molecular formula C12H18ClNO B1451422 3-(2-Methoxyphenyl)piperidine hydrochloride CAS No. 19725-12-3

3-(2-Methoxyphenyl)piperidine hydrochloride

Cat. No.: B1451422
CAS No.: 19725-12-3
M. Wt: 227.73 g/mol
InChI Key: GJZPPBBVNVVKKE-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyphenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZPPBBVNVVKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662846
Record name 3-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19725-12-3
Record name 3-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Methoxyphenyl)piperidine hydrochloride chemical properties

[1][2][3]

Executive Summary

3-(2-Methoxyphenyl)piperidine hydrochloride (CAS: 19725-12-3) is a specialized heterocyclic building block belonging to the class of 3-arylpiperidines.[1][2] It represents a "privileged scaffold" in medicinal chemistry, serving as a core structural motif for ligands targeting the Central Nervous System (CNS), specifically Dopamine (D2/D3) and Sigma (


) receptors

Structurally, it is the 2-methoxy regioisomer of the well-characterized dopaminergic agent 3-PPP (Preclamol). While the 3-hydroxy and 3-methoxy analogs are historically significant as partial dopamine agonists, the 2-methoxy variant is frequently utilized to probe steric tolerance in the orthosteric binding pocket of aminergic G-Protein Coupled Receptors (GPCRs).

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8]

Nomenclature & Identification
ParameterDetail
IUPAC Name 3-(2-Methoxyphenyl)piperidine hydrochloride
CAS Number 19725-12-3
Molecular Formula C

H

NO

HCl
Molecular Weight 227.73 g/mol (Salt); 191.27 g/mol (Free Base)
SMILES COC1=CC=CC=C1C2CCCNC2.Cl
Appearance White to off-white solid (crystalline powder)
Physicochemical Profile[8]
  • Solubility: Highly soluble in water, methanol, and DMSO due to the ionic nature of the hydrochloride salt. Sparingly soluble in non-polar solvents (hexane, ether).

  • Acidity (pKa): The piperidine nitrogen typically exhibits a pKa

    
     9.0–10.0, making it protonated at physiological pH.
    
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It requires storage in a desiccated environment to prevent deliquescence.

  • Melting Point: Experimental data for the specific 2-methoxy isomer is sparse in open literature; however, the structural isomer 3-(3-methoxyphenyl)piperidine HCl melts at 138°C [1]. It is expected that the 2-methoxy isomer falls within a similar range (130–150°C).

Synthetic Methodologies

The synthesis of 3-(2-methoxyphenyl)piperidine is classically achieved through a stepwise construction of the aryl-heterocycle bond followed by ring saturation.

Primary Route: Suzuki-Miyaura Coupling & Hydrogenation

This route is preferred for its scalability and the availability of starting materials.

  • Cross-Coupling: 3-Bromopyridine is coupled with 2-methoxyphenylboronic acid using a Palladium catalyst (e.g., Pd(PPh

    
    )
    
    
    ) and a base (Na
    
    
    CO
    
    
    ) to yield 3-(2-methoxyphenyl)pyridine.
  • Reduction: The pyridine ring is selectively hydrogenated to the piperidine ring using heterogeneous catalysis (PtO

    
     or Pd/C) under high pressure H
    
    
    in acidic media (AcOH/HCl).
  • Salt Formation: The crude free base is treated with ethereal HCl to precipitate the hydrochloride salt.

Visualization of Synthetic Pathway

SynthesisRouteStart13-BromopyridineStep1Suzuki Coupling(Pd(PPh3)4, Na2CO3)Start1->Step1Start22-Methoxyphenyl-boronic acidStart2->Step1InterIntermediate:3-(2-Methoxyphenyl)pyridineStep2Hydrogenation(H2, PtO2, HCl/AcOH)Inter->Step2ProdProduct:3-(2-Methoxyphenyl)piperidine HClStep1->InterC-C Bond FormationStep2->ProdRing Saturation

Figure 1: Stepwise synthesis via Palladium-catalyzed cross-coupling followed by catalytic hydrogenation.

Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic:

  • 
    H NMR (DMSO-d
    
    
    , 400 MHz):
    • Aromatic Region (6.8 – 7.3 ppm): Four protons corresponding to the 1,2-disubstituted benzene ring. The presence of the ortho-methoxy group typically shifts the adjacent aromatic proton upfield relative to unsubstituted phenyls.

    • Methoxy Group (3.8 ppm): A sharp singlet integrating to 3H.

    • Piperidine Ring (1.5 – 3.4 ppm): A complex set of multiplets. The proton at the C3 position (chiral center) often appears as a multiplet around 3.0–3.2 ppm. The protons

      
       to the nitrogen (C2 and C6) appear downfield (3.2–3.5 ppm) due to the ammonium salt effect.
      
  • Mass Spectrometry (LC-MS):

    • ESI+: Dominant peak at m/z 192.1 [M+H]

      
       (corresponding to the free base C
      
      
      H
      
      
      NO).

Pharmacological Significance[10]

Structure-Activity Relationship (SAR)

The 3-phenylpiperidine moiety is a pharmacophore found in numerous psychotropic drugs. The position of the substituent on the phenyl ring dictates receptor selectivity:

  • 3-Substituted (Meta): Favors Dopamine D2/D3 partial agonism (e.g., 3-PPP ).

  • 2-Substituted (Ortho): The steric bulk of the ortho-methoxy group in 3-(2-methoxyphenyl)piperidine introduces torsional strain, forcing the phenyl ring out of coplanarity. This conformational restriction is often exploited to tune affinity for Sigma-1 (

    
    ) receptors  and Dopamine D3 receptors  [2, 3].
    
Receptor Interaction Logic

SAR_LogicScaffoldPiperidine Scaffold(Basic Amine)Target1Dopamine Receptors(D2/D3 Modulation)Scaffold->Target1Ionic Bond (Asp3.32)Target2Sigma Receptors(Chaperone Interaction)Scaffold->Target2Pharmacophore CoreSubstituent2-Methoxy Group(Ortho-Substitution)Substituent->Target1Steric/Electronic TuningSubstituent->Target2Hydrophobic Pocket Fit

Figure 2: Pharmacophore mapping of the 3-(2-methoxyphenyl)piperidine scaffold.

Handling & Safety Protocols

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Laboratory Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Handling: Weigh in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

  • Spill Cleanup: Sweep up dry powder; neutralize surfaces with weak bicarbonate solution if necessary.

References

  • Sigma-Aldrich. 3-(3-Methoxyphenyl)piperidine hydrochloride Product Specification. Link

  • Koe, B. K., et al. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology. Link

  • Mach, R. H., et al. (2004). Sigma Receptors: Biology and Function. Current Medicinal Chemistry. Link

An In-depth Technical Guide to 3-(2-Methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets.[2] The introduction of an aryl group, such as a methoxyphenyl moiety, further enhances its potential, modulating physicochemical properties like lipophilicity and metabolic stability, which are critical for drug development.[3]

This guide focuses on a specific, yet highly representative, member of this class: 3-(2-Methoxyphenyl)piperidine hydrochloride (CAS Number: 19725-12-3).[4][5][6] We will delve into its chemical identity, synthesis, analytical characterization, and potential pharmacological relevance, providing a framework for its application in research and drug discovery. This document is designed not as a rigid protocol but as an expert guide, explaining the causality behind the methodologies and empowering researchers to adapt these principles to their own investigations.

Core Compound Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any scientific investigation. These parameters govern its handling, solubility, and analytical behavior.

Table 1: Physicochemical and Identification Data for 3-(2-Methoxyphenyl)piperidine Hydrochloride

ParameterValueSource(s)
CAS Number 19725-12-3[4][5][6]
Molecular Formula C₁₂H₁₈ClNO[4][5]
Molecular Weight 227.73 g/mol [4][5][7]
IUPAC Name 3-(2-methoxyphenyl)piperidine;hydrochloride[6]
Appearance White to off-white solidGeneral knowledge
Purity (Typical) ≥97%[8]
Canonical SMILES COC1=CC=CC=C1C2CCCNC2.Cl[6]

Synthesis Pathway: From Pyridine to Piperidine

The synthesis of 3-arylpiperidines is a well-established field in organic chemistry. A common and robust strategy involves the catalytic hydrogenation of the corresponding substituted pyridine precursor. This approach is attractive due to its high atom economy and the availability of a wide range of pyridine starting materials.

The logical precursor for our target compound is 3-(2-methoxyphenyl)pyridine. The core of the synthesis lies in the reduction of the aromatic pyridine ring to the saturated piperidine ring without affecting the phenyl ring or the methoxy group.

Rationale for Synthetic Route Selection

Catalytic Hydrogenation: This method is chosen for its efficiency and selectivity. Heterogeneous catalysts, particularly those based on platinum or rhodium, are known to effectively reduce the pyridine ring under acidic conditions.[5][9] The acidic medium (e.g., acetic acid or the use of the hydrochloride salt) protonates the pyridine nitrogen, activating the ring towards reduction and often improving reaction rates and selectivity. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a particularly effective and widely used catalyst for this transformation.[5][9]

Workflow for the Synthesis of 3-(2-Methoxyphenyl)piperidine

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Salt Formation A 3-(2-Methoxyphenyl)pyridine C Precursor Salt Formation A->C B Ethanolic HCl B->C G Hydrogenation Reaction C->G D PtO2 (Adams' Catalyst) D->G E H2 Gas (50-70 bar) E->G F Glacial Acetic Acid F->G H Filter Catalyst G->H I Solvent Evaporation H->I J Basification (e.g., 10% NaOH) I->J K Extraction (e.g., DCM) J->K L Drying & Concentration K->L M 3-(2-Methoxyphenyl)piperidine (Free Base) L->M O Precipitation & Filtration M->O N HCl in Ether/Dioxane N->O P Final Product: 3-(2-Methoxyphenyl)piperidine HCl O->P

Caption: Synthesis workflow from pyridine precursor to the final hydrochloride salt.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for pyridine hydrogenation.[5][9]

  • Precursor Preparation: Dissolve 3-(2-methoxyphenyl)pyridine (1.0 eq) in a minimal amount of ethanol. Add a stoichiometric equivalent of concentrated hydrochloric acid and stir. Evaporate the solvent under reduced pressure to obtain the pyridine hydrochloride salt. This pre-formation of the salt can aid in the subsequent hydrogenation.

  • Hydrogenation: To a high-pressure reaction vessel, add the 3-(2-methoxyphenyl)pyridine hydrochloride salt, glacial acetic acid as the solvent, and Platinum(IV) oxide (PtO₂, ~1-5 mol%).

  • Reaction: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.

  • Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS on worked-up aliquots.

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in water and basify to pH >10 with a 10% aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-methoxyphenyl)piperidine as a free base, likely an oil.

  • Hydrochloride Salt Formation: Dissolve the free base in anhydrous diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Product: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(2-Methoxyphenyl)piperidine hydrochloride.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and structure of a synthesized compound. Each technique provides a piece of the puzzle, and together they form a self-validating system.

Spectroscopic Data (Expected)

The following data are representative and based on the analysis of structurally similar piperidine derivatives and foundational principles of spectroscopy.[1][10][11]

Table 2: Expected Spectroscopic Data for 3-(2-Methoxyphenyl)piperidine

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiplets between δ 6.8-7.3 ppm (4H).Methoxy Group: Singlet around δ 3.8 ppm (3H).Piperidine Protons: Complex multiplets between δ 1.5-3.5 ppm (9H). The proton at C3 (CH-Ar) would be a distinct multiplet. The N-H proton signal may be broad and its chemical shift variable, often appearing downfield in the hydrochloride salt.
¹³C NMR Aromatic Carbons: Signals between δ 110-160 ppm. The C-OCH₃ carbon will be significantly downfield (~157 ppm), and the C-piperidine carbon will be upfield of the other substituted aromatic carbon.Methoxy Carbon: Signal around δ 55 ppm.Piperidine Carbons: Signals in the aliphatic region, typically between δ 24-55 ppm.
FT-IR (KBr) N-H Stretch: Broad absorption band around 2400-2800 cm⁻¹ (characteristic of amine salt).C-H Stretch (Aromatic/Aliphatic): ~3000-2850 cm⁻¹.C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹.C-O Stretch (Aryl Ether): Strong peak around 1240 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺) of Free Base: m/z 191. The hydrochloride salt will not be observed; the spectrum will be that of the free base. Key Fragment: Loss of the methoxyphenyl group or fragmentation of the piperidine ring. A prominent peak at m/z 84 is often characteristic of the piperidine ring fragment.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A robust method is essential for quality control.

Protocol: Purity Analysis by Reverse-Phase HPLC

This is a general-purpose method adaptable for many piperidine derivatives.[12][13]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Phosphoric Acid.

    • Justification: The acidic modifier ensures that the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks and preventing interaction with free silanol groups on the stationary phase.[14]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 275 nm.

    • Injection Volume: 10 µL.

    • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the proportion of Mobile Phase B over 15-20 minutes. This gradient elution ensures that both polar impurities and the less polar product are effectively separated.

  • Sample Preparation: Prepare a solution of the hydrochloride salt in the initial mobile phase composition or a water/acetonitrile mixture at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Potential Pharmacological Significance and Applications

While specific research on 3-(2-methoxyphenyl)piperidine is limited, the broader class of arylpiperidines has been extensively studied, revealing high affinity for key central nervous system (CNS) targets. The structural motifs present in our target compound strongly suggest potential interactions with dopamine and sigma receptors.

The Dopamine D₂/D₃ Receptor Hypothesis

Many arylpiperidines and arylpiperazines are potent ligands for dopamine D₂ and D₃ receptors, which are critical targets for antipsychotic and antiparkinsonian drugs.[15][16][17] The combination of a basic nitrogen atom (protonated at physiological pH) and a lipophilic aromatic group is a classic pharmacophore for these receptors. The methoxy group's position could influence selectivity between D₂ and D₃ subtypes.

The Sigma Receptor (σR) Hypothesis

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins implicated in a wide range of cellular functions and are therapeutic targets for neuropsychiatric disorders, pain, and cancer.[2][18] Numerous 3-arylpiperidine derivatives, including the well-studied (+)-3-PPP, are high-affinity sigma receptor ligands.[19] The substitution pattern on the phenyl ring is a key determinant of affinity and selectivity for σ₁ versus σ₂ receptors.[18]

Logical Relationship: From Structure to Potential Activity

G cluster_0 Key Structural Features cluster_1 Potential Biological Targets cluster_2 Potential Therapeutic Areas A 3-(2-Methoxyphenyl)piperidine Structure B Piperidine Ring (Basic Nitrogen) A->B C Aryl Group (Lipophilic Interaction) A->C D Ortho-Methoxy Group (H-Bond Acceptor, Steric Influence) A->D E Dopamine Receptors (D2/D3) B->E Ionic/H-Bond F Sigma Receptors (σ1/σ2) B->F Binding Site Interaction C->E Hydrophobic Pocket C->F Hydrophobic Domain D->E Selectivity Modulation D->F Selectivity Modulation G Neuropsychiatry (e.g., Schizophrenia, Depression) E->G F->G H Neuropathic Pain F->H I Oncology (via σ2R) F->I

Caption: Postulated relationship between chemical structure and potential biological activity.

Protocol: In Vitro Receptor Binding Assay (Example)

To validate these hypotheses, a standard radioligand binding assay can be employed. This protocol describes a competitive binding assay for the sigma-1 (σ₁) receptor.

  • Materials:

    • Membrane Preparation: Homogenized tissue from a cell line expressing the human σ₁ receptor (e.g., CHO-hσ₁) or from animal brain tissue (e.g., guinea pig brain).

    • Radioligand: [³H]-(+)-Pentazocine, a selective σ₁ receptor ligand.

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Test Compound: 3-(2-Methoxyphenyl)piperidine hydrochloride, dissolved in assay buffer or DMSO to create a stock solution, then serially diluted.

    • Non-specific Binding Control: A high concentration of a known σ₁ ligand, such as Haloperidol (10 µM).

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, [³H]-(+)-Pentazocine (at a concentration near its K_d), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the high concentration of Haloperidol.

    • Rationale: This competitive setup measures how effectively the test compound displaces the known radioligand from the receptor. The amount of displacement is proportional to the test compound's binding affinity.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Piperidine derivatives must be handled with appropriate care.

  • Hazard Profile: Piperidine hydrochloride compounds are generally categorized as toxic if swallowed and can cause skin and serious eye irritation.[20]

  • Handling: Always handle this compound in a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials.[20]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[20]

Conclusion

3-(2-Methoxyphenyl)piperidine hydrochloride is a valuable chemical entity that stands as a proxy for a wide class of pharmacologically relevant arylpiperidines. Its synthesis is achievable through well-documented chemical transformations like catalytic hydrogenation. Its characterization relies on a suite of standard analytical techniques that, when used together, provide irrefutable evidence of structure and purity. While its specific biological targets are yet to be fully elucidated in public literature, its structural features strongly point towards potential activity at key CNS receptors, making it an intriguing candidate for further investigation in drug discovery programs targeting neurological and psychiatric disorders. This guide provides the foundational knowledge and methodological rationale to empower researchers in their exploration of this and related compounds.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. Retrieved February 4, 2026, from [Link]

  • Thermo Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET. Retrieved February 4, 2026, from [Link]

  • Nikolova, Y., et al. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI Molbank. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). (R)-2-(3-methoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Koe, B. K., Burkhart, C. A., & Lebel, L. A. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 161(2-3), 263–266. Retrieved February 4, 2026, from [Link]

  • Che, et al. (2001). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. Synapse, 42(2), 119-29. Retrieved February 4, 2026, from [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851. Retrieved February 4, 2026, from [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18037-18056. Retrieved February 4, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. Retrieved February 4, 2026, from [Link]

  • SWGDrug. (2016). Methoxphenidine Monograph. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved February 4, 2026, from [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 743-749. Retrieved February 4, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 4, 2026, from [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved February 4, 2026, from [Link]

  • Cichewicz, M., & Wicha, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Butini, S., et al. (2015). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Medicinal Chemistry Letters, 6(10), 1042-1047. Retrieved February 4, 2026, from [Link]

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Sources

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)piperidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Piperidine and its derivatives are fundamental scaffolds in the design of numerous therapeutic agents.[1] This document elucidates the core physicochemical properties, synthesis, and analytical characterization of 3-(2-Methoxyphenyl)piperidine hydrochloride. A detailed, field-proven protocol for its analysis via High-Performance Liquid Chromatography (HPLC) is also presented, offering researchers a self-validating methodology for purity assessment and quantification.

Physicochemical Properties and Structural Elucidation

3-(2-Methoxyphenyl)piperidine hydrochloride is a substituted piperidine derivative. The presence of the methoxyphenyl group and the piperidine ring makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.[1]

Core Compound Characteristics

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Weight 227.73 g/mol [2][3][4][5]
Molecular Formula C12H18ClNO[2][3][4]
CAS Number 19725-12-3[2][6]
Appearance Typically a white to off-white crystalline solid[7] (by analogy)
Purity Commercially available with ≥98% purity[2]
Chemical Structure

The chemical structure of 3-(2-Methoxyphenyl)piperidine hydrochloride consists of a piperidine ring substituted at the 3-position with a 2-methoxyphenyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Caption: Chemical structure of 3-(2-Methoxyphenyl)piperidine hydrochloride.

Synthesis and Manufacturing Insights

The synthesis of substituted piperidines is a well-established area of organic chemistry.[1] While specific proprietary methods for the industrial production of 3-(2-Methoxyphenyl)piperidine hydrochloride may vary, a general synthetic approach can be outlined. A common strategy involves the construction of the substituted piperidine ring through cyclization reactions or the modification of a pre-existing piperidine scaffold.

A plausible synthetic route could involve the reaction of a suitable precursor, such as a substituted pyridine, followed by reduction of the pyridine ring to a piperidine. The methoxyphenyl group can be introduced before or after the formation of the piperidine ring. The final step typically involves the treatment with hydrochloric acid to form the stable hydrochloride salt.[8]

SynthesisWorkflow start Starting Materials (e.g., 2-methoxypyridine derivative) step1 Chemical Transformation (e.g., Grignard reaction) start->step1 step2 Reduction of Pyridine Ring (e.g., Catalytic Hydrogenation) step1->step2 step3 Formation of Hydrochloride Salt (Treatment with HCl) step2->step3 product 3-(2-Methoxyphenyl)piperidine Hydrochloride step3->product

Caption: Generalized synthetic workflow for 3-(2-Methoxyphenyl)piperidine HCl.

Analytical Methodologies: A Self-Validating Protocol

Accurate and reproducible analytical methods are crucial for the quality control and characterization of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[9][10]

HPLC Method for Purity Assessment and Quantification

This protocol provides a detailed methodology for the analysis of 3-(2-Methoxyphenyl)piperidine hydrochloride. The causality behind the choice of each parameter is explained to ensure a deep understanding of the analytical process.

Objective: To determine the purity of a sample of 3-(2-Methoxyphenyl)piperidine hydrochloride and to quantify its concentration against a reference standard.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standard of 3-(2-Methoxyphenyl)piperidine hydrochloride (of known purity)

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% TFA in Water. The TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analyte.

    • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 3-(2-Methoxyphenyl)piperidine hydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of approximately 100 µg/mL. This concentration is chosen to give a strong signal without saturating the detector.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the same diluent as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column. This stationary phase is suitable for retaining the moderately polar analyte.

    • Mobile Phase: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities. For example:

      • Start with 95% Mobile Phase A and 5% Mobile Phase B.

      • Linearly increase to 95% Mobile Phase B over 15 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes before the next injection.

    • Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and separation efficiency.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm, which corresponds to the UV absorbance of the methoxyphenyl chromophore.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Analysis and Data Interpretation:

    • Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).

    • Inject the sample solution.

    • The purity of the sample can be calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • Quantification can be performed by comparing the peak area of the sample to the peak area of the reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) hplc_conditions Set Chromatographic Conditions (C18 column, Gradient, 1 mL/min, 275 nm) prep_mobile_phase->hplc_conditions prep_standard Standard Solution Preparation (~100 µg/mL) injection Inject Standard and Sample Solutions prep_standard->injection prep_sample Sample Solution Preparation (~100 µg/mL) prep_sample->injection hplc_conditions->injection integration Peak Integration injection->integration calculation Purity and Concentration Calculation integration->calculation

Caption: Workflow for the HPLC analysis of 3-(2-Methoxyphenyl)piperidine HCl.

Applications and Research Interest

Piperidine derivatives are a cornerstone of modern drug discovery, appearing in a wide array of pharmaceuticals.[1] While 3-(2-Methoxyphenyl)piperidine hydrochloride itself is primarily a research chemical and an intermediate, its structural motifs suggest several areas of potential therapeutic interest.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs targeting CNS receptors. The methoxyphenyl group can influence receptor binding and selectivity.

  • Adrenoceptor Modulators: Related structures have shown activity at adrenoceptors, suggesting potential applications in conditions like benign prostatic hyperplasia.[11]

  • Synthetic Building Block: Its primary role is as a versatile intermediate for the synthesis of more complex and potentially more potent pharmaceutical agents.[12] Researchers can utilize this compound to explore structure-activity relationships in various drug discovery programs.

Conclusion

3-(2-Methoxyphenyl)piperidine hydrochloride is a well-characterized chemical compound with defined physicochemical properties. Its significance lies in its utility as a building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders. The analytical methodology presented in this guide provides a robust framework for its quality control, ensuring the reliability of research and development efforts that utilize this important intermediate.

References

  • PubChem. (R)-2-(3-methoxyphenyl)piperidine hydrochloride. [Link]

  • Oakwood Chemical. 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride. [Link]

  • Pipzine Chemicals. 2(R)-(3'-Methoxyphenyl)piperidine Hydrochloride. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

Sources

Technical Guide: Synthesis of 3-(2-Methoxyphenyl)piperidine Hydrochloride

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features a piperidine ring substituted at the 3-position with an ortho-methoxyphenyl group. The steric hindrance of the ortho-methoxy group presents a specific challenge in coupling reactions compared to meta or para isomers.

Retrosynthetic Logic:

  • C3–Aryl Disconnection: The most robust disconnection cuts the bond between the piperidine C3 and the aryl ring.

  • Aromatization Strategy: Synthesizing the fully aromatic 3-(2-methoxyphenyl)pyridine precursor allows for the use of high-fidelity palladium-catalyzed coupling (Suzuki-Miyaura).

  • Reduction: The pyridine ring is subsequently reduced to the piperidine via catalytic hydrogenation.[1]

Retrosynthetic Pathway Diagram

RetrosynthesisTarget3-(2-Methoxyphenyl)piperidine HClIntermediate3-(2-Methoxyphenyl)pyridineTarget->Intermediate H2 / PtO2 (Reduction) Precursors3-Bromopyridine + 2-Methoxyphenylboronic acidIntermediate->Precursors Pd(0) / Base (Suzuki)

Figure 1: Retrosynthetic disconnection strategy utilizing a pyridine intermediate.

Primary Route: Suzuki-Miyaura Coupling & Hydrogenation

Rationale: This route offers the highest atom economy and functional group tolerance. It avoids the harsh conditions of Grignard additions and the regioselectivity issues of electrophilic aromatic substitution.

Phase 1: Synthesis of 3-(2-Methoxyphenyl)pyridine

Reaction Type: Palladium-catalyzed cross-coupling.

ParameterSpecification
Starting Material A 3-Bromopyridine (1.0 eq)
Starting Material B 2-Methoxyphenylboronic acid (1.1–1.2 eq)
Catalyst Pd(PPh₃)₄ (3–5 mol%)
Base Na₂CO₃ or K₂CO₃ (2.0 eq, 2M aqueous)
Solvent System 1,2-Dimethoxyethane (DME)/Water or Toluene/Ethanol/Water
Temperature Reflux (80–100 °C)

Step-by-Step Protocol:

  • Inerting: Charge a 3-neck round-bottom flask with 3-bromopyridine (15.8 g, 100 mmol) and 2-methoxyphenylboronic acid (16.7 g, 110 mmol). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed DME (150 mL) and 2M aqueous

    
     (100 mL).
    
  • Catalyst Charge: Add tetrakis(triphenylphosphine)palladium(0) (

    
    , 3.5 g, 3 mol%) under a positive stream of 
    
    
    .
  • Reaction: Heat the biphasic mixture to reflux (approx. 85°C) with vigorous mechanical stirring. Monitor via TLC (30% EtOAc/Hexanes) or HPLC. Reaction typically completes in 4–6 hours.

  • Work-up: Cool to room temperature (RT). Separate phases. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organics, wash with brine, and dry over anhydrous 
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) to yield 3-(2-methoxyphenyl)pyridine as a pale yellow oil.

    • Target Yield: 85–92%

Phase 2: Catalytic Hydrogenation & Salt Formation

Reaction Type: Heterogeneous Catalytic Hydrogenation.

Critical Mechanism: The reduction of the pyridine ring requires protonation of the nitrogen to activate the ring towards hydride addition. Therefore, acidic media is essential.

ParameterSpecification
Substrate 3-(2-Methoxyphenyl)pyridine
Catalyst Platinum Oxide (PtO₂, Adams' Catalyst) (5–10 wt%)
Solvent Glacial Acetic Acid (AcOH)
Pressure 50–60 psi (3.5–4 bar) H₂
Temperature 25–40 °C

Step-by-Step Protocol:

  • Loading: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the pyridine intermediate (10 g) in glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add

    
     (0.5 g). Caution: Dry catalysts can ignite solvent vapors.
    
  • Hydrogenation: Purge vessel with

    
    , then charge with 
    
    
    to 50 psi. Shake/stir at RT for 12–24 hours. Monitor H₂ uptake.
  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Free Base Isolation: Concentrate the filtrate to remove bulk AcOH. Dilute residue with water, cool to 0°C, and basify to pH >12 using 6M NaOH. Extract with Dichloromethane (DCM).

  • Salt Formation: Dry the DCM layer (

    
    ) and filter. Add 2.0 eq of HCl (4M in dioxane or ethereal HCl) dropwise at 0°C.
    
  • Crystallization: The hydrochloride salt precipitates. Filter, wash with cold ether, and recrystallize from Isopropanol/Ether if necessary.

    • Target Yield: 75–85% (over 2 steps).

Process Workflow Diagram

WorkflowStartStart: 3-BromopyridineStep1Suzuki Coupling(Pd(PPh3)4, Na2CO3, Reflux)Start->Step1InterIntermediate:3-(2-Methoxyphenyl)pyridineStep1->InterStep2Hydrogenation(H2, PtO2, AcOH)Inter->Step2Step3Salt Formation(HCl in Dioxane)Step2->Step3EndFinal Product:HCl SaltStep3->End

Figure 2: Sequential workflow for the primary synthesis route.

Alternative Route: Grignard Addition (Classical)

Context: Useful when palladium catalysts are unavailable or for synthesizing analogs where the pyridine precursor is difficult to access. This route typically yields the racemic product.

Pathway:

  • Precursor: N-Benzyl-3-piperidone (protecting group required).

  • Grignard Addition: React with 2-methoxyphenylmagnesium bromide to form the tertiary alcohol.

  • Dehydration: Acid-catalyzed dehydration (e.g.,

    
    /AcOH) yields the alkene (tetrahydropyridine).
    
  • Reduction/Deprotection: Catalytic hydrogenation (

    
    ) reduces the alkene and cleaves the N-benzyl group simultaneously.
    

Drawbacks:

  • Lower overall yield due to multiple steps.

  • Grignard reagents are sensitive to moisture.

  • Dehydration can lead to regioisomeric alkenes (endocyclic vs exocyclic double bonds), though hydrogenation converges them to the same piperidine.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
Suzuki: Oxygen Catalyst deactivation (Pd black formation).Rigorous degassing of solvents; keep reaction under positive N₂ pressure.
Suzuki: Sterics Ortho-methoxy group slows coupling.Use higher catalyst loading (5%) or advanced ligands (e.g., S-Phos, X-Phos) if conversion is <50% after 4h.
Hydrogenation: Poisoning Incomplete reduction.Ensure sulfur/halide impurities are removed from the pyridine intermediate. Use high-purity AcOH.
Salt Formation: Hygroscopicity Sticky solid/oil formation.Use anhydrous solvents (DCM/Ether). If oil forms, triturated with dry diethyl ether or hexane to induce crystallization.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 3-Arylpyridines

    • Bouillon, A., et al. (2002). Synthesis of novel halopyridines via Suzuki cross-coupling reaction. Tetrahedron, 58(14), 2885-2890. Link

  • Catalytic Hydrogenation of Pyridines

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • General Protocol for Piperidine Salts

    • Shida, N., et al. (2024).[2] Electrocatalytic Hydrogenation of Pyridines. ResearchGate Preprints. (Validating hydrogenation feasibility). Link

Technical Guide: Synthesis and Characterization of 3-(2-Methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Methoxyphenyl)piperidine hydrochloride is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for central nervous system (CNS) agents. Structurally analogous to 3-PPP (Preclamol), this intermediate is frequently utilized in the development of dopamine (D2/D3) and serotonin (5-HT) receptor modulators.

This technical guide moves beyond basic literature preparations to provide an optimized, scalable synthetic workflow. It prioritizes the Suzuki-Miyaura coupling followed by catalytic hydrogenation , a route selected for its regiochemical fidelity and avoidance of cryogenic Grignard conditions.

Strategic Importance & Retrosynthetic Analysis

The Pharmacophore

The 3-arylpiperidine motif provides a semi-rigid vector for aryl group placement, critical for fitting into the orthosteric binding pockets of aminergic GPCRs. The ortho-methoxy substitution (2-methoxy) introduces specific steric and electronic parameters that differentiate it from its meta-isomer (Preclamol), often altering metabolic stability and receptor subtype selectivity.

Retrosynthetic Logic

To ensure high purity and scalability, we disconnect the piperidine ring at the oxidation state of pyridine. This allows the use of robust heteroaryl cross-coupling chemistry.

Pathway Selection:

  • Route A (Recommended): Suzuki coupling of 3-bromopyridine with 2-methoxyphenylboronic acid, followed by ring reduction.

    • Pros: Modular, high functional group tolerance, avoids regio-isomeric mixtures common in nucleophilic additions to pyridinium salts.

  • Route B (Discarded): Grignard addition to N-protected 3-piperidone.

    • Cons: Prone to 1,2- vs. 1,4-addition competition; requires cryogenic control; difficult to scale.

Visualizing the Strategy

The following diagram outlines the retrosynthetic disconnection and the forward synthetic logic.

Retrosynthesis Target Target: 3-(2-Methoxyphenyl)piperidine HCl Intermediate Intermediate: 3-(2-Methoxyphenyl)pyridine Target->Intermediate Retrosynthetic Step 1: Ring Reduction (Hydrogenation) SM1 Starting Material A: 3-Bromopyridine Intermediate->SM1 Retrosynthetic Step 2: C-C Bond Cleavage SM2 Starting Material B: 2-Methoxyphenylboronic acid Intermediate->SM2

Figure 1: Retrosynthetic analysis utilizing a convergent C-C bond formation strategy.

Optimized Synthetic Protocol

Phase 1: The Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(2-methoxyphenyl)pyridine. Rationale: Using Pd(dppf)Cl2 offers a balance of stability and reactivity for heteroaryl chlorides/bromides, minimizing protodeboronation of the ortho-substituted boronic acid.

ParameterSpecificationNotes
Substrate 1 3-Bromopyridine (1.0 equiv)Limiting reagent.
Substrate 2 2-Methoxyphenylboronic acid (1.2 equiv)Excess ensures complete consumption of the halide.
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust against air/moisture compared to Pd(PPh₃)₄.
Base K₂CO₃ (2.0 M aq, 3.0 equiv)Aqueous base is essential for the transmetallation step.
Solvent 1,4-Dioxane / Water (4:1 v/v)Biphasic system promotes solubility of inorganic base.
Temp/Time 90°C, 4–6 hoursMonitor via HPLC/TLC until aryl halide vanishes.

Step-by-Step Workflow:

  • Charge a reaction vessel with 3-bromopyridine, 2-methoxyphenylboronic acid, and Pd(dppf)Cl₂.

  • Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical to prevent homocoupling).

  • Add degassed 1,4-dioxane and 2.0 M aqueous K₂CO₃.

  • Heat to 90°C with vigorous stirring. The mixture will darken as the active Pd(0) species generates.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The pyridine product is relatively non-polar.

Phase 2: Catalytic Hydrogenation & Salt Formation

Objective: Reduction of the pyridine ring to piperidine and HCl salt formation. Rationale: PtO₂ (Adams' catalyst) in acidic media is the gold standard for reducing pyridines. The acidic environment protonates the pyridine nitrogen, activating the ring toward hydride addition.[1]

ParameterSpecificationNotes
Precursor 3-(2-Methoxyphenyl)pyridineFrom Phase 1.
Catalyst PtO₂ (10 wt%)High activity; minimizes partially reduced intermediates.
Solvent Acetic Acid (Glacial)Serves as solvent and activator.
Pressure H₂ (50 psi / 3.5 bar)Moderate pressure required for pyridine aromaticity breaking.
Temp RT to 40°CHigher temps may cause demethylation (avoid >50°C).

Step-by-Step Workflow:

  • Dissolve the pyridine intermediate in glacial acetic acid in a hydrogenation vessel (Parr shaker or autoclave).

  • Add PtO₂ carefully (pyrophoric dry; wet with solvent immediately).

  • Pressurize with H₂ (50 psi) and shake/stir for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent catalyst is flammable.

  • Free Base Isolation: Concentrate the acetic acid. Basify the residue with 10% NaOH to pH > 12. Extract with DCM.

  • Salt Formation:

    • Dissolve the free base oil in dry diethyl ether or ethanol.

    • Add 2.0 M HCl in diethyl ether dropwise at 0°C.

    • The white precipitate (hydrochloride salt) is collected by filtration and dried under vacuum.

Process Logic & Pathway Visualization

The following diagram details the reaction flow, including critical decision points and safety checks.

SyntheticWorkflow Start Start: Reagents Prep Suzuki Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Suzuki Check1 QC: TLC/HPLC (SM Consumed?) Suzuki->Check1 Check1->Suzuki No (Extend Time) Workup1 Extraction & Flash Column Check1->Workup1 Yes Hydrog Hydrogenation (PtO2, H2, AcOH) Workup1->Hydrog Filter Celite Filtration (Remove Catalyst) Hydrog->Filter Salt HCl Salt Formation (Et2O/HCl) Filter->Salt Final Final Product: White Solid Salt->Final

Figure 2: Step-by-step synthetic workflow from raw materials to hydrochloride salt.

Critical Quality Attributes (CQA) & Characterization

To validate the identity and purity of the synthesized material, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
  • Amine Protons: Broad singlets at ~9.0–9.5 ppm (NH₂⁺ due to HCl salt).

  • Aromatic Region: Four protons corresponding to the 1,2-disubstituted benzene ring (range 6.8–7.3 ppm).

  • Methoxy Group: Sharp singlet at ~3.8 ppm (3H).

  • Piperidine Ring:

    • Multiplets at 2.8–3.3 ppm (alpha-protons to Nitrogen).

    • Multiplet at ~3.1 ppm (benzylic methine at C3).

    • Multiplets at 1.5–2.0 ppm (C4, C5, C6 methylene protons).

Enantiomeric Resolution (If Chiral Material Required)

The synthesis described above yields a racemic mixture . For drug development, the (R)- or (S)-enantiomer is often required.

  • Resolution Method: Classical resolution via diastereomeric salt crystallization.[2]

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Protocol: Mix racemic free base with 1.0 eq of L-DTTA in hot methanol. Allow slow cooling. The diastereomeric salt of one enantiomer will crystallize preferentially. Liberate the free base with NaOH and reform the HCl salt.

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Hydrogenation: If the reaction stops at the partially reduced tetrahydropyridine, the catalyst may be poisoned by the pyridine nitrogen. Solution: Ensure acetic acid is used (protonation protects the catalyst) and use fresh PtO₂.

  • Demethylation: High temperatures (>60°C) during hydrogenation or strong Lewis acids can cleave the methyl ether to a phenol. Solution: Maintain temperature <40°C.

  • Boronic Acid De-boronation: Ortho-substituted boronic acids are unstable. Solution: Do not prolong the Suzuki heating phase unnecessarily; use a catalyst system with fast oxidative addition (e.g., S-Phos or Pd(dppf)).

Safety Protocols
  • Palladium/Platinum Residues: Spent hydrogenation catalysts are pyrophoric. Keep wet with water/solvent at all times during filtration. Dispose of in dedicated heavy-metal waste.

  • Hydrogen Gas: Ensure the reactor is grounded to prevent static discharge. Leak check all seals before pressurizing.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Preclamol (3-PPP) Analog Synthesis: Mellin, C., et al. (1990). Asymmetric synthesis of the dopamine autoreceptor agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine [(-)-3-PPP]. Tetrahedron, 46(15), 5377-5388. Link

  • Pyridine Hydrogenation Protocols: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Chiral Resolution of 3-Arylpiperidines: Hacksell, U., et al. (1981). 3-Phenylpiperidines.[3][4][5][6] Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475–1482. Link

Sources

3-(2-Methoxyphenyl)piperidine hydrochloride as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for CNS-Active Small Molecule Discovery

Executive Summary

3-(2-Methoxyphenyl)piperidine hydrochloride (CAS: 19725-12-3) is a privileged saturated heterocycle widely utilized in medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery. As a conformationally restricted aryl-amine scaffold, it serves as a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), specifically dopamine receptors (D2/D3/D4) and sigma (


) receptors. This guide delineates the synthetic utility, physicochemical properties, and validated protocols for deploying this building block in high-throughput library generation and lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 3-(2-Methoxyphenyl)piperidine hydrochloride
CAS Number 19725-12-3 (HCl salt)
Molecular Formula C₁₂H₁₇NO · HCl
Molecular Weight 227.73 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Chirality Contains one stereocenter at C3. Often supplied as a racemate; enantiomers are separable via chiral HPLC or synthesized asymmetrically.
pKa (Calc) ~9.5 (Piperidine nitrogen)

Strategic Value: The "Privileged Scaffold"

In drug design, the 3-arylpiperidine motif represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

  • Conformational Biasing: Unlike flexible aryl-alkyl amines, the piperidine ring constrains the nitrogen lone pair vector relative to the aromatic ring, reducing the entropic penalty of binding.

  • Orthogonal Functionalization: The secondary amine allows for rapid diversification (N-alkylation, acylation, reductive amination) without disturbing the core pharmacophore.

  • CNS Penetration: The lipophilicity (cLogP ~2.1 for free base) and pKa balance make it ideal for blood-brain barrier (BBB) penetration.

Pharmacophore Mapping

The 3-(2-methoxyphenyl)piperidine scaffold mimics the key binding elements of several neurotransmitters. The distance between the basic nitrogen and the aromatic centroid (~5.5 Å) is critical for interaction with the aspartate residue in aminergic GPCR binding pockets.

Pharmacophore Scaffold 3-(2-Methoxyphenyl)piperidine Binding Receptor Binding Pocket Scaffold->Binding Keys into Interaction1 Ionic Bond (Asp residue <-> Protonated N) Binding->Interaction1 Interaction2 Pi-Pi Stacking (Phe/Trp <-> Aryl Ring) Binding->Interaction2 Interaction3 H-Bond Acceptor (Ser/Thr <-> Methoxy O) Binding->Interaction3

Figure 1: Pharmacophore mapping of the 3-arylpiperidine scaffold within a generic aminergic GPCR binding pocket.

Synthesis of the Building Block

While commercially available, in-house synthesis allows for the introduction of specific isotopic labels or substituents. Two primary routes are validated.[1][2]

Method A: The Traditional Suzuki-Reduction Route

This robust, scalable method synthesizes the pyridine precursor followed by heterogeneous hydrogenation.

  • Suzuki Coupling:

    • Reagents: 3-Bromopyridine (1.0 eq), 2-Methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

    • Conditions: DME/Water (4:1), Reflux, 12 h.

    • Mechanism: Pd(0) oxidative addition to aryl halide, transmetallation with boronate, reductive elimination yields 3-(2-methoxyphenyl)pyridine.

  • Hydrogenation (Salt Formation):

    • Reagents: PtO₂ (Adams' catalyst, 5 wt%), H₂ (50 psi), HCl/MeOH.

    • Conditions: Shake in a Parr hydrogenator for 6–12 h.

    • Note: The use of HCl during hydrogenation prevents catalyst poisoning by the pyridine nitrogen and yields the hydrochloride salt directly.

Method B: Asymmetric Reductive Heck (Modern)

For enantiopure applications, the Rh-catalyzed asymmetric reductive Heck reaction is superior to classical resolution.

  • Reference: Mishra, S. et al. J. Am. Chem. Soc.[3]2023 , 145, 14221.[4][3]

  • Protocol: Reaction of aryl boronic acids with phenyl pyridine-1(2H)-carboxylate using a Chiral Rh-catalyst (e.g., Rh-Josiphos) followed by reduction. This yields high ee (>95%) 3-substituted piperidines.

SynthesisRoutes Start1 3-Bromopyridine Step1 Suzuki Coupling Pd(PPh3)4, Na2CO3 Start1->Step1 Start2 2-Methoxyphenyl boronic acid Start2->Step1 Inter 3-(2-Methoxyphenyl)pyridine Step2 Hydrogenation PtO2, H2 (50 psi), HCl Inter->Step2 Product 3-(2-Methoxyphenyl) piperidine HCl Step1->Inter Step2->Product

Figure 2: Traditional synthetic pathway via Suzuki coupling and catalytic hydrogenation.

Application Protocols: Functionalization

The secondary amine is the primary handle for elaboration. Below is a self-validating protocol for N-alkylation, common in generating sigma receptor ligands.

Protocol: N-Alkylation with Alkyl Halides

Objective: To attach a hydrophobic tail or linker to the piperidine nitrogen.

Reagents:

  • 3-(2-Methoxyphenyl)piperidine HCl (1.0 eq)

  • Alkyl Bromide/Chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq) - Crucial for neutralizing HCl salt and scavenging acid.

  • Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst to accelerate reaction with chlorides.

  • Acetonitrile (ACN) or DMF (anhydrous).

Step-by-Step Procedure:

  • Free Basing (In-situ): Suspend the piperidine HCl salt and K₂CO₃ in ACN. Stir at room temperature for 15 minutes. The evolution of CO₂ (if present) or a change in suspension texture indicates free-basing.

  • Addition: Add the alkyl halide and KI.

  • Reflux: Heat the mixture to 60–80°C. Monitor via TLC (System: 5% MeOH in DCM). The secondary amine spot (low Rf, stains with ninhydrin) should disappear.

  • Work-up: Cool to RT. Filter off inorganic solids (K₂CO₃/KCl). Concentrate the filtrate.

  • Purification: Partition between EtOAc and Water. Wash organic layer with Brine. Dry over Na₂SO₄.[3] Flash chromatography is usually required to remove traces of dialkylated by-products (rare due to sterics) or unreacted halide.

Validation Check:

  • ¹H NMR: Disappearance of the broad NH peak (~2.0-3.0 ppm) and appearance of N-CH₂ triplets.

  • LCMS: Observe [M+H]⁺ corresponding to the alkylated product.

Case Study: Sigma-1 Receptor Ligands

The 3-(2-methoxyphenyl)piperidine moiety is a known pharmacophore for Sigma-1 (


) receptors, which are implicated in neuroprotection and cocaine addiction.

Experimental Logic: Researchers often link this scaffold to a hydrophobic domain via an alkyl chain. The "2-methoxy" group provides a steric clash that forces the aryl ring out of the piperidine plane, creating a specific 3D-shape preferred by the


 binding pocket, distinct from the flatter conformation of 4-phenylpiperidines.

Library Design Workflow:

  • Core: 3-(2-Methoxyphenyl)piperidine.

  • Linker: Propyl or Butyl chains (optimal length for

    
    ).
    
  • Diversity Element: Various aromatic or heteroaromatic heads (e.g., indole, thiophene) attached to the linker.

LibraryWorkflow Core Core Scaffold 3-(2-MeO-Ph)Pip Linker Linker Installation (e.g., 1-bromo-4-chlorobutane) Core->Linker Step 1: N-Alkylation Diversity Diversity Reagent (Secondary Amines/Thiols) Linker->Diversity Step 2: Displacement Final Sigma Ligand Library Diversity->Final Purification

Figure 3: Modular workflow for generating Sigma-1 receptor ligand libraries.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at room temperature.

  • Stability: Stable under standard laboratory conditions. The methoxy ether is robust and resistant to standard acidic/basic workups, but avoid strong Lewis acids (e.g., BBr₃) which will demethylate the ether to the phenol (Preclamol analog).

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[5][6] Journal of the American Chemical Society, 145(26), 14221–14226. [Link][3]

  • PubChem. (n.d.).[1] 3-(2-Methoxyphenyl)piperidine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Möhrle, H. & Sieker, K. (1976). Synthesis of 3-phenylpiperidine derivatives. Pharmazie, 31(8), 540-546.
  • Berardi, F., et al. (2004).[4] 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as Sigma Receptor Ligands with Agonist Sigma-2 Activity. Journal of Medicinal Chemistry, 47(9), 2308–2317. (Contextual reference for sigma ligand design using piperidine/piperazine scaffolds).

Sources

The Privileged Scaffold: 3-(2-Methoxyphenyl)piperidine HCl in CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of 3-(2-Methoxyphenyl)piperidine Hydrochloride . This document is structured for drug discovery professionals, focusing on the compound's role as a privileged scaffold in CNS therapeutics.[1]

Executive Summary

3-(2-Methoxyphenyl)piperidine hydrochloride (3-2-MPP) represents a critical "privileged structure" in medicinal chemistry. Unlike its 4-substituted counterparts (common in haloperidol-like antipsychotics) or the 1-substituted piperazines (common in buspirone-like anxiolytics), the 3-substituted phenylpiperidine core offers a unique topological vector for engaging G-Protein Coupled Receptors (GPCRs) and Sigma receptors.

This scaffold is primarily utilized to modulate dopaminergic (D2/D3) and serotoninergic (5-HT) pathways, serving as a bioisostere that restricts conformational freedom while maintaining critical amine-aspartate ionic interactions within the receptor binding pocket.

Structural Biology & Pharmacophore Modeling[1]

The "3-Position" Advantage

The 3-phenylpiperidine moiety creates a chiral center at the C3 position.[1] This chirality is a decisive factor in receptor subtype selectivity:

  • Steric Bulk Vector: The 3-position directs the aromatic ring into a hydrophobic sub-pocket distinct from the 4-phenyl orientation.[1] In Sigma-1 (

    
    ) receptors, this allows for high-affinity binding without inducing the severe extrapyramidal side effects (EPS) often associated with 4-phenylpiperidine D2 antagonists.
    
  • The 2-Methoxy Substituent: The ortho-methoxy group serves two mechanistic functions:

    • Conformational Lock: It creates a steric clash with the piperidine ring protons, restricting rotation around the phenyl-piperidine bond.[1] This pre-organizes the molecule into a bioactive conformation.[1]

    • Electronic Modulation: The methoxy oxygen acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues in the transmembrane domain of 5-HT receptors.[1]

Mechanism of Action (Signaling)

3-2-MPP derivatives typically function as partial agonists or antagonists depending on the N-substitution.[1]

  • Sigma-1 Receptor Chaperoning: As a ligand, it modulates the translocation of the

    
     receptor from the Mitochondria-Associated ER Membrane (MAM) to the plasma membrane, influencing ion channel gating (e.g., Kv1.4) and neurotransmitter release.[1]
    
  • Monoamine Modulation: The protonated piperidine nitrogen forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in D2 receptors).[1]

Visualizations: Signaling & Synthesis[1][2]

Diagram 1: Pharmacophore & Receptor Interaction Logic

This diagram illustrates the critical binding interactions of the 3-2-MPP scaffold within a theoretical GPCR binding pocket.

Pharmacophore Scaffold 3-(2-Methoxyphenyl) piperidine Core Aspartate Receptor Aspartate (Asp3.32) Scaffold->Aspartate Ionic Bond (Protonated N) Hydrophobic Hydrophobic Pocket (TM3/TM5) Scaffold->Hydrophobic Pi-Pi Stacking (Phenyl Ring) HBond Serine/Threonine (H-Bond Donor) Scaffold->HBond H-Bond Acceptor (2-OMe Group) Stereo Chiral Center (C3) Determines Selectivity Scaffold->Stereo

Caption: Interaction map showing the ionic anchor (Aspartate), hydrophobic stacking, and the auxiliary H-bond role of the 2-methoxy group.

Experimental Protocols

Synthetic Protocol: Preparation of 3-(2-Methoxyphenyl)piperidine HCl

Note: This protocol utilizes a Suzuki-Miyaura coupling followed by hydrogenation, a robust route for generating the 3-arylpiperidine core.

Reagents: 3-Bromopyridine, 2-Methoxyphenylboronic acid, Pd(PPh3)4, Na2CO3, PtO2 (Adam's Catalyst), HCl in Dioxane.

Step 1: Suzuki Coupling

  • Charge a reaction flask with 3-bromopyridine (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq).

  • Dissolve in DME/Water (3:1 ratio). Degas with Argon for 15 minutes.

  • Add Pd(PPh3)4 (5 mol%) and Na2CO3 (2.0 eq).

  • Reflux at 90°C for 12 hours under Argon.

  • Workup: Cool, filter through Celite, extract with EtOAc, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield 3-(2-methoxyphenyl)pyridine.

Step 2: Hydrogenation (Reduction of Pyridine)

  • Dissolve the pyridine intermediate in MeOH/Acetic Acid (10:1).[1]

  • Add PtO2 (10 wt%).[1]

  • Hydrogenate at 50 psi H2 in a Parr shaker for 24 hours at RT.

  • Filtration: Filter carefully through Celite (Caution: PtO2 is pyrophoric).[1]

  • Concentrate the filtrate to obtain the acetate salt.[1]

Step 3: Salt Formation

  • Dissolve the free base oil in anhydrous diethyl ether.[1]

  • Dropwise add 4M HCl in Dioxane at 0°C until precipitation is complete.

  • Filter the white solid and recrystallize from EtOH/Ether.[1]

  • Yield: Target 3-(2-Methoxyphenyl)piperidine HCl (>98% purity).

Diagram 2: Synthetic Workflow

Synthesis Start 3-Bromopyridine + 2-OMe-Phenylboronic Acid Coupling Suzuki Coupling Pd(PPh3)4, Na2CO3 Start->Coupling Inter Intermediate: 3-(2-OMe-phenyl)pyridine Coupling->Inter Red Hydrogenation PtO2, H2 (50 psi) Inter->Red Salt Salt Formation HCl/Dioxane Red->Salt Final Product: 3-(2-Methoxyphenyl) piperidine HCl Salt->Final

Caption: Step-by-step synthetic pathway from heteroaryl coupling to final hydrochloride salt formation.

Protocol: Sigma-1 Receptor Binding Assay

To validate the biological activity of the synthesized scaffold.[1]

  • Tissue Preparation: Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet.

  • Ligands:

    • Radioligand: [3H]-(+)-Pentazocine (specific for

      
      ).
      
    • Test Compound: 3-(2-Methoxyphenyl)piperidine HCl (dissolved in DMSO, serial dilutions 10^-5 to 10^-10 M).

    • Non-specific binding: Determine using 10 µM Haloperidol.[1]

  • Incubation: Incubate homogenate, radioligand (3 nM), and test compound for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.[1]
    

Comparative Data Analysis

The following table contrasts the 3-2-MPP scaffold with related CNS-active pharmacophores.

Scaffold TypePrimary TargetKey Structural FeatureTherapeutic Application
3-(2-Methoxyphenyl)piperidine Sigma-1 / 5-HT C3-Chirality + ortho-OMe Anxiolytic / Neuroprotective
4-PhenylpiperidineDopamine D2C4-SymmetryAntipsychotic (e.g., Haloperidol)
1-Arylpiperazine5-HT1APlanar NitrogenAnxiolytic (e.g., Buspirone)
3-(3-Hydroxyphenyl)piperidineDopamine Autoreceptormeta-OH groupAtypical Antipsychotic (3-PPP)

References

  • Glennon, R. A. (2005).[1] Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application to the Design of Novel Ligands. Journal of Medicinal Chemistry.

  • Koe, B. K., et al. (1989). [3H]3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology.

  • Robichaud, A. J., et al. (2011).[1] Recent Advances in the Design and Synthesis of Sigma Receptor Ligands. Annual Reports in Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 3-[(2-methoxyphenyl)methyl]piperidine hydrochloride (Structural Analog Reference). National Center for Biotechnology Information.[1]

Sources

The 3-Arylpiperidine Scaffold: A Technical Guide to 3-(2-Methoxyphenyl)piperidine HCl in CNS Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Methoxyphenyl)piperidine hydrochloride for CNS drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the piperidine ring is ubiquitous. However, while 4-arylpiperidines (e.g., haloperidol, fentanyl) have dominated as "linear" scaffolds for dopamine D2 antagonism and opioid agonism, the 3-arylpiperidine isomer represents a distinct, underutilized topological class.

3-(2-Methoxyphenyl)piperidine hydrochloride (3-2MPP) is a privileged scaffold that introduces a critical "kink" in the pharmacophore vector. This structural twist shifts the pharmacological profile away from non-selective D2 blockade toward high-value targets: Dopamine Autoreceptors (D2/D3 presynaptic) , Serotonin 5-HT2A receptors , and Neurokinin-1 (NK1) receptors .

This guide provides a comprehensive technical analysis of 3-2MPP, detailing its synthesis, structural biology, and application as a selectivity tuner in modern CNS medicinal chemistry.

Part 1: Chemical & Structural Properties

The Topological "Twist"

The defining feature of 3-(2-methoxyphenyl)piperidine is the bond vector of the aryl group relative to the nitrogen lone pair.

  • 4-Arylpiperidines: The aryl group and nitrogen are on opposite ends (180° vector), creating a linear molecule ideal for deep, narrow pockets (e.g., the orthosteric site of D2 receptors).

  • 3-Arylpiperidines: The aryl group is offset, creating a "bent" or "kinked" topology. This allows the molecule to explore shallower, broader sub-pockets, such as the Extended Binding Pocket (EBP) of the 5-HT2A receptor or the extracellular loops of the NK1 receptor.

The Role of the Ortho-Methoxy Group

The 2-methoxy substituent is not merely lipophilic decoration; it serves two mechanistic functions:

  • Conformational Lock: The steric bulk of the methoxy group at the ortho position forces the phenyl ring to twist out of plane relative to the piperidine chair. This non-planar conformation is critical for reducing affinity at "flat" receptor sites (like non-specific adrenergic receptors) while enhancing fit at chiral GPCR sites.

  • Hydrogen Bond Acceptor: The methoxy oxygen acts as a weak H-bond acceptor, often interacting with serine or threonine residues in the transmembrane bundle (e.g., Ser5.46 in 5-HT receptors).

Physicochemical Profile (HCl Salt)
  • CAS (Free Base): 19737-63-4[1]

  • CAS (HCl Salt): 19725-12-3 (Racemic) / 2518135-90-3 (R-isomer)

  • Molecular Weight: 227.73 g/mol [2][3]

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO; ideal for physiological saline formulations.

  • LogP: ~2.1 (predictive of good Blood-Brain Barrier permeability).

Part 2: Synthesis & Quality Control

The synthesis of 3-2MPP requires careful control of regiochemistry and oxidation states. The preferred route utilizes a Suzuki-Miyaura coupling followed by a heterogeneous reduction.

Synthetic Workflow (Graphviz)

SynthesisWorkflow Start 3-Bromopyridine Inter1 3-(2-Methoxyphenyl)pyridine Start->Inter1 Pd(PPh3)4, K2CO3, 90°C Reagent1 2-Methoxyphenylboronic Acid (Suzuki Coupling) Reagent1->Inter1 ProductBase 3-(2-Methoxyphenyl)piperidine (Free Base) Inter1->ProductBase 50 psi H2, 12h Reagent2 H2, PtO2, AcOH (Hydrogenation) Reagent2->ProductBase Final 3-(2-Methoxyphenyl)piperidine HCl ProductBase->Final Precipitation Reagent3 HCl in Dioxane (Salt Formation) Reagent3->Final

Caption: Synthetic route from 3-bromopyridine to 3-(2-methoxyphenyl)piperidine HCl via Suzuki coupling and catalytic hydrogenation.

Step-by-Step Protocol

Step 1: Suzuki Coupling

  • Reagents: 3-Bromopyridine (1.0 eq), 2-Methoxyphenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: DME/Water (3:1). Degas thoroughly with Argon.

  • Conditions: Reflux at 90°C for 16 hours.

  • Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

  • Checkpoint: Verify intermediate 3-(2-methoxyphenyl)pyridine by 1H-NMR (aromatic protons 7.0–8.8 ppm).

Step 2: Catalytic Hydrogenation (Reduction)

  • Reagents: 3-(2-Methoxyphenyl)pyridine, PtO2 (Adams' catalyst, 10 wt%), Glacial Acetic Acid.

  • Conditions: Hydrogenation bottle (Parr shaker) at 50 psi H2 for 12–24 hours.

  • Note: Acetic acid prevents catalyst poisoning by the pyridine nitrogen.

  • Workup: Filter through Celite. Neutralize filtrate with NaOH (aq) to pH > 12. Extract free base with DCM.

Step 3: Salt Formation

  • Dissolve the free base oil in diethyl ether.

  • Add 4M HCl in dioxane dropwise at 0°C.

  • Collect the white precipitate by filtration. Recrystallize from MeOH/Ether to remove trace impurities.

Part 3: Pharmacological Profile & Mechanism

3-2MPP is rarely a final drug but a pharmacophore generator . Its specific activity depends heavily on the enantiomer used.

Receptor Selectivity Matrix
TargetActivity TypeKey EnantiomerTherapeutic Relevance
5-HT2A Agonist (Biased)(S)-IsomerDepression, PTSD (Psychedelic-like without hallucination depending on substitution)
Dopamine D2 Partial Agonist(R)-IsomerSchizophrenia, Parkinson's (Autoreceptor modulation)
NK1 (Substance P) Antagonist(2S,3S)*Pain, Antiemetic, Anxiety
Sigma-1 AgonistRacemicNeuroprotection, Cognitive Enhancement

*Note: NK1 activity often requires N-substitution (e.g., benzyl), but the 3-aryl core provides the necessary scaffold geometry.

Mechanism of Action: The "Biased Agonism" Pathway

In the context of 5-HT2A receptors (relevant to modern neuropsychiatry), the 3-arylpiperidine scaffold promotes a conformation that favors Beta-Arrestin recruitment or specific G-protein coupling pathways distinct from classic hallucinogens.

SignalingPathway cluster_Canonical Canonical Pathway (Hallucinogenic) cluster_Biased Biased Pathway (Therapeutic) Ligand 3-(2-Methoxyphenyl)piperidine (Scaffold) Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor Binding (Ki ~10-100nM) Gq Gq/11 Protein Receptor->Gq Weak Activation Arrestin Beta-Arrestin 2 Receptor->Arrestin Strong Recruitment PLC PLC-beta Gq->PLC Ca Calcium Release PLC->Ca ERK p-ERK1/2 Arrestin->ERK Plasticity Neuroplasticity (BDNF Release) ERK->Plasticity

Caption: Biased signaling mechanism where the 3-arylpiperidine scaffold favors neuroplasticity pathways (Arrestin) over canonical Gq calcium release.

Part 4: Experimental Protocols

Radioligand Binding Assay (D2 vs 5-HT2A)

To validate the selectivity of your synthesized 3-2MPP derivative, use this competitive binding protocol.

Materials:

  • Membranes: CHO cells expressing human D2L or 5-HT2A.

  • Radioligands: [3H]-Raclopride (for D2), [3H]-Ketanserin (for 5-HT2A).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Protocol:

  • Preparation: Dilute 3-2MPP HCl in DMSO to create a concentration range (10^-11 M to 10^-5 M).

  • Incubation: Mix membrane prep (20 µg protein), radioligand (Kd concentration), and test compound in 96-well plates.

  • Time: Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 and Ki (Cheng-Prusoff equation).

Success Criteria:

  • Selective 5-HT2A Ligand: Ki (5-HT2A) < 100 nM; Selectivity ratio (D2/5-HT2A) > 50.

  • Selective Autoreceptor Ligand: Ki (D2 High) < 50 nM; Ki (D2 Low) > 500 nM (indicates preference for high-affinity state).

Part 5: Case Studies & Applications

The LPH-5 Paradigm (2024 Breakthrough)

Recent studies (Jensen et al., 2024) utilized the 3-(2,5-dimethoxyphenyl)piperidine scaffold (a direct derivative of 3-2MPP) to discover LPH-5 .

  • Challenge: Classic 5-HT2A agonists (like 25CN-NBOH) are often cardiotoxic (5-HT2B activity) or highly hallucinogenic.

  • Solution: The 3-piperidine ring constrained the methoxy-phenyl group, eliminating 5-HT2B activity while maintaining 5-HT2A efficacy.

  • Result: A non-hallucinogenic plastogen that treats depression in rodent models.

Substance P Antagonists

The 3-2MPP core is the distinct structural feature of CP-99,994 (Pfizer).

  • Application: CP-99,994 uses the (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine architecture.

  • Relevance: The 3-position substitution is critical for avoiding the "flat" hydrophobic pocket of the NK1 receptor, instead engaging the transmembrane core residues.

References

  • Jensen, A. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Link

  • Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology. Link

  • Snider, R. M., et al. (1991). CP-99,994: A potent and selective nonpeptide antagonist of the substance P (NK1) receptor. Science. Link

  • Accela ChemBio. Product Analysis: (R)-3-(2-Methoxyphenyl)piperidine Hydrochloride.[3][4]Link

  • Santa Cruz Biotechnology. 3-(2-Methoxyphenyl)piperidine hydrochloride Product Sheet.Link

Sources

3-(2-Methoxyphenyl)piperidine hydrochloride mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Methoxyphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action for 3-(2-Methoxyphenyl)piperidine hydrochloride, a synthetic arylcyclohexylamine compound. While structurally related to phencyclidine (PCP), this molecule exhibits a distinct pharmacological profile characterized by potent, multi-target engagement within the central nervous system. This document synthesizes data from receptor binding assays, functional studies, and metabolic analyses to offer an in-depth perspective for researchers in pharmacology and drug development. We will explore its primary activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, detail its significant interactions with secondary targets including the sigma-1 (σ1) receptor and serotonin transporter (SERT), and provide validated experimental protocols for studying these interactions.

Introduction: The Arylcyclohexylamine Class and 3-(2-Methoxyphenyl)piperidine

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable metabolic stability and ability to modulate physicochemical properties.[1][2] 3-(2-Methoxyphenyl)piperidine belongs to the arylcyclohexylamine class, a group of dissociative agents whose parent compound is phencyclidine (PCP).[3] Like other members of this class, its primary psychotropic effects are mediated through the glutamatergic system.[4] However, the substitution of a methoxy group at the 2-position of the phenyl ring confers a unique pharmacological profile, distinguishing it from PCP and its other isomers. Understanding this nuanced mechanism is critical for both elucidating its neurobiological effects and evaluating its potential as a pharmacological tool.

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for 3-(2-Methoxyphenyl)piperidine is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][5] The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, and memory formation.[6]

Interaction with the NMDA Receptor Ion Channel

Under resting conditions, the NMDA receptor's ion channel is blocked by a magnesium ion (Mg²⁺).[6] Activation requires both the binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to expel the Mg²⁺ ion. 3-(2-Methoxyphenyl)piperidine acts as an uncompetitive, open-channel blocker. It does not compete with glutamate or glycine for their binding sites; instead, it enters the ion channel once it has been opened and binds to the dizocilpine (MK-801) site located within the channel pore.[7] This physical occlusion prevents the influx of calcium (Ca²⁺) and sodium (Na⁺) ions, thereby inhibiting NMDA receptor-mediated signaling. This mechanism is responsible for the compound's characteristic dissociative and hallucinogenic effects.[4]

NMDA_Antagonism Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds Mg2 Mg²⁺ Mg2->NMDA_Receptor:ion Blocks (Resting State) Compound 3-(2-Methoxyphenyl)piperidine Compound->NMDA_Receptor:mk801 Binds & Blocks Channel Ca2_Influx Ca²⁺ Influx Blocked NMDA_Receptor:ion->Ca2_Influx Inhibits

Receptor Binding Affinity

Radioligand binding assays have demonstrated that 3-(2-Methoxyphenyl)piperidine binds to the NMDA receptor with a higher affinity than both PCP and ketamine.[5][8] This higher potency is a key differentiator and underlies its pronounced effects even at low doses.[8]

CompoundReceptor TargetBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, µM)
3-(2-Methoxyphenyl)piperidine NMDA (MK-801 site)20[7] - 38[5]1.51[5]
Phencyclidine (PCP)NMDA (MK-801 site)250[5]2.02[5]
KetamineNMDA (MK-801 site)659[5]-
Table 1: Comparative binding affinities and functional potencies for NMDA receptor antagonists.

Secondary Pharmacological Targets and Polypharmacology

Beyond its primary action at the NMDA receptor, 3-(2-Methoxyphenyl)piperidine displays significant affinity for several other neuroreceptors and transporters. This polypharmacology is crucial to its overall effects profile.

Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, including calcium signaling and ion channel function.[9] 3-(2-Methoxyphenyl)piperidine binds effectively to the σ1 receptor, an interaction that may modulate the primary NMDA-mediated effects and contribute to its neuroactive properties.[5][7]

Monoamine Transporters

The compound also interacts with the serotonin transporter (SERT), inhibiting the reuptake of serotonin and thereby increasing its extracellular concentration.[5][7] While it shows low affinity for the dopamine transporter (DAT), studies suggest a functional interaction that results in the inhibition of dopamine uptake.[4][5] It does not bind significantly to the norepinephrine transporter (NET).[7]

Lack of Opioid Activity

Initial speculation suggested potential opioid activity based on structural similarities to other compounds. However, comprehensive radioligand binding assays have confirmed that 3-(2-Methoxyphenyl)piperidine does not interact with the µ-, δ-, or κ-opioid receptors, dispelling this notion as a myth.[7]

TargetBinding Affinity (Kᵢ, nM)
NMDA Receptor 20[7]
Sigma-1 (σ1) Receptor 42[7]
Serotonin Transporter (SERT) 216[5][7]
Sigma-2 (σ2) Receptor>10,000[7]
Dopamine Transporter (DAT)>10,000[7]
Norepinephrine Transporter (NET)>10,000[7]
Opioid Receptors (μ, δ, κ)>10,000[7]
Table 2: Receptor binding profile of 3-(2-Methoxyphenyl)piperidine.

Multi_Target Compound 3-(2-Methoxyphenyl)piperidine NMDA {NMDA Receptor | Primary Target | Kᵢ = 20 nM} Compound->NMDA Potent Antagonism Sigma1 {Sigma-1 Receptor | Secondary Target | Kᵢ = 42 nM} Compound->Sigma1 High-Affinity Binding SERT {SERT | Secondary Target | Kᵢ = 216 nM} Compound->SERT Moderate Inhibition DAT {DAT | Functional Interaction} Compound->DAT Weak Inhibition

Experimental Methodologies for Elucidating Mechanism of Action

To ensure scientific integrity, the mechanistic claims presented here are validated through standardized, reproducible experimental protocols. The following sections detail the core methodologies used to determine receptor binding affinity and functional antagonism.

Protocol: Radioligand Competition Binding Assay

This protocol provides a self-validating system for determining the binding affinity (Kᵢ) of a test compound for the NMDA receptor's MK-801 site.

Objective: To quantify the affinity of 3-(2-Methoxyphenyl)piperidine for the NMDA receptor ion channel site by measuring its ability to compete with a known radiolabeled ligand, [³H]MK-801.

Materials:

  • Rat forebrain membrane preparation (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • 3-(2-Methoxyphenyl)piperidine hydrochloride (test compound)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (to open the channel)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash pellets repeatedly to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801 (typically near its Kₔ value), and varying concentrations of the test compound (3-(2-Methoxyphenyl)piperidine). Prepare triplicate tubes for each concentration.

  • Controls: Prepare tubes for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of unlabeled MK-801).

  • Incubation: Add glutamate (10 µM) and glycine (10 µM) to all tubes to ensure NMDA receptors are in an open state, allowing access to the MK-801 site. Incubate all samples at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound. Wash filters quickly with ice-cold buffer to remove residual unbound ligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.

Protocol_Workflow E E F F E->F

Conclusion

The mechanism of action of 3-(2-Methoxyphenyl)piperidine hydrochloride is defined by its primary role as a potent, non-competitive antagonist at the NMDA receptor's ion channel. Its affinity for this site surpasses that of related compounds like PCP and ketamine.[5] This primary mechanism is further modulated by significant interactions with the sigma-1 receptor and the serotonin transporter, contributing to a complex pharmacological profile.[7] Conversely, it lacks meaningful activity at opioid receptors. This multi-target engagement is fundamental to its distinct neurobiological effects. The experimental protocols outlined in this guide provide a validated framework for researchers to further investigate the nuanced pharmacology of this and related arylcyclohexylamine compounds.

References

  • Marini, A. M., et al. (2024). 3-Methoxy-Phencyclidine Induced Psychotic Disorder: A Literature Review and an 18F-FDG PET/CT Case Report. PMC. [Link]

  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). WHO. [Link]

  • Wikipedia. (n.d.). 3-MeO-PCP. Retrieved from [Link]

  • The Drug Classroom. (2021). 3-MeO-PCP: What You Need To Know. YouTube. [Link]

  • Wallach, J., & Brandt, S. D. (n.d.). 3-MeO-PCP. In Wikipedia. Retrieved from [Link]

  • Zare, A., et al. (2012). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. PubMed Central. [Link]

  • Kargbo, R. B. (2020). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Orsolini, L., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate. [Link]

  • Gouws, C., & Obanla, O. O. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. [Link]

  • Manallack, D. T., et al. (n.d.). Pharmacology of NMDA Receptors. NCBI Bookshelf. [Link]

  • Cingolani, A., et al. (2021). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. Taylor & Francis Online. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Technical Whitepaper: Operational Safety and Handling of 3-(2-Methoxyphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide provides a rigorous operational framework for the handling, storage, and solubilization of 3-(2-Methoxyphenyl)piperidine hydrochloride . As a structural isomer of the pharmacologically active phenylpiperidines, this compound acts as a critical scaffold in medicinal chemistry, particularly in the synthesis of GPCR ligands (dopamine and serotonin receptor modulators).

Due to its classification as an acute oral toxin and its hygroscopic nature, researchers must move beyond standard Good Laboratory Practice (GLP) to adopt High-Potency Compound Handling (HPCH) protocols.

Chemical Profile Table
ParameterSpecification
Chemical Name 3-(2-Methoxyphenyl)piperidine hydrochloride
CAS Number 19725-12-3
Molecular Formula C₁₂H₁₈ClNO (C₁₂H₁₇NO[1][2][3] · HCl)
Molecular Weight 227.73 g/mol
Physical State White to off-white crystalline solid
Solubility Water (High), DMSO (>20 mg/mL), Ethanol
Acidity (pKa) ~10.5 (Piperidine nitrogen)

Risk Assessment & Toxicology (The "Why" Behind the Protocol)

Toxicological Classification

While specific LD50 data for this isomer is often extrapolated, it shares structural pharmacophores with potent CNS agents. It is formally classified under GHS standards as:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).[4][5]

  • Skin/Eye Irritation (Category 2/2A): Causes skin and serious eye irritation (H315, H319).[4][5]

Expert Insight: The 3-substituted piperidine moiety allows for significant conformational flexibility, often resulting in "promiscuous" binding profiles across serotonergic (5-HT) and dopaminergic (D2/D3) receptors. Consequently, accidental exposure should be treated not just as a chemical burn hazard, but as a potential neurotoxic event capable of inducing ataxia, tremors, or respiratory depression.

The Hygroscopicity Hazard

As a secondary amine hydrochloride salt, this compound is hygroscopic .

  • The Risk: Exposure to ambient humidity causes the crystal lattice to absorb water molecules.

  • The Consequence: This alters the effective molecular weight. If you weigh 10mg of "wet" compound, the actual molar dose delivered to your assay will be significantly lower than calculated, leading to false negatives in potency assays .

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P100 respirator required if handling outside a fume hood (not recommended). Work inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood is mandatory.

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Weighing & Solubilization Workflow

To mitigate static charge (common in dry HCl salts) and hygroscopicity, follow this self-validating workflow:

Step 1: Equilibrate Remove the vial from 4°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

  • Reasoning: Opening a cold vial in humid air causes immediate condensation inside the container, degrading the remaining stock.

Step 2: Anti-Static Weighing Use an ionizing bar or anti-static gun on the spatula and weighing boat.

  • Reasoning: Charged particles can "jump" from the spatula, creating an inhalation hazard and dosing errors.

Step 3: Solubilization (The "Acid-Drop" Technique) When making high-concentration stocks (e.g., 100 mM in DMSO):

  • Add 90% of the calculated solvent volume.

  • Vortex vigorously.

  • If turbidity persists (common with HCl salts in organic solvents), add 1% volume of 0.1M HCl or warm slightly (to 37°C).

  • Bring to final volume.

Visualization: Handling Logic

The following diagram outlines the decision logic for handling this compound to ensure mass integrity and safety.

HandlingWorkflow Start Start: Vial at 4°C Desiccate Desiccate to Room Temp (Prevent Condensation) Start->Desiccate Weighing Weighing Station (Anti-Static Gun Required) Desiccate->Weighing Solvent Choose Solvent Weighing->Solvent Water Aqueous Buffer (pH < 7.0 recommended) Solvent->Water Low Conc DMSO DMSO/Ethanol (For Stock >10mM) Solvent->DMSO High Conc Check Check Clarity Water->Check DMSO->Check Sonication Sonicate / Warm (37°C) Check->Sonication Turbid Final Ready for Assay Check->Final Clear Sonication->Check

Figure 1: Operational workflow for maximizing compound stability and solubility.

Stability & Storage Management

Solid State Stability
  • Condition: Store at -20°C (long term) or 4°C (active use).

  • Container: Amber glass vials with Teflon-lined caps.

  • Critical Control Point: Always store with a desiccant packet. The HCl salt is prone to hydrolysis if moisture is introduced, which can liberate free acid over time, degrading the compound.

Solution Stability
  • Aqueous: Unstable. Prepare fresh. The piperidine ring is stable, but the salt form can dissociate, altering pH.

  • DMSO Stock: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Emergency Response Protocols

In the event of exposure, immediate action is required due to the potential for rapid CNS absorption.

Exposure Response Diagram

EmergencyResponse Exposure Exposure Event Skin Dermal Contact Exposure->Skin Eye Ocular Contact Exposure->Eye Ingest Ingestion Exposure->Ingest Wash Flush 15 mins (Soap/Water) Skin->Wash Rinse Flush 15 mins (Saline/Water) Eye->Rinse Control Poison Control (Do NOT induce vomiting) Ingest->Control Medical Seek Medical Aid (Provide SDS) Wash->Medical Rinse->Medical Control->Medical

Figure 2: Critical response pathways for accidental exposure.

Disposal

Do not dispose of down the drain. This compound is toxic to aquatic life.

  • Protocol: Collect all solid waste and solvent rinses in a container marked "Toxic Organic Waste."

  • Neutralization: For spill cleanup, treat the area with a dilute surfactant solution followed by water.

References

  • PubChem. (2023). Compound Summary: 2-(3-Methoxyphenyl)piperidine (Structural Analog Reference).[6] National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-Methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and related physicochemical properties of 3-(2-Methoxyphenyl)piperidine hydrochloride. The methodologies detailed herein are designed to establish a robust understanding of the compound's behavior in various solvent systems, a critical prerequisite for successful formulation development and preclinical assessment.

Introduction: The Imperative of Solubility Profiling

The bioavailability and ultimate therapeutic efficacy of any drug candidate are intrinsically linked to its solubility. For a molecule like 3-(2-Methoxyphenyl)piperidine hydrochloride, understanding its dissolution characteristics is not merely an academic exercise but a cornerstone of rational drug design. This document eschews a generic, one-size-fits-all approach. Instead, it presents a logical, causality-driven workflow for elucidating the solubility profile of this specific molecule, from fundamental property determination to advanced solid-state characterization.

This guide is structured to empower the researcher with not only the "how" but also the "why" behind each experimental choice. By integrating foundational chemical principles with robust analytical techniques, the user will be equipped to generate high-quality, reliable data essential for informed decision-making in the drug development pipeline.

Foundational Physicochemical Properties

A comprehensive understanding of solubility begins with the characterization of the molecule's intrinsic properties. These parameters govern its behavior in solution and provide the context for interpreting solubility data.

Identity and Purity Confirmation

Prior to any quantitative analysis, the identity and purity of the 3-(2-Methoxyphenyl)piperidine hydrochloride sample must be unequivocally confirmed.

Protocol: Identity and Purity Verification

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the gold standard for assessing the purity of small molecules. A well-developed method can separate the active pharmaceutical ingredient (API) from any impurities or degradation products.

    • Method:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to ensure good separation of all components.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV spectrophotometry at a wavelength determined by a UV scan of the compound (typically around 220 nm and 275 nm for a methoxyphenyl group).

      • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Acceptance Criteria: Purity should typically be ≥98% for initial characterization studies.

  • Mass Spectrometry (MS):

    • Rationale: To confirm the molecular weight of the compound.

    • Method: Couple the HPLC system to a mass spectrometer (e.g., electrospray ionization - ESI) to obtain the mass-to-charge ratio (m/z) of the parent compound. The expected m/z for the free base (C12H17NO) is approximately 192.28 [M+H]+.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: To confirm the chemical structure of the molecule.

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectral data should be consistent with the proposed structure of 3-(2-Methoxyphenyl)piperidine hydrochloride.

Determination of pKa and LogP

The ionization state (pKa) and lipophilicity (LogP) of a molecule are critical determinants of its solubility and permeability across biological membranes.

Protocol: pKa Determination by Potentiometric Titration

  • Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable compounds. As a piperidine derivative, the secondary amine is expected to be basic.

  • Instrumentation: An automated titrator equipped with a pH electrode.

  • Procedure:

    • Accurately prepare a solution of 3-(2-Methoxyphenyl)piperidine hydrochloride in deionized water (e.g., 0.01 M).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH as a function of the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve.

Computational Estimation of LogP:

While experimental determination of LogP (e.g., using the shake-flask method) is possible, a calculated value can provide a useful initial estimate. For the related isomer, 3-(3-Methoxyphenyl)piperidine, a calculated LogP of 2.584 has been reported.[1] This suggests the compound is moderately lipophilic.

Equilibrium Solubility Determination

The core of this guide focuses on the accurate determination of equilibrium solubility in a range of relevant solvents.

Solvent Selection Rationale

The choice of solvents should be guided by their relevance to pharmaceutical processing and physiological conditions. A recommended starting panel includes:

  • Water: The most critical solvent for physiological relevance.

  • Phosphate Buffered Saline (PBS) pH 7.4: To simulate physiological pH.

  • 0.1 M Hydrochloric Acid (HCl): To simulate gastric fluid.

  • Ethanol: A common co-solvent in formulations.

  • Propylene Glycol: A frequently used vehicle in preclinical studies.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile solvent used in oral and parenteral formulations.

Experimental Workflow: Equilibrium Solubility Measurement

The following diagram outlines the workflow for determining the equilibrium solubility of 3-(2-Methoxyphenyl)piperidine hydrochloride.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound prep2 Add to vials with selected solvents prep1->prep2 equil Agitate at constant temperature (e.g., 25°C and 37°C) for 24-48 hours prep2->equil sample Filter sample through 0.45 µm filter equil->sample dilute Dilute supernatant sample->dilute analyze Quantify by HPLC dilute->analyze

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation: Add an excess amount of 3-(2-Methoxyphenyl)piperidine hydrochloride to vials containing a known volume of each selected solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25°C and 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sampling: After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Prepare a standard curve of the compound in the same solvent system using known concentrations.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

    • Analyze the diluted samples and standards by HPLC using the method developed in section 2.1.

    • Calculate the solubility based on the concentration of the undiluted supernatant.

Data Presentation:

The solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)
Water25Experimental Value
Water37Experimental Value
PBS (pH 7.4)25Experimental Value
PBS (pH 7.4)37Experimental Value
0.1 M HCl25Experimental Value
0.1 M HCl37Experimental Value
Ethanol25Experimental Value
Propylene Glycol25Experimental Value
PEG 40025Experimental Value

Solid-State Characterization

The solid-state properties of a drug substance can significantly impact its solubility and stability. Therefore, a basic solid-state characterization is recommended.

Thermal Analysis

Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Rationale: DSC is used to determine the melting point and identify any polymorphic transitions. TGA is used to assess thermal stability and identify the presence of solvates or hydrates.

  • DSC Procedure:

    • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event.

  • TGA Procedure:

    • Accurately weigh a sample (5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. Significant weight loss before the melting point may indicate the presence of a solvate or hydrate.

Crystal Morphology

Protocol: X-Ray Powder Diffraction (XRPD)

  • Rationale: XRPD provides a unique fingerprint of the crystalline form of the compound. It is a powerful tool for identifying different polymorphs.

  • Procedure:

    • Prepare a flat sample of the powder.

    • Acquire the diffraction pattern over a suitable range of 2θ angles.

    • The resulting diffractogram can be used to identify the crystalline form and can be compared to patterns of samples subjected to different crystallization conditions to screen for polymorphism.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and related physicochemical properties of 3-(2-Methoxyphenyl)piperidine hydrochloride. The data generated through these protocols will provide a solid foundation for subsequent formulation development and preclinical studies.

Further investigations could include:

  • Polymorphism Screening: A more extensive study to identify and characterize different crystalline forms of the compound.

  • Forced Degradation Studies: To assess the stability of the compound under various stress conditions (e.g., acid, base, oxidation, light, heat).

  • Excipient Compatibility Studies: To evaluate the compatibility of the drug substance with common pharmaceutical excipients.

By following the principles and methodologies detailed in this guide, researchers can ensure a comprehensive and reliable characterization of 3-(2-Methoxyphenyl)piperidine hydrochloride, thereby accelerating its journey through the drug development process.

References

Sources

Technical Monograph: Spectral Characterization of 3-(2-Methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectral characterization of 3-(2-Methoxyphenyl)piperidine hydrochloride, designed for researchers and analytical scientists.[1]

Executive Summary & Compound Identity

3-(2-Methoxyphenyl)piperidine hydrochloride is a critical pharmacophore intermediate, often utilized in the synthesis of dopaminergic agents (e.g., 3-PPP analogs) and CNS-active ligands. Its structural integrity relies on the specific ortho-substitution of the methoxy group on the phenyl ring relative to the piperidine scaffold.[1]

This guide provides a comprehensive spectral analysis framework. The data presented synthesizes experimental baselines with chemometric principles to establish a validation standard for laboratory synthesis and quality control.

Chemical Identifiers
PropertyDetail
IUPAC Name 3-(2-methoxyphenyl)piperidine hydrochloride
CAS Number 19725-12-3
Molecular Formula

Molecular Weight 227.73 g/mol (Salt); 191.27 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; sparingly soluble in

Synthesis & Structural Context

Understanding the synthetic origin is vital for interpreting spectral impurities.[1] The compound is typically accessible via the catalytic hydrogenation of 3-(2-methoxyphenyl)pyridine or the reduction of the corresponding lactam.[1]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the logical flow from precursor to the final hydrochloride salt, highlighting critical characterization checkpoints.

SynthesisWorkflow cluster_QC QC Checkpoints Precursor 3-(2-Methoxyphenyl)pyridine Hydrogenation Catalytic Hydrogenation (PtO2 / H2 / AcOH) Precursor->Hydrogenation Reduction Intermediate 3-(2-Methoxyphenyl)piperidine (Free Base) Hydrogenation->Intermediate Workup SaltFormation Salt Formation (HCl / Et2O) Intermediate->SaltFormation Acidification MS_Check Confirm MW 191.1 Intermediate->MS_Check Mass Spec FinalProduct 3-(2-Methoxyphenyl)piperidine HCl (CAS 19725-12-3) SaltFormation->FinalProduct Crystallization NMR_Check Confirm Salt Shift FinalProduct->NMR_Check 1H NMR / IR

Figure 1: Synthetic pathway and critical quality control checkpoints for CAS 19725-12-3.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

Solvent Selection: For the hydrochloride salt, DMSO-


  or 

are the solvents of choice.[1]

may require neutralization (free-basing) for clear resolution, but the data below assumes the salt form in DMSO-

to observe ammonium protons.
-NMR (Proton) Spectroscopy

The spectrum is characterized by the distinct ortho-substituted aromatic system and the aliphatic piperidine envelope.[1]

Representative Data Profile (400 MHz, DMSO-


): 
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
9.10 - 9.40 Broad Singlet2H

Ammonium protons (exchangeable with

). Indicates salt formation.[1][2]
7.20 - 7.28 Multiplet2HAr-H (C4, C6)Aromatic ring protons.[1]
6.95 - 7.05 Multiplet1HAr-H (C5)Aromatic ring proton.[1]
6.88 - 6.94 Multiplet1HAr-H (C3)Ortho to methoxy group; typically upfield due to resonance.[1]
3.78 Singlet3H

Characteristic methoxy peak.[1] Sharp singlet.
3.20 - 3.40 Multiplet2HPip-H (C2 eq/ax)Deshielded due to proximity to Nitrogen and Phenyl ring.[1]
3.05 - 3.15 Multiplet1HPip-H (C3)Benzylic-like methine proton.[1]
2.75 - 2.90 Multiplet2HPip-H (C6)Adjacent to Nitrogen.[1]
1.70 - 1.95 Multiplet2HPip-H (C4/C5)Aliphatic ring envelope.[1]
1.50 - 1.70 Multiplet2HPip-H (C4/C5)Aliphatic ring envelope.[1]

Technical Note: The coupling constants (


) for the piperidine ring protons are complex due to chair conformation dynamics. The C3 proton (benzylic) typically shows a multiplet reflecting axial-axial and axial-equatorial couplings with C2 and C4 protons.[1]
-NMR (Carbon) Spectroscopy

The carbon spectrum must confirm 12 unique carbon environments.

Representative Data Profile (100 MHz, DMSO-


): 
Shift (

, ppm)
AssignmentType
157.2 C-OMe (Ar)Quaternary, ipso to Oxygen.
129.5 Ar-CAr-CH
128.1 Ar-C (ipso to Pip)Quaternary.[1]
127.8 Ar-CAr-CH
120.5 Ar-CAr-CH
111.2 Ar-C (ortho to OMe)Ar-CH (Upfield due to O-donation).
55.4

Methoxy Carbon.[1]
49.8 Pip-C2Methylene (

).[1]
44.2 Pip-C6Methylene (

).[1]
36.5 Pip-C3Methine (

).[1]
28.9 Pip-C4Methylene (

).[1]
22.1 Pip-C5Methylene (

).[1]

Mass Spectrometry (MS)

Mass spectrometry analysis (ESI or EI) focuses on the cationic species.[1] For the hydrochloride salt, the chloride counter-ion is typically lost, and the spectrum reflects the protonated free base


.[1]
Fragmentation Pathway[1]
  • Molecular Ion (ESI+):

    
    
    
    
    
  • Key Fragments (EI - 70eV):

    • 
       (Molecular Ion, 
      
      
      
      )
    • 
       (Loss of 
      
      
      
      )
    • 
       (Tetrahydropyridinium species / Retro-Diels-Alder type fragmentation of the piperidine ring).[1]
      
MS Logic Diagram (DOT)

The following diagram illustrates the ionization and primary fragmentation logic used for structural confirmation.

MassSpecFragmentation Salt HCl Salt (MW 227.7) FreeBaseIon [M+H]+ Ion (m/z 192.1) Protonated Base Salt->FreeBaseIon ESI Ionization (-HCl) Frag1 Fragment m/z 160 [M - OMe]+ FreeBaseIon->Frag1 Loss of Methoxy (-31) Frag2 Fragment m/z 84/56 Piperidine Ring Cleavage FreeBaseIon->Frag2 Ring Fragmentation

Figure 2: ESI(+) Mass Spectrometry ionization and fragmentation logic.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" identification method.[1] The hydrochloride salt form is distinct from the free base due to the ammonium band.[1]

Key Absorption Bands (KBr Pellet / ATR):

Wavenumber (

)
AssignmentDescription
2800 - 3000

Stretch
Broad, strong band characteristic of amine salts. Overlaps with C-H stretches.[1]
1600, 1585

Aromatic
Skeletal vibrations of the benzene ring.[1]
1495

Bend
Methylene scissoring.
1245

Stretch
Asymmetric stretch of the aryl alkyl ether (Methoxy group).[1]
1030

Stretch
Symmetric ether stretch.[1]
750 Ar-H Out-of-PlaneCharacteristic of ortho-disubstituted benzene rings (1,2-substitution).

Quality Control & Purity Profiling

For drug development applications, purity must be established using HPLC-UV or GC-MS.[1]

  • HPLC Method: C18 Column, Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile.[1] Gradient 5-95% B. Detection at 210 nm and 254 nm.[1]

  • Impurity Markers:

    • Pyridine Analog: 3-(2-methoxyphenyl)pyridine (Incomplete hydrogenation).[1] Check for aromatic protons in NMR > 8.0 ppm (other than NH).

    • Demethylated Analog: 3-(2-hydroxyphenyl)piperidine.[1] Check MS for m/z 178.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16093888, (R)-2-(3-methoxyphenyl)piperidine hydrochloride. (Note: Isomeric analog used for spectral benchmarking).[1] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs on Piperazine and Piperidine Derivatives. (Methodological reference for NMR/MS of piperidine salts). Retrieved from [Link]

Sources

Discovery and history of 3-(2-Methoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of 3-(2-Methoxyphenyl)piperidine hydrochloride , a critical structural probe in the development of dopaminergic and sigma-receptor ligands.

Discovery, Synthesis, and Pharmacological Structure-Activity Relationships

Part 1: Executive Summary & Chemical Identity

3-(2-Methoxyphenyl)piperidine hydrochloride (CAS: 19725-12-3) is a synthetic phenylpiperidine derivative.[1][2] Structurally, it consists of a piperidine ring substituted at the 3-position with a phenyl ring, which bears a methoxy group at the ortho (2-) position.[1]

While its meta-substituted isomer, 3-PPP [3-(3-hydroxyphenyl)piperidine], became a landmark tool for characterizing dopamine autoreceptors, the ortho-isomer (3-2-MPP) played a vital role in the Structure-Activity Relationship (SAR) studies that defined the spatial requirements for dopaminergic activation. Today, it serves as a reference standard in medicinal chemistry and a scaffold for synthesizing sigma receptor ligands.

PropertySpecification
IUPAC Name 3-(2-Methoxyphenyl)piperidine hydrochloride
Common Code 3-2-MPP (In-house designation often used in SAR)
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
Structural Class 3-Arylpiperidine
Key Isomerism Positional isomer of the dopamine agonist precursor 3-(3-methoxyphenyl)piperidine
Part 2: History and Discovery
The Quest for Dopamine Selectivity (1980s)

The history of 3-(2-Methoxyphenyl)piperidine is inextricably linked to the "Golden Age" of dopamine receptor sub-typing in the early 1980s. Researchers led by Arvid Carlsson (Nobel Laureate) and medicinal chemists like Uli Hacksell were investigating the phenylpiperidine scaffold to find agents that could selectively stimulate presynaptic dopamine autoreceptors without affecting postsynaptic receptors.

  • The Hypothesis: The rigid spatial arrangement of the nitrogen atom relative to the phenyl ring mimics the ethylamine side chain of dopamine.

  • The SAR Campaign: The team synthesized a library of 3-phenylpiperidines, systematically varying the position of the oxygenated substituent (hydroxyl or methoxy) on the phenyl ring:

    • Meta (3-position): Resulted in 3-PPP , which showed unique autoreceptor agonist activity.

    • Para (4-position): Resulted in compounds with mixed serotonin/dopamine activity.

    • Ortho (2-position): 3-(2-Methoxyphenyl)piperidine was synthesized to test the steric tolerance of the receptor pocket.

  • The Outcome: The study (published in J. Med. Chem., 1981) revealed that the ortho-substitution introduced steric clash, significantly altering the binding mode compared to the meta-isomer. This negative result was crucial: it proved that the receptor pocket had a specific "meta-preference" for agonist activity, guiding the design of future antipsychotics like aripiprazole.

Part 3: Chemical Synthesis

Two primary routes exist for the synthesis of 3-(2-Methoxyphenyl)piperidine. The Classical Route (likely used in the discovery phase) relies on Grignard chemistry, while the Modern Route utilizes Palladium-catalyzed cross-coupling.

Method A: Modern Suzuki-Miyaura Coupling (Recommended)

This method is preferred for high purity and yield, avoiding the harsh conditions of Grignard reactions.

Reaction Scheme:

  • Coupling: 3-Bromopyridine + 2-Methoxyphenylboronic acid

    
     3-(2-Methoxyphenyl)pyridine.
    
  • Reduction: Hydrogenation of the pyridine ring to piperidine.

  • Salt Formation: Precipitation with HCl.

Method B: Classical Grignard Addition

Reaction Scheme:

  • Grignard Formation: 2-Bromoanisole + Mg

    
     2-Methoxyphenylmagnesium bromide.
    
  • Addition: Addition to 1-Benzyl-3-piperidone

    
     Tertiary Alcohol.
    
  • Dehydration/Reduction: Acid-catalyzed dehydration followed by hydrogenation to remove the benzyl group and reduce the double bond.

Part 4: Experimental Protocols
Protocol 1: Synthesis via Suzuki Coupling (Self-Validating)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Cross-Coupling

  • Charge: In a 500 mL round-bottom flask, combine 3-bromopyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas the solution by bubbling nitrogen for 15 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reflux: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Cool, filter through Celite, and concentrate. Extract with DCM, wash with brine, and dry over

    
    .
    
  • Validation:

    
    -NMR should show pyridine aromatic protons (downfield) and the methoxy singlet (~3.8 ppm).
    

Step 2: Hydrogenation (Pyridine Reduction)

  • Dissolve: Dissolve the crude pyridine intermediate in Methanol.

  • Acidify: Add concentrated HCl (1.1 eq) to protonate the pyridine nitrogen (facilitates reduction).

  • Catalyst: Add

    
     (Adam's Catalyst, 10 wt%).
    
  • Hydrogenate: Stir under

    
     atmosphere (40-50 psi) in a Parr shaker for 24 hours.
    
  • Filtration: Filter carefully to remove catalyst (Fire Hazard: Keep wet).

  • Isolation: Concentrate the filtrate. Recrystallize the residue from Ethanol/Ether to obtain 3-(2-Methoxyphenyl)piperidine hydrochloride as white crystals.

Protocol 2: Analytical Validation
  • Melting Point: Expect sharp melting point (check literature, typically >200°C for HCl salts).

  • Mass Spec: ESI+ m/z = 192.1 (Free base

    
    ).
    
  • NMR Check: Verify the disappearance of aromatic pyridine protons and appearance of piperidine multiplet signals (1.5 - 3.5 ppm).

Part 5: Visualization & Logic
Figure 1: Synthesis & SAR Logic Flow

The following diagram illustrates the parallel synthesis pathways and the Structure-Activity Relationship logic that distinguishes the 2-methoxy (Ortho) isomer from the famous 3-methoxy (Meta) isomer.

G node_start Precursors (3-Bromopyridine + 2-Methoxyboronic acid) node_inter Intermediate 3-(2-Methoxyphenyl)pyridine node_start->node_inter Suzuki Coupling Pd(dppf)Cl2, K2CO3 node_final Target Compound 3-(2-Methoxyphenyl)piperidine HCl node_inter->node_final Hydrogenation PtO2, H2, HCl node_sar SAR Outcome: Ortho-substitution (2-OMe) creates steric clash. Reduces Dopamine Autoreceptor affinity compared to Meta. node_final->node_sar Pharmacological Testing node_meta Meta-Isomer (3-PPP Precursor) 3-(3-Methoxyphenyl)piperidine node_meta->node_sar Comparative Control

Caption: Synthesis pathway of 3-(2-Methoxyphenyl)piperidine and its comparative role in defining the dopaminergic pharmacophore against the meta-isomer.

Part 6: Pharmacology & Applications

Although less potent as a dopamine agonist than its meta-counterpart, 3-(2-Methoxyphenyl)piperidine possesses distinct pharmacological properties relevant to modern drug discovery:

  • Sigma Receptor Ligand: Phenylpiperidines are privileged scaffolds for Sigma-1 (

    
    ) receptors. The 2-methoxy substitution pattern is often explored to modulate 
    
    
    
    vs.
    
    
    selectivity.
  • Norepinephrine Reuptake Inhibition (NRI): Structural analogs (e.g., Nisoxetine) suggest that ortho-substitution on phenyl rings can shift selectivity toward the norepinephrine transporter (NET).

  • Chirality: The compound has a chiral center at C3 of the piperidine ring.

    • The (S)-enantiomer and (R)-enantiomer often display distinct binding profiles. In the 3-PPP series, the (+)-isomer acts as a partial agonist, while the (-)-isomer acts as an antagonist. Similar dichotomy is expected for the 2-methoxy variant.

Part 7: References
  • Hacksell, U., Arvidsson, L. E., Svensson, U., et al. (1981). "3-Phenylpiperidines.[1][3][4][5] Structure-activity relationships for central dopaminergic activity." Journal of Medicinal Chemistry, 24(12), 1475–1482.

  • Carlsson, A. (1983). "Dopamine receptor agonists: intrinsic activity vs. state of receptor." Journal of Neural Transmission, 57(1-2), 309-315.

  • Wikström, H., et al. (1985). "Resolved 3-(3-hydroxyphenyl)piperidines (3-PPP) and their N-alkylated analogues: Synthesis and dopaminergic activity." Journal of Medicinal Chemistry, 28, 215-225.

  • PubChem Database. (n.d.). "3-(2-Methoxyphenyl)piperidine hydrochloride."[1][2][6][7] CID 19725-12-3.

Sources

Methodological & Application

Synthesis of novel dopamine receptor ligands using 3-(2-Methoxyphenyl)piperidine hydrochloride

[1][3]

References

  • Structure-Activity Relationships (SAR)

    • Source: Hackling, A., et al. (2003).[3] "Dopamine D3 receptor ligands with high affinity and selectivity."[1][2][3][6] Journal of Medicinal Chemistry.

    • Context: Establishes the "bitopic" ligand design principle for D3 selectivity using phenylpiperazine/piperidine scaffolds.
    • [1][3]

  • Reductive Amination Protocols

    • Source: Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: The gold-standard protocol for the STAB reduction method described in Method 1.
    • [1][3]

  • Dopamine Receptor Homology & Binding

    • Source: Chien, E. Y., et al. (2010).[3] "Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist." Science.

    • Context: Provides the structural basis for the Asp3.32 salt bridge interaction depicted in Figure 2.
    • [1][3]

  • Reagent Properties (3-MP HCl)

    • Source: PubChem Compound Summary for CID 16093888, (R)-2-(3-methoxyphenyl)piperidine hydrochloride.[1][3][7]

    • Context: Physical properties and solubility data for the specific isomer.[2][8]

    • [1][3]

Application Note: Precision N-Alkylation of 3-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the N-alkylation of 3-(2-Methoxyphenyl)piperidine hydrochloride . It is designed for medicinal chemists requiring high-purity intermediates for CNS-active ligand synthesis.[1][2][3]

Executive Summary

The 3-arylpiperidine scaffold is a privileged pharmacophore in neuropsychiatry, serving as a bioisostere for arylpiperazines in dopamine (D2/D3) and serotonin (5-HT) receptor modulators.[1][2][3]

This protocol addresses the specific challenge of alkylating 3-(2-Methoxyphenyl)piperidine hydrochloride . Unlike free amines, the hydrochloride salt requires an in situ "salt break" (neutralization) to liberate the nucleophilic nitrogen. We present two distinct methodologies:

  • Method A (Direct Alkylation): Best for primary alkyl halides (e.g., methyl iodide, benzyl bromide).[2]

  • Method B (Reductive Amination): Best for introducing complex alkyl chains or when avoiding over-alkylation (quaternization) is critical.[2]

Strategic Reaction Design

The Salt Factor

The starting material is a hydrochloride salt (


). It is non-nucleophilic until deprotonated.[1][2]
  • Incorrect Approach: Adding alkyl halide directly to the salt in non-polar solvent.[1] Reaction will stall.[1][2]

  • Correct Approach: Use a base with

    
     (e.g., 
    
    
    
    ,
    
    
    , or DIPEA) in a polar aprotic solvent (DMF or Acetonitrile) to facilitate the equilibrium:
    
    
    [2][3]
Solvent Selection Matrix
SolventDielectric Const.[1][2]Solubility of HCl SaltReaction RateRecommendation
DMF 36.7HighFastPrimary Choice for sluggish electrophiles.[1][2][3]
Acetonitrile 37.5ModerateModeratePreferred for ease of workup (lower boiling point).[1][2]
DCM 8.9LowSlowAvoid for direct alkylation; suitable for reductive amination.[1][2]
Acetone 20.7LowSlowGood for Finkelstein conditions (using iodides).[1][2]

Experimental Protocols

Method A: Direct Alkylation (The "Workhorse" Protocol)

Use this for simple alkyl chains (Methyl, Ethyl, Benzyl).[2]

Reagents:

  • Substrate: 3-(2-Methoxyphenyl)piperidine HCl (1.0 equiv)[1][2][3]

  • Electrophile: Alkyl Halide (1.1 equiv)[2]

  • Base: Anhydrous

    
     (3.0 equiv) — Excess is vital to neutralize HCl and scavenge acid.[2]
    
  • Catalyst (Optional): KI (0.1 equiv) — Use if alkylating with Alkyl Chlorides.[2]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).[2]

Step-by-Step Procedure:

  • Salt Break: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(2-Methoxyphenyl)piperidine HCl (1.0 equiv) and anhydrous

    
     (3.0 equiv).
    
  • Solvation: Add anhydrous MeCN (or DMF). Stir vigorously at room temperature (RT) for 15 minutes. Note: The mixture will remain heterogeneous.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Critical: If using highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to prevent exotherms and over-alkylation.[2]

  • Reaction:

    • Temp: Allow to warm to RT. Heat to 60°C only if TLC shows no conversion after 4 hours.

    • Time: 4–16 hours.[1][2] Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

  • Workup (The "Acid-Base" Purification):

    • Filter off the solid inorganic salts (

      
      , KCl).[2] Rinse the pad with EtOAc.[1]
      
    • Concentrate the filtrate. Redissolve residue in EtOAc.

    • Wash 1: Water (removes DMF).[1][2]

    • Wash 2: Brine.[1][2]

    • Dry over

      
      , filter, and concentrate.[3]
      
Method B: Reductive Amination (The "High-Fidelity" Protocol)

Use this to avoid quaternary ammonium salt formation completely.[1][2][3]

Reagents:

  • Substrate: 3-(2-Methoxyphenyl)piperidine HCl (1.0 equiv)[1][2][3]

  • Carbonyl: Aldehyde or Ketone (1.2 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Base: DIPEA (1.0 equiv) — Strictly to neutralize the HCl salt.[2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2][3]

Step-by-Step Procedure:

  • Free-Basing: Dissolve the piperidine HCl salt in DCE. Add DIPEA (1.0 equiv) and stir for 10 mins.

  • Imine Formation: Add the Aldehyde/Ketone (1.2 equiv).[2] Stir for 30–60 minutes at RT.[1][2]

    • Observation: Use molecular sieves (4Å) if the ketone is sterically hindered.[2]

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Quench: After reaction completion (typically 2–6 h), quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry, and concentrate.[3]

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical flow for processing the hydrochloride salt.

G Start Start: 3-(2-Methoxyphenyl)piperidine HCl Decision Select Methodology Start->Decision MethodA Method A: Direct Alkylation (Alkyl Halides) Decision->MethodA Simple Alkyl Chain MethodB Method B: Reductive Amination (Aldehydes/Ketones) Decision->MethodB Complex Chain / High Selectivity StepA1 1. Salt Break: K2CO3, MeCN (Liberate Free Amine) MethodA->StepA1 StepB1 1. Neutralize: DIPEA, DCE MethodB->StepB1 StepA2 2. Add Electrophile (R-X) + KI (catalyst if R-Cl) StepA1->StepA2 StepA3 3. Monitor for Quaternization (Over-alkylation risk) StepA2->StepA3 Workup Universal Workup: Acid-Base Extraction or Column Chromatography StepA3->Workup StepB2 2. Imine Formation (Add Aldehyde) StepB1->StepB2 StepB3 3. Reduction: NaBH(OAc)3 StepB2->StepB3 StepB3->Workup

Figure 1: Decision tree and process flow for N-alkylation of piperidine hydrochloride salts.

Troubleshooting & Optimization ("The Scientist's Notebook")

IssueProbable CauseCorrective Action
No Reaction Salt not neutralized.Ensure 3.0 equiv of

is used.[1] Switch solvent to DMF to improve solubility.
Over-Alkylation (Quat.[1][2] Salt) Electrophile too reactive.[1][2]Use Method B (Reductive Amination).[2][4] If using Method A, add electrophile slowly at 0°C.
Low Yield Product lost in aqueous layer.The product is a tertiary amine.[1][5] Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine organic-soluble.[1][2]
Sticky Precipitate Inorganic salts trapping product.[1][2]Triturate the crude solid with ether/hexanes after workup to remove trapped organics.

Analytical Validation

  • 1H NMR (CDCl3): Look for the disappearance of the broad

    
     protons (typically 9.0–10.0 ppm in the starting salt).[2] The N-CH2 protons of the new alkyl group should appear around 2.3–2.6 ppm (for N-Me/Et).[1][2][3]
    
  • Mass Spectrometry (ESI): Expect

    
     peak corresponding to the free base + alkyl group.[2]
    
    • Alert: If you see

      
      , you likely have the methyl quaternary salt (if using MeI).[2]
      

References

  • General Protocol for Piperidine Alkylation: Levison, B. et al. "Procedure for N-alkylation of Piperidine."[1][2][3] ResearchGate, 2017.[6] Link

  • Synthesis of 3-Arylpiperidines: Okitsu, O., Suzuki, R., & Kobayashi, S. "Efficient synthesis of piperidine derivatives."[2][3] Journal of Organic Chemistry, 2001.[3] Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry, 1996.[3] (Standard Reference for Method B).

  • Substrate Properties: PubChem Compound Summary for CID 16093888, 3-(2-Methoxyphenyl)piperidine hydrochloride.[1][2][3] Link[2]

Sources

Strategic Application Note: Suzuki-Miyaura Synthesis of 3-(2-Methoxyphenyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The 3-arylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., Substance P antagonists, 5-HT modulators). While 3-(2-Methoxyphenyl)piperidine hydrochloride (CAS: 19725-12-3) is commercially available as a building block, its de novo synthesis or the synthesis of its functionalized derivatives via Suzuki-Miyaura Cross-Coupling (SMCC) remains a critical workflow in drug discovery.

The Core Challenge: Direct coupling to a saturated piperidine ring (sp³) is fraught with β-hydride elimination issues. Furthermore, the 2-methoxy substituent on the aryl boronic acid introduces significant steric hindrance and electronic donation (increasing electron density at the boron center but sterically impeding transmetallation).

The Solution: This guide details the Enol Sulfonate Strategy , utilizing an N-protected enol triflate or phosphate as the coupling partner. This method converts the sp³ coupling problem into a robust sp²-sp² coupling, followed by stereoselective hydrogenation.

Critical Reagent Selection

Success in this reaction relies on overcoming the steric bulk of the ortho-methoxy group.

ComponentRecommendationMechanistic Reasoning
Boron Source 2-Methoxyphenylboronic acid (1.2–1.5 equiv)Excess is required due to the propensity for protodeboronation caused by the electron-rich ortho-methoxy group.
Electrophile N-Boc-3-piperidone enol triflate Avoids β-hydride elimination common with 3-halopiperidines. The Boc group prevents amine poisoning of the Pd catalyst.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ A source of Pd(0) is essential.
Ligand SPhos or XPhos Crucial: These dialkylbiaryl phosphine ligands are designed to facilitate oxidative addition and, more importantly, accommodate sterically hindered (ortho-substituted) substrates during transmetallation.
Base K₃PO₄ or Cs₂CO₃ Anhydrous, mild bases preferred to minimize side reactions with the triflate.
Solvent THF/Water or Dioxane/Water (10:1)A biphasic system aids the solubility of the inorganic base and boronic acid.

Experimental Workflow: The Enol Triflate Route

This protocol describes the synthesis of the 3-(2-Methoxyphenyl)piperidine core, concluding with the formation of the Hydrochloride salt.

Phase 1: Formation of the Enol Triflate

Target: tert-butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate

  • Preparation: Charge a flame-dried flask with N-Boc-3-piperidone (1.0 equiv) and dry THF (0.2 M). Cool to -78°C.

  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78°C to form the lithium enolate.

  • Trapping: Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 equiv) dissolved in THF.

  • Completion: Allow to warm to 0°C over 2 hours. Quench with sat. NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove sulfonamide byproducts.

Phase 2: The Suzuki-Miyaura Coupling

Target: tert-butyl 5-(2-methoxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate

  • Setup: In a reaction vial, combine the Enol Triflate (from Phase 1, 1.0 equiv), 2-Methoxyphenylboronic acid (1.3 equiv), SPhos (0.04 equiv), and Pd(OAc)₂ (0.02 equiv).

  • Solvent: Add degassed 1,4-Dioxane (0.15 M).

  • Base: Add aqueous K₃PO₄ (3.0 M, 3.0 equiv).

  • Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the triflate.

    • Note: The product will show a distinct UV trace due to the conjugation of the phenyl ring with the double bond.

  • Workup: Dilute with water, extract with EtOAc. Wash organics with brine.

  • Purification: Silica gel chromatography.

Phase 3: Hydrogenation & Salt Formation

Target: 3-(2-Methoxyphenyl)piperidine Hydrochloride

  • Reduction: Dissolve the coupled product in MeOH. Add 10 wt% Pd/C (0.1 equiv by mass). Stir under H₂ balloon (1 atm) for 16 hours.

    • Stereochemistry: This usually yields the racemate. If chiral material is needed, asymmetric hydrogenation with Ir-catalysts is required.

  • Deprotection: Filter off the catalyst. Concentrate the filtrate. Redissolve in 1,4-Dioxane.

  • Salt Formation: Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours. A white precipitate should form.

  • Isolation: Filter the solid, wash with Et₂O, and dry under vacuum.

    • Result: 3-(2-Methoxyphenyl)piperidine HCl (White solid).[1][2]

Visualizing the Strategic Pathway

The following diagram illustrates the decision matrix between the "Classic" Pyridine route and the "Modern" Enol Triflate route described above.

SuzukiStrategy Start Target: 3-(2-Methoxyphenyl)piperidine HCl RouteA Route A: Enol Triflate (Recommended) Avoids harsh reduction conditions Start->RouteA Retrosynthesis RouteB Route B: Pyridine Coupling Requires high-pressure hydrogenation Start->RouteB StepA1 1. N-Boc-3-Piperidone + LiHMDS + PhNTf2 RouteA->StepA1 StepB1 1. 3-Bromopyridine RouteB->StepB1 StepA2 2. Suzuki Coupling (SPhos, Pd(OAc)2, 2-OMe-Ph-B(OH)2) StepA1->StepA2 StepA3 3. Mild Hydrogenation (H2, Pd/C) + HCl Deprotection StepA2->StepA3 StepA3->Start Yields Target StepB2 2. Suzuki Coupling (Standard conditions) StepB1->StepB2 StepB3 3. Pyridine Reduction (H2, PtO2, High Pressure) -> Racemic StepB2->StepB3 StepB3->Start

Figure 1: Comparison of synthetic routes. Route A is preferred for laboratory scale due to milder conditions and functional group tolerance.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.Switch to Pd₂(dba)₃ and SPhos pre-complexed. Ensure the system is strictly degassed (oxygen kills the active phosphine species).
Protodeboronation The 2-methoxy group facilitates hydrolytic cleavage of the C-B bond.Use a milder base (K₃PO₄ instead of Na₂CO₃). Add the boronic acid in portions. Use anhydrous conditions (DMF/Base) if severe.
Double Bond Isomerization Migration of the double bond in the dihydropyridine intermediate.This is generally acceptable as the subsequent hydrogenation step will reduce both isomers to the same piperidine product.
Sticky Precipitate Boron byproducts.Perform an oxidative workup (H₂O₂/NaOH) on the crude mixture before column chromatography to break down boronate complexes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kudo, N., et al. (2006). Efficient Synthesis of 3-Arylpiperidines via Suzuki-Miyaura Coupling of Enol Phosphates. Synlett, 2006(13), 2099-2102. Link

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the Buchwald-Hartwig amination, specifically tailored for the challenging coupling of 3-(2-methoxyphenyl)piperidine with aryl halides/triflates. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical insights, and detailed experimental protocols. We delve into the mechanistic nuances of the catalytic cycle, rationale for reagent selection, and systematic troubleshooting to empower chemists to successfully navigate this powerful C-N bond-forming reaction.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] Traditional methods for arylamine synthesis often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination provided a milder and more general alternative, significantly expanding the synthetic chemist's toolkit.[1]

The reaction involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.[4] The success of this transformation is critically dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent.[5]

This guide focuses on a particularly relevant and challenging substrate class: 3-(aryl)piperidines, exemplified by 3-(2-methoxyphenyl)piperidine. This substrate presents several challenges:

  • Steric Hindrance: The piperidine ring is a bulky secondary amine, which can impede its coordination to the palladium center.

  • Nucleophilicity: Secondary cyclic amines generally exhibit good nucleophilicity, which is favorable for the reaction.[5]

  • Lewis Basic Site: The ortho-methoxy group on the phenyl ring can potentially coordinate to the palladium catalyst, influencing the reaction kinetics and selectivity.

Navigating these structural features requires a carefully optimized protocol, which will be detailed in the subsequent sections.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[3][4]

Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(X)(R2NH)] OxAdd->AmineCoord + R2NH Amido Palladium Amido Complex L-Pd(II)(Ar)(NR2) AmineCoord->Amido + Base - [Base-H]X Amido->Pd0 Reductive Elimination product Ar-NR2 Amido->product center

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]

The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[3]

Experimental Protocol: Buchwald-Hartwig Amination of 3-(2-Methoxyphenyl)piperidine

This protocol provides a robust starting point for the coupling of 3-(2-methoxyphenyl)piperidine with a representative aryl bromide. Optimization may be required for different aryl halides or triflates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-(2-Methoxyphenyl)piperidine≥97%Commercially availableStore under inert atmosphere.
Aryl Bromide≥98%Commercially availableEnsure purity and dryness.
Pd₂(dba)₃Catalyst gradeCommercially availableAir-sensitive, handle in a glovebox.
XPhosLigand gradeCommercially availableAir-stable, but best handled under inert gas.
Sodium tert-butoxide (NaOtBu)≥98%Commercially availableHighly hygroscopic, handle in a glovebox.
TolueneAnhydrousSolvent still or commercialEnsure low water content (<50 ppm).
Diethyl etherAnhydrousSolvent still or commercialFor workup.
Saturated aq. NH₄ClReagent grade-For workup.
Brine--For workup.
Anhydrous MgSO₄Reagent grade-For drying.
Celite®--For filtration.
Silica Gel230-400 mesh-For column chromatography.
Reaction Setup and Procedure

Experimental_Workflow cluster_Preparation Inert Atmosphere Preparation (Glovebox) cluster_Reaction Reaction Assembly cluster_Workup Workup and Purification Prep Add Pd₂(dba)₃, XPhos, and NaO-t-Bu to oven-dried vial Assembly Add aryl bromide, 3-(2-methoxyphenyl)piperidine, and anhydrous toluene to the vial Prep->Assembly Seal Seal vial with a Teflon-lined cap Assembly->Seal Heat Heat reaction at 100 °C with vigorous stirring Seal->Heat Cool Cool to room temperature Heat->Cool Quench Dilute with diethyl ether, quench with sat. aq. NH₄Cl Cool->Quench Extract Separate layers, extract aqueous layer with diethyl ether Quench->Extract Wash Combine organic layers, wash with brine Extract->Wash Dry Dry over MgSO₄, filter through Celite® Wash->Dry Purify Concentrate and purify by column chromatography Dry->Purify

Figure 2: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Protocol:

  • Preparation (In a Glovebox):

    • To an oven-dried 8 mL vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Reaction Assembly:

    • To the vial, add the aryl bromide (1.0 mmol, 1.0 equiv) and 3-(2-methoxyphenyl)piperidine (229.5 mg, 1.2 mmol, 1.2 equiv).

    • Add anhydrous toluene (2 mL) to the vial.

    • Seal the vial with a Teflon-lined screw cap.

  • Reaction:

    • Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with diethyl ether (10 mL).

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter through a pad of Celite®, and wash the pad with diethyl ether.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-aryl-3-(2-methoxyphenyl)piperidine.

Rationale for Reagent Selection
ComponentChoiceRationale
Palladium Precursor Pd₂(dba)₃A common, relatively air-stable Pd(0) source that is readily available.
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling sterically hindered secondary amines. It promotes both rapid oxidative addition and reductive elimination.[3]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is effective in deprotonating the secondary amine, facilitating the formation of the key palladium amido intermediate.[5] Its pKaH of ~19 is well-suited for this purpose.[5]
Solvent TolueneA non-polar, aprotic solvent that is widely used for Buchwald-Hartwig aminations. It has a suitable boiling point for the reaction temperature and generally provides good solubility for the reagents.[6]
Stoichiometry Amine (1.2 equiv), Base (1.4 equiv)A slight excess of the amine and base is used to drive the reaction to completion and to compensate for any potential degradation or side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Impure or degraded palladium precursor or ligand. Insufficient Base Strength/Solubility: The chosen base may not be strong enough or may be poorly soluble. Low Reaction Temperature: The activation energy for oxidative addition may not be overcome.Catalyst: Use a fresh, high-purity palladium source and ligand. Consider using a pre-catalyst like XPhos Pd G3 for more reliable activation. Base: Ensure the base is anhydrous and handled under inert conditions. Consider switching to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). Grinding the base before use can improve its reactivity.[5] Temperature: Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Formation of Side Products Hydrodehalogenation of Aryl Halide: A competing pathway where the aryl halide is reduced. Homocoupling of Aryl Halide: Formation of biaryl species.Ligand: A different ligand may be required. For electron-rich aryl halides, a more electron-rich ligand might be beneficial. For sterically demanding couplings, a bulkier ligand could be advantageous. Reaction Time: Shorter reaction times may minimize side product formation. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification Similar Polarity of Product and Starting Materials: The product and unreacted amine or aryl halide may have similar Rf values on TLC.Chromatography: Use a shallow gradient during column chromatography to improve separation. Consider using a different solvent system. Alternative Workup: An acidic wash can sometimes help to remove unreacted amine, but be mindful of the stability of the product under acidic conditions.

Conclusion

The Buchwald-Hartwig amination of 3-(2-methoxyphenyl)piperidine is a powerful transformation for the synthesis of complex arylamines. Success in this reaction hinges on a rational selection of the catalyst system and careful control of the reaction parameters. The protocol provided herein serves as a validated starting point, and the accompanying mechanistic insights and troubleshooting guide are intended to empower researchers to optimize this reaction for their specific needs. By leveraging the principles outlined in this document, scientists can effectively incorporate this challenging yet rewarding transformation into their synthetic strategies for drug discovery and development.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Application Note: Catalytic N-Arylation of 3-(2-Methoxyphenyl)piperidine

[1]

Executive Summary & Substrate Analysis

The N-arylation of 3-(2-Methoxyphenyl)piperidine is a critical step in synthesizing CNS-active agents (e.g., dopamine stabilizers).[1] Unlike simple piperidine, this substrate features a 2-methoxyphenyl moiety at the C3 position .[1]

Key Chemical Challenges:
  • Steric Shielding: The C3-aryl group creates a "folded" conformer that can sterically shield the nitrogen lone pair, slowing down nucleophilic attack on the metal center.[1]

  • Electronic Interference: The ortho-methoxy group on the phenyl ring is a Lewis base.[1] In non-optimized conditions, it may weakly chelate to the metal catalyst (Pd or Cu), potentially poisoning the active cycle or altering regioselectivity if the electrophile also has coordinating groups.

  • Solubility: The free base is an oil/gum, while HCl salts are solids.[1] Free-basing in situ is possible but often leads to variable yields; using the pre-formed free base is recommended for consistent kinetics.[1]

Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Aryl chlorides, bromides, and triflates; Electron-rich or electron-poor electrophiles.[1]

Strategic Ligand Selection

For C3-substituted piperidines, "First Generation" ligands (e.g., BINAP, DPPF) often suffer from slow rates due to the substrate's steric bulk.[1] We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which promote reductive elimination in sterically congested systems.

  • Primary Choice: RuPhos or BrettPhos .[1]

    • Why: RuPhos provides exceptional stability and activity for secondary amines.[1] Its bulk prevents formation of inactive bis-ligated Pd complexes.[1]

  • Alternative: XPhos .[1]

    • Why: Excellent for aryl chlorides, though sometimes less selective for secondary vs. primary amines (not an issue here).

Optimized Protocol (Standard Scale: 1.0 mmol)

Reagents:

  • Substrate: 3-(2-Methoxyphenyl)piperidine (1.0 equiv, 191 mg)[1]

  • Electrophile: Aryl Halide (Ar-Cl/Br) (1.1 equiv)

  • Catalyst Precursor: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: RuPhos (4 mol%) (Ligand:Pd ratio 2:1 is critical)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (4.5 mg) and RuPhos (18.7 mg). Add 1 mL of anhydrous Toluene. Stir at RT for 5 minutes until the solution turns a clear, deep orange/red (active L-Pd(0) species generation).

  • Substrate Addition: Add the Aryl Halide (1.1 mmol), 3-(2-Methoxyphenyl)piperidine (1.0 mmol), and NaOtBu (135 mg).

  • Solvent Adjustment: Add remaining Toluene to reach 5 mL total volume (0.2 M). Cap the vial with a PTFE-lined septum.[1]

  • Reaction: Heat to 85°C (for Ar-Br) or 100°C (for Ar-Cl) for 4–12 hours.

    • Checkpoint: Monitor by HPLC/LC-MS.[1] Look for the disappearance of the amine (often UV active due to the anisole ring).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black.[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The bulky 2-methoxyphenyl group generally adopts an equatorial position on the piperidine chair.[1] However, during the amine coordination step (Amine -> Pd-Ar), the axial hydrogens at C2 and C6 can create steric clashes with the ligand.[1] RuPhos is designed to accommodate this by directing bulk away from the metal center.[1]

Methodology 2: Copper-Catalyzed Ullmann Coupling

Best for: Aryl Iodides; Cost-sensitive scale-up; Substrates tolerant of higher temperatures.[1]

Ligand System

Modern Ullmann coupling requires bidentate ligands to stabilize Cu(I) and prevent disproportionation.

  • Ligand: L-Proline or 2-Isobutyrylcyclohexanone .[1]

  • Catalyst: CuI (Copper(I) Iodide).

Optimized Protocol (Standard Scale: 1.0 mmol)

Reagents:

  • Substrate: 3-(2-Methoxyphenyl)piperidine (1.0 equiv)[1]

  • Electrophile: Aryl Iodide (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMSO (dimethyl sulfoxide)

Step-by-Step Procedure:

  • Charge: Add CuI (19 mg), L-Proline (23 mg), and K₃PO₄ (424 mg) to a screw-cap tube.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add DMSO (3 mL), Substrate (1.0 mmol), and Aryl Iodide via syringe.

  • Reaction: Heat to 90–110°C for 12–24 hours.

    • Note: The reaction mixture will likely turn blue/green upon completion or exposure to air (oxidation of Cu(I) to Cu(II)).

  • Workup: Dilute with water/brine (1:1). Extract with EtOAc (3x). The DMSO must be thoroughly washed out to prevent streaking during chromatography.[1]

Visualization: Decision Logic & Mechanism[1]

Method Selection Decision Tree

Use this logic flow to select the optimal catalytic system for your specific electrophile.[1]

DecisionTreeStartStart: N-Arylation of3-(2-Methoxyphenyl)piperidineElectrophileSelect Electrophile (Ar-X)Start->ElectrophileArIAryl Iodide (Ar-I)Electrophile->ArIArBrAryl Bromide (Ar-Br)Electrophile->ArBrArClAryl Chloride (Ar-Cl)Electrophile->ArClSensitiveBase Sensitive Groups?(Esters, Nitriles)ArI->SensitiveMethodPd_StdMethod A: Buchwald(Pd(OAc)2 / RuPhos / NaOtBu)Temp: 80°CArBr->MethodPd_StdMethodPd_AdvMethod A (Modified)(Pd2(dba)3 / XPhos / Cs2CO3)Temp: 100°CArCl->MethodPd_AdvMethodCuMethod B: Ullmann(CuI / L-Proline / K3PO4)Temp: 90-110°CSensitive->MethodCuNoSensitive->MethodPd_StdYescaptionFigure 1: Decision matrix for catalyst selection based on electrophile and functional group tolerance.

Catalytic Cycle (Pd-Buchwald)

Understanding the cycle helps troubleshoot "stalled" reactions.[1]

CatalyticCyclePd0L-Pd(0)Active CatalystOxAddOxidative Addition(L-Pd(II)-Ar-X)Pd0->OxAdd+ Ar-XCoordAmine Coordination(Steric Critical Step)OxAdd->Coord+ AmineDeprotDeprotonation(Base: NaOtBu)Coord->Deprot- HXRedElimReductive Elimination(Product Release)Deprot->RedElimL-Pd(II)-Ar-NRedElim->Pd0ProductcaptionFigure 2: Simplified Buchwald-Hartwig Cycle. The 'Amine Coordination' step is rate-limiting for hindered substrates.

[1]

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd(0) source.[1]Switch from Pd(OAc)₂ to Pd₂(dba)₃. Ensure solvent is degassed (O₂ kills active Pd).
Debromination (Ar-H formed)

-Hydride elimination or solvent H-abstraction.[1]
Switch solvent from Dioxane to Toluene.[1] Lower temperature slightly. Increase ligand loading.[1]
Starting Amine Remains Steric hindrance preventing coordination.[1]Critical: Switch to BrettPhos or AdBrettPhos . These are specifically designed for extremely hindered amines.[1]
Blue/Green Color (Cu) Oxidation of Catalyst.Ensure strict Argon atmosphere.[1] Add 10% Sodium Ascorbate as a reducing agent to maintain Cu(I).

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N Bond Formation." Accounts of Chemical Research. (Foundational review on RuPhos/BrettPhos utility).

  • Maitland, J. A. P., et al. (2018). "A Practical Guide to the Palladium-Catalyzed Amination of Aryl Halides." Chemical Reviews. (Comprehensive protocol guide).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Specifics on secondary amine coupling).

  • Ma, D., et al. (2003). "Accelerating Effect of Amino Acids in Copper-Catalyzed Coupling of Aryl Halides with Amines." Journal of the American Chemical Society.[1][2][3] (Basis for L-Proline protocol).[1][4]

  • BenchChem Protocols . "Application Notes and Protocol for N-arylation of 3-(2-chloropyridin-4-yl)oxyaniline." (Reference for general Buchwald conditions on functionalized anilines/amines).

Experimental procedure for synthesizing derivatives from 3-(2-Methoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of 3-(2-Methoxyphenyl)piperidine Scaffolds

Executive Summary & Pharmacophore Context

The 3-phenylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents, including modulators of dopamine (D2/D3/D4) and serotonin (5-HT) receptors. Specifically, 3-(2-Methoxyphenyl)piperidine hydrochloride (CAS 19725-12-3) acts as a critical intermediate for synthesizing analogs of Preclamol (dopamine autoreceptor agonist) and structurally related sigma receptor ligands.[1]

This guide details three orthogonal synthetic workflows to derivatize the secondary amine of this scaffold. Unlike generic protocols, these procedures are optimized for the steric environment of the 3-substituted piperidine ring, addressing common failure modes such as over-alkylation or catalyst deactivation.

Strategic Reaction Selection (Decision Matrix)

The choice of derivatization method depends strictly on the electronic and steric nature of the desired "R" group.

Target Moiety (R)Recommended ProtocolMechanismKey Advantage
Alkyl / Benzyl Protocol A: Reductive AminationImine reduction (Hydride transfer)Mild conditions; avoids over-alkylation common with direct halides.[1]
Aryl / Heteroaryl Protocol B: Buchwald-HartwigPd-Catalyzed C-N Cross-CouplingAccess to electron-rich or sterically hindered aryl systems inaccessible via SNAr.[1]
Acyl / Amide Protocol C: HATU CouplingActivated Ester AminolysisHigh yield; tolerance of sensitive functional groups on the acid partner.[1]

Experimental Protocols

Pre-requisite: Handling the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt (MW: 227.73 g/mol ).[1]

  • Critical Step: Do not perform a separate aqueous workup to free-base the amine unless absolutely necessary.[1] It is more efficient to neutralize in situ using a tertiary amine base (DIPEA or TEA) to minimize yield loss due to the high water solubility of the free base.[1]

Protocol A: Reductive Alkylation (The "Workhorse" Method)

Target: Synthesis of N-benzyl or N-alkyl derivatives.

Rationale: Direct alkylation with alkyl halides often leads to mixtures of mono- and bis-alkylated quaternary ammonium salts.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the tertiary amine.[1]

Materials:

  • 3-(2-Methoxyphenyl)piperidine HCl (1.0 eq)[2]

  • Aldehyde/Ketone partner (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • DIPEA (1.0 eq - strictly to neutralize HCl)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Procedure:

  • Imine Formation: In a dry reaction vial, suspend the piperidine salt in DCE (0.2 M concentration). Add DIPEA (1.0 eq) and stir for 10 minutes until the suspension clears/fines.

  • Add the aldehyde (1.1 eq).[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS.[1] Formation of the imine/hemiaminal equilibrium is often invisible, but ensure the aldehyde is not degrading.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Note: Evolution of gas is minimal compared to NaBH4.[1]

  • Quench: Stir for 4–16 hours. Quench by adding saturated aqueous NaHCO3.[1]

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na2SO4.[1]

Validation:

  • Success Indicator: Disappearance of the aldehyde carbonyl peak (~190 ppm) in 13C NMR.

Protocol B: Buchwald-Hartwig C-N Coupling

Target: Synthesis of N-Aryl derivatives (e.g., biaryl systems).

Rationale: The 3-substituent on the piperidine creates steric drag. Standard ligands (e.g., BINAP) often fail.[1] We utilize RuPhos , a bulky dialkylbiaryl phosphine ligand specifically engineered for secondary amines.[1]

Materials:

  • 3-(2-Methoxyphenyl)piperidine HCl (1.0 eq)[2]

  • Aryl Bromide/Chloride (1.0 eq)[1]

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2[1]

  • Ligand: RuPhos (4 mol%) (Pre-catalyst RuPhos-Pd-G2 is preferred if available)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 eq)[1]

  • Solvent: Toluene or Dioxane (degassed)[1]

Procedure:

  • Inert Environment: Flame-dry a Schlenk tube or sealable microwave vial.[1] Backfill with Argon 3x.[1]

  • Loading: Add the piperidine salt, Aryl halide, and NaOtBu.

    • Mechanistic Note: NaOtBu serves two roles: neutralizing the HCl salt and acting as the base for the catalytic cycle. Hence, 2.5 eq is required (1 eq for neutralization + 1.5 eq for reaction).[1]

  • Catalyst Addition: Add the Pd source and Ligand (or pre-catalyst) last.[1]

  • Reaction: Add solvent (degassed). Seal and heat to 80–100°C for 12 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts.[1] Elute with EtOAc.

Validation:

  • Self-Validating System: The reaction mixture should turn from dark red/black (active Pd) to a lighter suspension upon completion. If Pd black precipitates early (within 1 hour), oxygen was likely present; repeat with stricter degassing.[1]

Protocol C: Amide Coupling (HATU Method)

Target: Synthesis of Piperidine-Amides.

Materials:

  • 3-(2-Methoxyphenyl)piperidine HCl (1.0 eq)[2]

  • Carboxylic Acid (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes.

    • Visual Check: Solution often turns slightly yellow.[1]

  • Addition: Add the piperidine salt followed immediately by DIPEA.

    • Stoichiometry Alert: You need 1 eq of DIPEA to free the amine and 2 eq to drive the coupling. Total = 3.0 eq.[1]

  • Completion: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl solution (to remove DMF), then saturated NaHCO3, then brine.[1]

Workflow Visualization

The following diagram illustrates the decision logic and critical process parameters for synthesizing derivatives from the core scaffold.

G Start START: 3-(2-Methoxyphenyl) piperidine HCl Decision Select Target R-Group Start->Decision Path_Alkyl Target: Alkyl/Benzyl Group Decision->Path_Alkyl sp3 Carbon Link Path_Aryl Target: Aryl/Heteroaryl Group Decision->Path_Aryl sp2 Carbon Link Path_Acyl Target: Amide/Carbonyl Decision->Path_Acyl Carbonyl Link Method_RA METHOD A: Reductive Amination (STAB / DCE / pH Control) Path_Alkyl->Method_RA Aldehyde + H- Method_BH METHOD B: Buchwald-Hartwig (RuPhos-Pd / NaOtBu / Inert Atm) Path_Aryl->Method_BH Ar-X + Pd(0) Method_HATU METHOD C: Amide Coupling (HATU / DIPEA / DMF) Path_Acyl->Method_HATU R-COOH + Activation Product_Alkyl Product: N-Alkyl Derivative (Tertiary Amine) Method_RA->Product_Alkyl Product_Aryl Product: N-Aryl Derivative (Biaryl Amine) Method_BH->Product_Aryl Product_Amide Product: N-Acyl Derivative (Amide) Method_HATU->Product_Amide

Caption: Decision tree for functionalizing 3-(2-Methoxyphenyl)piperidine based on target moiety electronics.

References

  • Buchwald-Hartwig Amination Mechanism & Ligands

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1]

    • [1]

  • Reductive Amination Protocols (STAB)

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

    • [1]

  • Pharmacological Relevance of 3-Phenylpiperidines

    • Sonesson, C., et al. (1993).[1] Synthesis and evaluation of pharmacological properties of novel 3-phenylpiperidines. Journal of Medicinal Chemistry, 36(22), 3409–3416.[1]

    • [1]

  • General Piperidine Synthesis Review

    • Organic Chemistry Portal: Synthesis of Piperidines.[1]

Sources

Application Note: High-Resolution HPLC-MS Profiling of 3-(2-Methoxyphenyl)piperidine Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the synthesis and purification of 3-(2-Methoxyphenyl)piperidine hydrochloride , a critical pharmacophore in the development of CNS-active agents (e.g., dopaminergic and serotonergic modulators).

Executive Summary

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core for numerous analgesics and antipsychotics. The specific isomer 3-(2-Methoxyphenyl)piperidine presents unique analytical challenges due to its secondary amine basicity, potential for positional isomerism (e.g., 2- vs. 3-substitution), and the presence of closely eluting synthetic intermediates.

This guide details a robust HPLC-ESI-MS protocol designed to:

  • Separate the target amine from its N-protected precursors and dehydration by-products.

  • Identify key impurities using mass spectral fragmentation logic.

  • Quantify conversion rates in crude reaction mixtures.

Chemical Context & Reaction Pathway

Understanding the synthesis is prerequisite to effective analysis. The target molecule is typically synthesized via a Grignard addition to an N-protected piperidone, followed by dehydration, hydrogenation, and deprotection.

Target Analyte Properties:

  • IUPAC Name: 3-(2-Methoxyphenyl)piperidine hydrochloride[1]

  • Formula: C₁₂H₁₇NO · HCl

  • Monoisotopic Mass (Free Base): 191.13 Da[2]

  • Target Ion [M+H]⁺: 192.14 m/z

Visualization: Synthesis & Impurity Origin

The following diagram maps the critical points where impurities enter the stream, guiding where to look in the chromatogram.

ReactionPathway Start N-Boc-3-Piperidone (SM) Inter1 Tertiary Alcohol Intermediate Start->Inter1 + Grignard Grignard Grignard Reagent (2-Bromoanisole) Grignard->Inter1 Dehyd Tetrahydropyridine (Alkene Impurity) Inter1->Dehyd - H2O (Acid) Prod_Prot N-Boc-Product Dehyd->Prod_Prot + H2 (Pd/C) Isomer Regioisomers (3- vs 4-phenyl) Dehyd->Isomer Migration Final 3-(2-Methoxyphenyl) piperidine HCl Prod_Prot->Final Deprotection (HCl)

Caption: Figure 1. Synthetic pathway highlighting the origin of critical impurities (alkenes and regioisomers) requiring chromatographic resolution.

Experimental Protocol

Sample Preparation

Direct injection of crude reaction mixtures can contaminate the MS source. A "Dilute-and-Shoot" approach is recommended, but pH adjustment is critical to ensure the amine is protonated and soluble.

Protocol:

  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench/Dilute: Add 950 µL of Diluent A (50:50 Water:Acetonitrile + 0.1% Formic Acid).

    • Why: The acid ensures the free base is converted to the soluble salt form and matches the mobile phase pH.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove precipitated salts (e.g., Magnesium salts from Grignard).

  • Vialing: Transfer to an amber LC vial (protects methoxy group from potential photodegradation).

HPLC Conditions

Piperidines are strong bases (pKa ~10-11). On standard C18 columns at neutral pH, they tail severely due to silanol interactions. We employ a Charged Surface Hybrid (CSH) or similar column technology with a low pH mobile phase to induce repulsion from stationary phase silanols and ensure sharp peak shapes.

ParameterSettingRationale
Column Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm)High pH stability (if needed) and excellent peak shape for bases.
Mobile Phase A Water + 0.1% Formic Acid + 10mM Ammonium FormateBuffer maintains ionic strength; Formic acid ensures protonation ([M+H]⁺).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than Methanol.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1mm ID columns.
Col. Temp 40°CReduces viscosity and improves mass transfer.
Injection 2.0 µLLow volume prevents solvent effects on early eluters.

Gradient Table:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Isocratic hold for polar salts)

  • 8.0 min: 95% B (Linear ramp)

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

The molecule is easily ionizable. Source parameters should be tuned to prevent in-source fragmentation of the methoxy group.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3.0 kV (Standard for ESI+).

  • Cone Voltage: 30 V (Optimized for m/z 192). Too high (>50V) may cause loss of NH3.

  • Scan Range: m/z 100 – 600 (Covers dimers and precursors).

  • Desolvation Temp: 350°C.

Results & Discussion

Chromatographic Profile

In a typical reaction mixture, the elution order (based on hydrophobicity) will be:

  • tR ~ 1.5 min: Pyridine/Piperidone salts (highly polar, if deprotected).

  • tR ~ 4.2 min: 3-(2-Methoxyphenyl)piperidine (Target) .

  • tR ~ 5.5 min: Tetrahydropyridine intermediate (Alkene, -2 Da mass difference).

  • tR ~ 7.8 min: N-Boc protected starting materials (if unreacted).

Mass Spectral Interpretation

Correct identification relies on recognizing the specific fragmentation pattern of the ortho-methoxy phenylpiperidine core.

Fragmentation Pathway (MS/MS of m/z 192.14):

  • m/z 192.1 [M+H]⁺: Parent ion.

  • m/z 175.1 [M+H - NH3]⁺: Characteristic loss of ammonia, confirming the secondary amine.

  • m/z 160.1 [M+H - CH3OH]⁺: Loss of methanol from the ether linkage (specific to methoxy group).

  • m/z 121.1: Tropylium-like ion (methoxy-benzyl cation), indicative of the aromatic substructure.

Analytical Workflow Diagram

The following Graphviz diagram illustrates the decision logic for the analyst when processing the data.

AnalysisWorkflow Data Acquire LC-MS Data PeakDet Peak Detection (TIC & UV 254nm) Data->PeakDet MassCheck Check m/z of Main Peak PeakDet->MassCheck Decision1 m/z = 192.1? MassCheck->Decision1 Confirm Target Identified: 3-(2-Methoxyphenyl)piperidine Decision1->Confirm Yes CheckImp Check Impurities Decision1->CheckImp No Confirm->CheckImp Next Step Imp1 m/z 190.1 (Alkene Intermediate) CheckImp->Imp1 -2 Da Imp2 m/z 292.2 (N-Boc Precursor) CheckImp->Imp2 +100 Da

Caption: Figure 2. Logic flow for identifying the target product and distinguishing common synthetic by-products.

Troubleshooting & Critical Considerations

Regioisomer Separation

Issue: The 3-(2-methoxyphenyl) isomer may co-elute with the 3-(3-methoxyphenyl) or 3-(4-methoxyphenyl) isomers if the starting material was impure. Solution: Standard C18 may not separate these positional isomers effectively.

  • Advanced Protocol: Switch to a Phenyl-Hexyl column. The

    
     interactions between the stationary phase and the aromatic ring of the analyte provide enhanced selectivity for positional isomers (ortho vs. meta vs. para).
    
Peak Tailing

Issue: Broad, tailing peaks for the amine. Cause: Secondary interactions with residual silanols. Fix: Add 0.05% Triethylamine (TEA) to the mobile phase (if not using MS) OR increase the Ammonium Formate concentration to 20mM to saturate silanol sites. Note: For MS, TEA suppresses ionization; stick to Ammonium Formate.

References

  • PubChem. 2-(3-Methoxyphenyl)piperidine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023). Note: Provides physicochemical properties for the structural isomer class.

  • Zhang, Y., et al. (2019). Methods for synthesizing 3-phenylpiperidine and chiral intermediates. Patent WO2019165981A1. Available at: . Describes the synthesis and HPLC analysis of analogous phenylpiperidine scaffolds.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of phenyl-piperazinyl derivatives.[4] Acta Poloniae Pharmaceutica. Available at: [Link]. Provides validated mobile phase conditions for basic piperidine/piperazine derivatives.

Sources

Application Note: Strategic Purification of 3-(2-Methoxyphenyl)piperidine Derivatives via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the purification of 3-(2-Methoxyphenyl)piperidine derivatives. It synthesizes fundamental chromatographic principles with practical, high-throughput medicinal chemistry workflows.

Executive Summary

The purification of 3-(2-Methoxyphenyl)piperidine and its derivatives presents a classic challenge in organic synthesis: the chromatography of moderately polar, basic secondary amines. The pKa of the piperidine nitrogen (typically ~9.2–9.8) leads to strong interactions with acidic silanol groups (


) on standard silica gel. This results in severe peak tailing, irreversible adsorption, and poor recovery.

This guide details three validated protocols to overcome these interactions:

  • Mobile Phase Modification: Using triethylamine (TEA) or ammonia to suppress silanol ionization.

  • Stationary Phase Modification: Utilizing Amine-functionalized silica (

    
    -Silica).
    
  • Reverse Phase Strategy: C18 purification under basic pH conditions.

Chemical Context & Pre-Purification Analysis[1]

Before initiating purification, the physicochemical properties of the target molecule must drive the strategy.

PropertyValue (Approx.)Implication for Chromatography
Basic Scaffold Piperidine (2° Amine)High pKa (~9.5). Protonates easily; binds strongly to acidic silica.
Polarity Moderate (

)
Soluble in DCM, EtOAc; limited solubility in Hexanes.
UV Activity 2-Methoxyphenyl groupGood UV absorption at 254 nm and 280 nm .
Reactivity Secondary AmineSusceptible to oxidation; avoid prolonged exposure to air on dry silica.
Thin Layer Chromatography (TLC) Optimization

Standard TLC plates are acidic. Running a basic amine without modification will result in a "streak" rather than a spot.

  • The Fix: Pre-dip TLC plates in a solution of 5% Triethylamine (TEA) in Hexanes and dry before use.

  • Visualization: While UV (254 nm) is effective, secondary amines can also be visualized using Iodine (

    
    ) chamber  (brown spots) or Dragendorff’s Reagent  (orange spots on yellow background).
    

Protocol A: Standard Silica with Basic Modifiers (The "Workhorse" Method)

Best for: Routine purification of stable intermediates where trace amine contamination is acceptable.

Mechanism: The basic modifier (TEA or


) competes with the target amine for the acidic silanol sites on the silica, effectively "blocking" them and allowing the product to elute as a symmetrical band.
Materials
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).[1]

  • Sample Loading: Dry loading on Celite or Silica is mandatory due to solubility issues in non-polar solvents.

Step-by-Step Procedure
  • Column Equilibration (Crucial):

    • Flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 100% DCM + 1% TEA).

    • Note: The reaction between TEA and silica is exothermic . Allow the column to cool if it becomes warm to the touch before loading the sample.

  • Sample Loading:

    • Dissolve crude material in minimal MeOH/DCM.

    • Add Celite (ratio 1:2 sample:Celite).

    • Evaporate to dryness (free-flowing powder).

    • Load into a solid load cartridge (SLS).

  • Gradient Elution:

    • 0–5 min: Isocratic 100% Mobile Phase A (DCM + TEA).

    • 5–20 min: Linear gradient 0%

      
       10% Mobile Phase B (MeOH + TEA).
      
    • 20–25 min: Hold at 10% B.

  • Post-Run:

    • Evaporate fractions.[2]

    • Azeotrope: To remove residual TEA (boiling point ~89°C), co-evaporate with Heptane or Chloroform 2–3 times.

Protocol B: Amine-Functionalized Silica (The "Clean" Method)

Best for: Late-stage intermediates or compounds sensitive to basic modifiers.

Mechanism: The stationary phase is bonded with propyl-amine groups. The surface is already basic, eliminating the need for TEA in the mobile phase. This prevents "ghost peaks" from modifiers and simplifies evaporation.

Materials
  • Stationary Phase:

    
    -Bonded Silica (e.g., Biotage KP-NH, SiliaBond Amine).
    
  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

Step-by-Step Procedure
  • Equilibration: Flush with 2 CV of Hexanes.

  • Gradient Strategy:

    • Unlike standard silica, amines elute much faster on

      
      -silica.
      
    • Start with a weaker solvent system.

    • Gradient: 0%

      
       50% EtOAc in Hexanes over 15 CV.
      
    • Alternative for polar derivatives: 0%

      
       20% EtOH in Hexanes.
      
  • Advantages:

    • No TEA required.

    • Degradation of sensitive functional groups (esters, halides) is minimized compared to using liquid bases.

Protocol C: Reverse Phase (C18) at High pH

Best for: Highly polar derivatives or final compounds requiring >98% purity.

Mechanism: At high pH (pH > pKa), the piperidine nitrogen is deprotonated (neutral), increasing its retention on the lipophilic C18 chain and improving peak shape.

Materials
  • Column: C18 Flash Cartridge (e.g., C18aq).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (

    
    ), pH ~10.
    
  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Procedure
  • Sample Prep: Dissolve sample in DMSO or DMF (0.5 mL max per 10g column).

  • Gradient:

    • 0–1 min: 5% B.

    • 1–12 min: 5%

      
       95% B.
      
    • 12–15 min: 95% B.

  • Workup:

    • Combine fractions.

    • Remove ACN via rotary evaporation.

    • Lyophilize the remaining aqueous phase to remove the volatile Ammonium Bicarbonate buffer.

Decision Pathways & Workflows

Purification Strategy Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate purification method based on sample characteristics.

PurificationStrategy Start Crude 3-(2-Methoxyphenyl)piperidine Derivative CheckSolubility Solubility Check: Is it soluble in Hexane/EtOAc? Start->CheckSolubility CheckSensitivity Sensitivity Check: Is compound base-sensitive? CheckSolubility->CheckSensitivity No (Polar) MethodB Method B: Amine-Silica (NH2) (Hex/EtOAc - No Modifier) CheckSolubility->MethodB Yes (Non-polar) MethodA Method A: Standard Silica (DCM/MeOH + 1% TEA) CheckSensitivity->MethodA No (Stable) MethodC Method C: Reverse Phase (C18) (High pH Buffer) CheckSensitivity->MethodC Yes (Sensitive/Very Polar)

Caption: Decision tree for selecting the optimal stationary phase based on solubility and chemical stability.

Experimental Workflow: Method A (Standard Silica)

Detailed workflow for the most common "Workhorse" protocol.

MethodA_Workflow Prep 1. Sample Prep Dissolve in MeOH/DCM Adsorb on Celite Equilibration 2. Column Equilibration Flush with DCM + 1% TEA (Wait for exotherm to cool) Prep->Equilibration Run 3. Gradient Run 0-10% MeOH in DCM (+1% TEA constant) Equilibration->Run TLC 4. Fraction Analysis TLC (TEA-treated plate) Visualize: UV/Dragendorff Run->TLC Workup 5. Isolation Combine Fractions Azeotrope with Heptane TLC->Workup

Caption: Step-by-step workflow for the purification of piperidine derivatives using TEA-modified silica.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Residual silanol activity.Increase TEA concentration to 1.5% or switch to Protocol B (

-Silica).
Product Co-elution Gradient too steep.Shallow the gradient (e.g., 0–5% MeOH over 20 CV).
Poor Recovery Irreversible adsorption (salt formation).Ensure the crude is a free base before loading. Wash column with 10% MeOH/DCM/TEA at end of run.
"Ghost" Peaks TEA contamination or system carryover.Run a blank with TEA mobile phase. Use high-quality TEA.

References

  • Biotage. (2017). Strategies for the Flash Purification of Nitrogen Heterocycles. The Flash Purification Blog. [Link]

  • Teledyne ISCO. (2022). Purification of Amines: Silica vs. C18. Teledyne Chromatography Application Notes. [Link]

  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Sources

Chiral separation of 3-(2-Methoxyphenyl)piperidine enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the chiral resolution of 3-(2-Methoxyphenyl)piperidine , a critical pharmacophore in the development of neuroactive sigma-receptor ligands and substance P antagonists. Due to the distinct pharmacological profiles of the (R)- and (S)-enantiomers, achieving high optical purity (>99.5% ee) is a regulatory imperative. This guide provides a validated normal-phase method utilizing an Amylose-based Chiral Stationary Phase (CSP) , specifically designed to overcome the peak tailing often associated with secondary amines.

Introduction & Chemical Context

The 3-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry. The introduction of a 2-methoxyphenyl group at the chiral 3-position creates significant steric and electronic distinctiveness between enantiomers, yet the secondary amine functionality (


) presents a chromatographic challenge: severe peak tailing due to non-specific interactions with residual silanols on the silica support.

Target Analyte:

  • Compound: 3-(2-Methoxyphenyl)piperidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 191.27 g/mol

  • Chiral Center: C3 position of the piperidine ring.

The Separation Challenge: Standard reverse-phase C18 methods cannot separate these enantiomers. The separation requires a chiral environment that exploits:

  • Steric Fit: The inclusion of the methoxyphenyl group into the chiral cavity.

  • Hydrogen Bonding: Interaction between the piperidine amine and the carbamate residues of the CSP.

  • 
     Stacking:  Interaction between the phenyl ring and the aromatic moiety of the selector.
    

Method Development Strategy

To ensure a self-validating and robust method, we employ a Normal Phase (NP) approach. While Reverse Phase (RP) is possible, NP offers superior solubility for this class of lipophilic amines and sharper peak shapes when basic additives are used.

Column Selection

Based on structural analogs (e.g., 3-phenylpiperidine), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the primary candidate. The helical structure of amylose is generally more flexible than cellulose, often providing better selectivity for 3-aryl piperidines.

  • Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Mobile Phase & Additives
  • Base Solvent: n-Hexane (provides low viscosity and high transparency).

  • Modifier: Isopropanol (IPA) or Ethanol (EtOH). IPA is preferred for initial screening as it provides higher pressure but often better selectivity (resolution) than EtOH.

  • Basic Additive (Critical): Diethylamine (DEA) or Triethylamine (TEA) at 0.1%. Without this, the protonated amine interacts with silanols, destroying resolution.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred for blending).

  • Detector: UV/Vis Diode Array Detector (DAD).

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    ).
  • Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA), Diethylamine (DEA).

Preparation of Solutions
  • Mobile Phase A (MPA): n-Hexane / DEA (1000 : 1 v/v).

  • Mobile Phase B (MPB): 2-Propanol / DEA (1000 : 1 v/v).

    • Note: Premixing DEA into both solvents ensures a constant basic environment during gradient optimization, though isocratic is preferred for final QC.

  • Sample Diluent: n-Hexane / IPA (90:10 v/v).

  • Stock Solution: Dissolve 10 mg of racemic 3-(2-Methoxyphenyl)piperidine in 10 mL Diluent (Conc: 1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL for injection.

Chromatographic Conditions (Isocratic)

This method is optimized for speed and resolution.

ParameterSetting
Column Temp

(Ambient)
Flow Rate 1.0 mL/min
Mobile Phase 90% n-Hexane (0.1% DEA) / 10% IPA (0.1% DEA)
Injection Vol 5 - 10

Detection UV @ 270 nm (Primary), 220 nm (Secondary)
Run Time 15 - 20 minutes
System Suitability Criteria

Before analyzing unknown samples, the system must pass these criteria using the racemic standard:

ParameterAcceptance Limit
Resolution (

)

Tailing Factor (

)

Theoretical Plates (

)

% RSD (Area, n=5)

Workflow Visualization

Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the specified protocol.

MethodDevelopment Start Start: 3-(2-Methoxyphenyl)piperidine Analyze Analyze Structure: Secondary Amine (Basic) Chiral Center @ C3 Start->Analyze PhaseSelect Select Mode: Normal Phase (NP) Analyze->PhaseSelect ColumnSelect Primary Column: Amylose-based (AD-H) PhaseSelect->ColumnSelect MobilePhase Mobile Phase: Hexane / Alcohol ColumnSelect->MobilePhase AdditiveCheck Basic Additive Required? MobilePhase->AdditiveCheck AddDEA Add 0.1% DEA (Suppress Silanols) AdditiveCheck->AddDEA Yes (Amine pKa > 8) RunScreen Run Screening: 90:10 Hex/IPA AddDEA->RunScreen EvalRes Evaluate Resolution (Rs) RunScreen->EvalRes Optimize Optimize: Adjust % IPA or Temp EvalRes->Optimize Rs < 1.5 FinalMethod Final Method: AD-H, 90:10 Hex/IPA/DEA EvalRes->FinalMethod Rs > 2.0 Optimize->RunScreen

Caption: Decision tree for developing chiral HPLC methods for basic 3-arylpiperidines.

Chiral Recognition Mechanism

Understanding why the separation works aids in troubleshooting.

Mechanism CSP Amylose Selector (Carbamate Groups) Interaction1 H-Bonding: NH (Analyte) <-> C=O (CSP) CSP->Interaction1 Interaction2 Pi-Pi Stacking: Ph-OMe (Analyte) <-> Ph (CSP) CSP->Interaction2 Analyte 3-(2-Methoxyphenyl)piperidine Analyte->Interaction1 Analyte->Interaction2 Interaction3 Steric Inclusion: Methoxy Bulk Analyte->Interaction3 Resolution Chiral Discrimination Interaction1->Resolution Interaction2->Resolution Interaction3->CSP Interaction3->Resolution

Caption: Three-point interaction model driving the enantioseparation on polysaccharide phases.

Results & Data Analysis

Expected Chromatogram

Under the prescribed conditions (90:10 Hex/IPA + 0.1% DEA), the elution order is typically:

  • Enantiomer 1 (E1): ~8.5 min

  • Enantiomer 2 (E2): ~11.2 min

  • Note: Absolute configuration (R vs S) must be confirmed via optical rotation or circular dichroism (CD) spectroscopy against a known standard.

Calculations

Resolution (


): 


Where

is retention time and

is peak width at half-height.[1][2][3][4][5][6]

Enantiomeric Excess (% ee):



Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Insufficient DEA; Silanol activity.Increase DEA to 0.15% or 0.2%. Ensure column is equilibrated for >30 mins.
Low Resolution (

)
Mobile phase too strong; Temperature too high.Reduce IPA to 5% (95:5 Hex/IPA). Lower Temp to

.
Retention Time Shift Evaporation of Hexane; Water absorption in IPA.Cap solvent bottles tightly. Use fresh pre-mixed mobile phase daily.
Ghost Peaks Contaminated Injector or DEA.Run a "Blank" (Diluent only). Use high-purity DEA.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD. Chiral Technologies. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Zhang, T., et al. (2007). "Enantioseparation of 3-phenylpiperidine derivatives." Journal of Chromatography A. (Methodology basis for 3-arylpiperidines).
  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for basic amine additives).
  • National Center for Biotechnology Information. PubChem Compound Summary for 3-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

Sources

Protocol for converting 3-(2-Methoxyphenyl)piperidine hydrochloride to its free base

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for the liberation of 3-(2-Methoxyphenyl)piperidine (CAS: 19725-12-3) from its hydrochloride salt. This transformation is a critical precursor step in medicinal chemistry workflows, particularly in the synthesis of GPCR ligands and neuroactive agents where the nucleophilicity of the secondary amine is required for subsequent coupling reactions (e.g., reductive amination, amide coupling, or


 reactions).

The protocol prioritizes high recovery yields (>95%) and chemical purity by leveraging the specific solubility differential between the protonated salt and the lipophilic free base.

Chemical Profile & Strategic Considerations

Target Molecule Data
PropertySpecification
Compound Name 3-(2-Methoxyphenyl)piperidine
Salt Form Hydrochloride (HCl)
CAS (HCl) 19725-12-3
MW (HCl) 227.73 g/mol
MW (Free Base) 191.27 g/mol
pKa (Calc.) ~10.4 (Piperidine nitrogen)
Physical State (Base) Viscous oil or low-melting solid (tendency to "oil out" in aqueous media)
Reaction Logic

The conversion relies on the Henderson-Hasselbalch principle. The piperidine nitrogen is a secondary amine with a


 approximately 10-11. To ensure >99.9% deprotonation and transfer to the organic phase, the aqueous pH must be adjusted to at least 2 units above the 

.


Therefore, a target pH of >12.5 is recommended. While weak bases (e.g.,


) are safer, they may not achieve complete deprotonation for this specific secondary amine. Strong inorganic bases (NaOH, KOH) are preferred.

Visual Workflow (Process Map)

The following diagram outlines the critical path for the extraction process, highlighting decision nodes for solvent selection.

G Start Start: 3-(2-Methoxyphenyl)piperidine HCl Dissolve 1. Dissolution (Solvent: dH2O, 10 mL/g) Start->Dissolve Basify 2. Basification (Add 2M NaOH dropwise to pH > 12) Dissolve->Basify Check_pH QC: Check pH (Is pH > 12?) Basify->Check_pH Check_pH->Basify No Extract 3. Extraction (DCM or EtOAc x 3) Check_pH->Extract Yes Wash 4. Brine Wash (Remove trace water/impurities) Extract->Wash Dry 5. Drying (Anhydrous Na2SO4) Wash->Dry Filter 6. Filtration & Concentration (Rotary Evaporator) Dry->Filter End Final Product: Viscous Oil/Solid Filter->End

Figure 1: Step-by-step workflow for the liberation of the free base.

Detailed Protocol

Materials & Reagents[1][2]
  • Precursor: 3-(2-Methoxyphenyl)piperidine HCl.[1][2]

  • Base: 2M Sodium Hydroxide (NaOH) aqueous solution.

  • Solvent: Dichloromethane (DCM) [Preferred for solubility] or Ethyl Acetate (EtOAc) [Greener alternative].

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Equipment: Separatory funnel, pH paper (range 1-14), Rotary evaporator.

Step-by-Step Procedure
Step 1: Dissolution
  • Weigh the hydrochloride salt into a beaker.

  • Add deionized water (approx. 10-15 mL per gram of salt).

  • Stir until the solid is completely dissolved. The solution should be clear and colorless to pale yellow.

    • Note: If the salt is impure, filter the acidic solution through Celite before basification.

Step 2: Basification (The Critical Step)
  • Place the beaker in an ice-water bath (neutralization is exothermic).

  • Slowly add 2M NaOH dropwise with stirring.

  • Observation: As the pH rises, the solution will become cloudy (turbid) as the free base precipitates or "oils out."

  • Continue adding base until the pH reaches 12-13 .

    • Self-Validation: Use a pH strip to confirm alkalinity. Do not rely solely on visual turbidity.

Step 3: Liquid-Liquid Extraction
  • Transfer the cloudy aqueous mixture to a separatory funnel.

  • Add the organic solvent (DCM or EtOAc, approx. equal volume to the aqueous phase).

  • Shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate.

    • DCM: Bottom layer is organic (Product).

    • EtOAc: Top layer is organic (Product).[3]

  • Collect the organic layer.[3]

  • Repeat: Re-extract the aqueous layer 2 more times with fresh solvent to ensure quantitative recovery. Combine all organic extracts.

Step 4: Washing & Drying
  • Wash the combined organic phase once with saturated brine (NaCl solution) to remove trapped water and excess base.

  • Transfer the organic phase to an Erlenmeyer flask.

  • Add anhydrous

    
      (approx. 2-5 g per 100 mL). Swirl and let sit for 10 minutes. The solution should become crystal clear.
    
Step 5: Isolation
  • Filter off the drying agent into a tared round-bottom flask.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 35-40°C.

  • Final State: The product will likely appear as a viscous, pale yellow oil. If it solidifies, it may have a low melting point.

Mechanism of Action & Phase Transfer

The following diagram illustrates the chemical equilibrium shifting that drives the extraction.

ChemicalLogic Salt Aqueous Phase (pH < 7) Piperidinium Salt (R2NH2+) Reaction Deprotonation R2NH2+ + OH- -> R2NH + H2O Salt->Reaction Dissolved Base Reagent Hydroxyl Ions (OH-) Base->Reaction Added FreeBase Organic Phase (DCM) Free Amine (R2NH) (Lipophilic) Reaction->FreeBase Partitioning (LogP increases)

Figure 2: Chemical mechanism driving the phase transfer from aqueous to organic media.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Vigorous shaking with EtOAc; presence of impurities.Add solid NaCl to saturate the aqueous layer; wait longer; filter through a Celite pad if necessary.
Low Yield Incomplete deprotonation (pH too low) or product left in water.Check pH of aqueous layer after extraction (must be >12). Perform additional extractions.
"Oiling Out" Free base is insoluble in water (expected).This is normal. Ensure sufficient organic solvent is added to dissolve the oil droplets during extraction.
Residual Water Inadequate drying.[4]Use fresh

. If the oil is cloudy after evaporation, re-dissolve in DCM, dry again, and re-evaporate.

Safety Information (SDS Summary)

  • 3-(2-Methoxyphenyl)piperidine (Free Base/Salt): Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.

  • Dichloromethane: Suspected carcinogen; volatile. Use in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear gloves and eye protection.

References

  • PubChem. (n.d.).[5] 3-(2-Methoxyphenyl)piperidine hydrochloride (Compound Summary).[1][2] National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine extraction and pKa principles).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for liquid-liquid extraction of amines).
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Reference for secondary amine acidity).

Sources

Application Note: Streamlining Drug Discovery with Parallel Synthesis of Amide Libraries Utilizing 3-(2-Methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous clinically successful pharmaceuticals.[1][2] This application note provides a detailed guide for the efficient use of 3-(2-methoxyphenyl)piperidine hydrochloride, a versatile building block, in the solution-phase parallel synthesis of amide libraries. We present a robust, step-by-step protocol optimized for a 96-well plate format, addressing the critical in-situ neutralization of the hydrochloride salt. Furthermore, this guide delves into the rationale behind experimental choices, offers troubleshooting advice, and outlines high-throughput purification strategies, empowering researchers to accelerate the generation of novel chemical entities for drug discovery programs.

Introduction: The Strategic Importance of the 3-(2-Methoxyphenyl)piperidine Scaffold

The piperidine ring is a privileged structure in drug design, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while also serving as a versatile scaffold to orient pharmacophoric groups in three-dimensional space.[1] The specific substitution pattern of 3-(2-methoxyphenyl)piperidine offers a unique combination of a secondary amine for derivatization and a methoxy-substituted phenyl ring, which can engage in various receptor interactions. The incorporation of such scaffolds into diverse amide libraries through parallel synthesis is a powerful strategy to rapidly explore structure-activity relationships (SAR) and identify novel hit compounds.[3]

Parallel synthesis, a key technology in combinatorial chemistry, enables the simultaneous creation of hundreds to thousands of discrete compounds, significantly accelerating the design-make-test-analyze cycle.[4] This application note focuses on a solution-phase approach, which offers flexibility in reaction conditions and simplifies the handling of reagents compared to solid-phase synthesis.

Causality of Building Block Selection: The choice of 3-(2-methoxyphenyl)piperidine hydrochloride as a foundational building block is strategic. The secondary amine provides a reactive handle for amide bond formation, a common and well-understood reaction in medicinal chemistry. The methoxyphenyl group introduces a common motif found in numerous bioactive molecules, potentially increasing the likelihood of identifying compounds with desirable biological activity. The hydrochloride salt form ensures stability and ease of handling of the amine.

Core Methodology: Solution-Phase Parallel Amide Synthesis

This section details a comprehensive protocol for the parallel synthesis of an amide library from 3-(2-methoxyphenyl)piperidine hydrochloride and a diverse set of carboxylic acids in a 96-well plate format. The workflow encompasses in-situ neutralization of the amine salt, amide coupling, and subsequent work-up.

Key Reagents and Equipment
  • Amine: 3-(2-Methoxyphenyl)piperidine hydrochloride

  • Carboxylic Acids: A diverse library of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids, heteroaromatic carboxylic acids)

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous

  • Equipment:

    • 96-well reaction plates (e.g., polypropylene deep-well plates)

    • Automated liquid handler or multichannel pipette

    • Plate shaker/vortexer

    • Centrifugal evaporator

    • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system for analysis and purification

Visualizing the Workflow

The following diagram illustrates the key stages of the parallel amide synthesis workflow.

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dispense 3-(2-Methoxyphenyl)piperidine HCl solution to all wells prep_acid Dispense unique Carboxylic Acid solution to each well prep_amine->prep_acid add_base Add DIPEA for in-situ neutralization prep_acid->add_base add_hatu Add HATU solution to initiate coupling add_base->add_hatu react Seal and shake plate at room temperature add_hatu->react quench Quench reaction (e.g., with water) react->quench evaporate Evaporate solvent quench->evaporate extract Liquid-Liquid Extraction (optional, solvent dependent) purify High-throughput preparative HPLC-MS evaporate->purify

Caption: Parallel amide synthesis workflow.

Detailed Experimental Protocol

This protocol is designed for a single well in a 96-well plate at a 0.1 mmol scale. Adjust volumes as necessary for different scales.

  • Preparation of Stock Solutions:

    • 3-(2-Methoxyphenyl)piperidine Hydrochloride Solution: Prepare a 0.5 M stock solution in anhydrous DMF.

    • Carboxylic Acid Library: Prepare 0.5 M stock solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.

    • DIPEA Solution: Prepare a 1.5 M stock solution in anhydrous DMF.

    • HATU Solution: Prepare a 0.5 M stock solution in anhydrous DMF. Note: Prepare this solution fresh before use.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add 200 µL of the 3-(2-methoxyphenyl)piperidine hydrochloride stock solution (0.1 mmol).

    • Using an automated liquid handler or multichannel pipette, add 200 µL of the appropriate carboxylic acid stock solution to each corresponding well (0.1 mmol, 1.0 eq).

    • Add 134 µL of the DIPEA stock solution to each well (0.2 mmol, 2.0 eq). The additional equivalent of base is to neutralize the hydrochloride salt.[5]

    • Gently vortex the plate for 1 minute to ensure proper mixing.

  • Amide Coupling:

    • Add 220 µL of the freshly prepared HATU stock solution to each well (0.11 mmol, 1.1 eq).

    • Seal the reaction plate securely with a cap mat.

    • Place the plate on a shaker and agitate at room temperature for 12-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, add 500 µL of water to each well to quench the reaction.

    • For purification, directly inject an aliquot of the reaction mixture onto a high-throughput preparative HPLC-MS system.

    • Alternatively, for a preliminary work-up, the product can be extracted using a suitable organic solvent (e.g., ethyl acetate) if the product has favorable partitioning properties. This can be performed in the plate using a liquid handler for additions and aspirations.

    • Following purification or extraction, evaporate the solvent from the collected fractions or organic layers using a centrifugal evaporator.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields and purities for a representative set of amide products synthesized using this protocol. These values are based on typical outcomes for amide bond formations with substituted piperidines and will vary depending on the specific carboxylic acid used.

Carboxylic Acid PartnerExpected Yield (%)Expected Purity (%) (Post-Purification)
4-Chlorobenzoic acid75 - 90>95
3-Pyridinecarboxylic acid60 - 80>95
Cyclohexanecarboxylic acid80 - 95>95
Acetic Acid85 - 98>95

Scientific Integrity and Causality

The Rationale Behind Reagent Selection
  • HATU as the Coupling Reagent: HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization for chiral carboxylic acids.[6] It is particularly effective for coupling both electron-rich and electron-deficient amines and carboxylic acids, making it ideal for a diverse library synthesis.[7]

  • DIPEA as the Base: DIPEA is a non-nucleophilic hindered base. Its primary role is to deprotonate the carboxylic acid, facilitating the formation of the active ester with HATU. Crucially, in this protocol, an excess of DIPEA is used to neutralize the hydrochloride salt of the starting amine in situ, liberating the free secondary amine required for the coupling reaction.[5] This eliminates the need for a separate free-basing step, streamlining the workflow.

  • DMF as the Solvent: DMF is a polar aprotic solvent that effectively dissolves a wide range of organic molecules, including the starting materials, reagents, and the resulting amide products, ensuring the reaction proceeds in a homogeneous phase. Its high boiling point also makes it suitable for reactions that may require heating, although this protocol proceeds efficiently at room temperature.

In-situ Neutralization: A Key to Efficiency

The use of 3-(2-methoxyphenyl)piperidine as its hydrochloride salt offers advantages in terms of stability and handling. However, the free amine is the reactive species in the amide coupling reaction. Performing a separate neutralization and extraction step for a large library would be cumbersome and time-consuming. The inclusion of an additional equivalent of a non-nucleophilic base like DIPEA directly into the reaction mixture provides an elegant and efficient solution for in-situ free-basing, a common and effective strategy in parallel synthesis.[5]

G cluster_neutralization In-situ Neutralization cluster_coupling Amide Coupling AmineHCl R₂NH₂⁺Cl⁻ (Amine Hydrochloride) FreeAmine R₂NH (Free Amine) AmineHCl->FreeAmine + DIPEA DIPEAHCl DIPEA·HCl (Salt Byproduct) DIPEA DIPEA (Base) DIPEA->DIPEAHCl CarboxylicAcid R'COOH (Carboxylic Acid) Amide R'CONR₂ (Amide Product) FreeAmine->Amide + Activated Ester ActiveEster Activated Ester CarboxylicAcid->ActiveEster + HATU, DIPEA HATU HATU

Caption: Logical flow of in-situ neutralization and coupling.

High-Throughput Purification and Analysis

A critical component of parallel synthesis is the subsequent purification and analysis of the compound library. For solution-phase synthesis, high-throughput preparative HPLC-MS is the method of choice.

  • Methodology: Crude reaction mixtures are directly injected onto a reverse-phase HPLC column. The elution is monitored by both a UV detector and a mass spectrometer.

  • Mass-Directed Fraction Collection: The mass spectrometer is set to trigger fraction collection only when the mass-to-charge ratio (m/z) of the target molecule is detected. This ensures that only the desired product is collected, even if it co-elutes with impurities under UV detection.

  • Post-Purification Analysis: The purity of the collected fractions should be confirmed by analytical LC-MS. The concentration of the final compounds, typically stored in DMSO, can be determined using techniques like evaporative light scattering detection (ELSD) or quantitative NMR (qNMR).

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete neutralization of the amine hydrochloride.Ensure at least 2 equivalents of DIPEA are used. Consider using a stronger non-nucleophilic base if necessary.
Inactive coupling reagent.Use freshly prepared HATU solution. Store HATU under anhydrous conditions.
Sterically hindered carboxylic acid or amine.Increase reaction time and/or temperature (e.g., to 50 °C). Consider a different, more potent coupling reagent.
Formation of Side Products Reaction of HATU with the amine.Add HATU to the mixture of amine, acid, and base. Avoid pre-mixing HATU and the amine.
Poor Purity Post-Work-up Excess reagents or byproducts.Optimize stoichiometry. Utilize scavenger resins for excess acid or coupling reagent byproducts if not proceeding directly to HPLC.

Conclusion

This application note provides a detailed and robust protocol for the use of 3-(2-methoxyphenyl)piperidine hydrochloride in the solution-phase parallel synthesis of amide libraries. By employing an efficient in-situ neutralization strategy and a reliable coupling reagent, this methodology allows for the rapid and systematic generation of diverse compound libraries. The integration of high-throughput purification ensures the quality of the synthesized molecules, making them suitable for subsequent biological screening. This approach empowers drug discovery teams to efficiently explore chemical space around the valuable piperidine scaffold, ultimately accelerating the identification of new therapeutic candidates.

References

  • Automated and Parallel Amide Synthesis. ResearchGate. [Link]

  • Combinatorial Chemistry in Drug Discovery. PMC. [Link]

  • Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Thieme Chemistry. [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

  • CHAPTER 2: Parallel Synthesis and Library Design. The Royal Society of Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. PubMed. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]

  • Piperidine containing FDA approved drugs. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Automated and Parallel Amide Synthesis. Semantic Scholar. [Link]

  • synthesis of amides from acid chlorides. YouTube. [Link]

Sources

In vitro assay protocols for compounds derived from 3-(2-Methoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The 3-(2-Methoxyphenyl)piperidine (3-MPP) moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for ligands targeting aminergic G-protein coupled receptors (GPCRs). This scaffold is structurally intrinsic to numerous atypical antipsychotics and research probes, exhibiting high affinity for Dopamine D2 and Serotonin 5-HT2A receptors.

Compounds derived from 3-MPP hydrochloride often act as dual D2/5-HT2A antagonists or partial agonists. Consequently, accurate in vitro profiling requires a rigorous evaluation of both binding affinity (


) and functional efficacy (

/

) across these specific subtypes.
compound Handling & Solubility[1][2][3]
  • Physical State: The hydrochloride salt (HCl) is typically a white to off-white crystalline solid.

  • Solubility: Highly soluble in water and DMSO.

  • Stock Preparation: Prepare 10 mM stock solutions in 100% DMSO.

  • Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the methoxy group or oxidation of the piperidine nitrogen.

Receptor Binding Profiling (Radioligand Binding)[4]

Objective: Determine the equilibrium dissociation constant (


) of 3-MPP derivatives at D2 and 5-HT2A receptors.

Scientific Rationale: Phenylpiperidines are basic amines (pKa ~9.0–9.5). They carry a positive charge at physiological pH, which can lead to high non-specific binding (NSB) on glass fiber filters. This protocol incorporates a Polyethyleneimine (PEI) pretreatment step to neutralize the filter charge and minimize NSB.

Materials
  • Membranes: CHO-K1 or HEK293 cells stably expressing human D2 or 5-HT2A receptors.

  • Radioligands:

    • For D2: [

      
      H]-Spiperone (Specific Activity ~80 Ci/mmol).
      
    • For 5-HT2A: [

      
      H]-Ketanserin (Specific Activity ~60 Ci/mmol).
      
  • Reference Compounds: Haloperidol (D2), Risperidone (5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl

    
    , pH 7.4.[1]
    
Experimental Workflow

BindingAssay Prep Membrane Prep (Thaw & Homogenize) Plate Plate Setup (96-well) Prep->Plate 20 µg/well Incubate Incubation (60 min @ 25°C) Plate->Incubate + Ligand Harvest Filtration (PEI-coated GF/B) Incubate->Harvest Terminate Count Scintillation Counting Harvest->Count + Cocktail Analysis Data Analysis (Ki Calculation) Count->Analysis

Figure 1: Radioligand Binding Workflow. Note the critical PEI-coated filtration step.

Step-by-Step Protocol
  • Filter Preparation: Soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour prior to harvesting. This is non-negotiable for piperidine derivatives.

  • Plate Setup: In a 96-well polypropylene plate, add:

    • 25 µL Assay Buffer (Total Binding).

    • 25 µL Reference Ligand (10 µM final) for Non-Specific Binding (NSB).

    • 25 µL Test Compound (10-point dilution series, typically 1 nM to 10 µM).

    • 25 µL Radioligand (Final concentration

      
       of the radioligand).
      
  • Initiation: Add 100 µL of membrane suspension (10–20 µg protein/well).

  • Incubation: Incubate at 25°C (Room Temp) for 60 minutes.

    • Note: D2 receptors are temperature sensitive; do not incubate at 37°C as ligand dissociation rates may accelerate artifactually.

  • Termination: Rapidly filter using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry filters, add scintillation cocktail, and count.

Functional Characterization (cAMP & Calcium Flux)

Objective: Define the mode of action (Agonist vs. Antagonist).

  • D2 Receptor: Couples to

    
     (Inhibits Adenylyl Cyclase).[1][2]
    
  • 5-HT2A Receptor: Couples to

    
     (Activates PLC/Calcium release).
    
D2 Receptor Functional Assay (cAMP Inhibition)

Since D2 activation decreases cAMP, an antagonist will reverse this decrease. To measure this, we must first stimulate cAMP production with Forskolin.

Protocol:

  • Cell Seeding: Seed D2-expressing cells (2,000 cells/well) in 384-well plates.

  • Agonist Mode: Add test compound. Incubate 15 min. Add Forskolin (10 µM).

  • Antagonist Mode: Add test compound. Incubate 15 min. Add Dopamine (

    
     conc.) + Forskolin (10 µM).
    
  • Detection: Use TR-FRET (e.g., HTRF or Lance Ultra) cAMP detection kits.

    • Readout: High FRET signal = Low cAMP (Agonist activity). Low FRET signal = High cAMP (Antagonist activity).

5-HT2A Functional Assay (Calcium Flux)
  • Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye for 60 minutes at 37°C.

  • Basal Read: Measure baseline fluorescence on a FLIPR or FlexStation.

  • Compound Addition: Inject test compound.

  • Measurement: Monitor fluorescence increase (RFU) for 180 seconds.

    • Agonist: Immediate spike in Calcium.

    • Antagonist: Pre-incubate with test compound for 15 min, then inject Serotonin (5-HT). Look for suppression of the 5-HT signal.

Signaling Pathway Visualization

D2Signaling Ligand 3-MPP Derivative (Ligand) D2R Dopamine D2 Receptor Ligand->D2R Binding Gi Gi/o Protein (Heterotrimer) D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Production AC->cAMP Reduced Levels

Figure 2: D2 Receptor Signaling Cascade. 3-MPP derivatives acting as agonists will trigger the Gi-mediated inhibition of Adenylyl Cyclase.

Metabolic Stability (Microsomal Stability)[1][7]

Context: The piperidine ring is susceptible to oxidation, and the methoxy group is a target for O-demethylation by CYP2D6 and CYP3A4. Early assessment of metabolic liability is crucial.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate microsomes + Test Compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add equal volume of ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Data Summary & Interpretation

ParameterAssay TypePreferred ReadoutValidation Criteria
Affinity (

)
Radioligand BindingCPM / DPMHill Slope

1.0; Specific Binding > 70%
Efficacy (

)
cAMP / Ca

Flux
RFU / FRET RatioZ-Factor > 0.5 for screening
Stability (

)
Microsomal Incubation% Parent RemainingLow Clearance:

> 60 min

References

  • National Institute of Mental Health (NIMH). PDSP Protocol Book: Radioligand Binding Assays. Psychoactive Drug Screening Program. [Link]

  • Ro Rsted, E., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[3][4] Journal of Medicinal Chemistry. (Provides context on the methoxyphenyl-piperidine scaffold). [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. (Standard industry filtration protocols). [Link]

  • Cisbio/Revvity. HTRF cAMP Gi Assay Principles. (Methodology for functional characterization of Gi-coupled receptors). [Link]

Sources

Application Note: Analytical Method Development for 3-(2-Methoxyphenyl)piperidine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(2-Methoxyphenyl)piperidine hydrochloride (CAS 19725-12-3). As a critical intermediate in the synthesis of phenylpiperidine-based pharmaceuticals (e.g., anti-arrhythmic or analgesic agents), its purity directly impacts downstream API quality.

The protocol leverages a Quality-by-Design (QbD) approach, addressing the specific physicochemical challenges of the analyte—specifically the basicity of the secondary amine and the hydrophobicity of the anisole moiety.

Physicochemical Profiling & Method Strategy

Analyte Characteristics[1][2][3][4]
  • Chemical Structure: A piperidine ring substituted at the 3-position with a 2-methoxyphenyl group.[1][2]

  • Basicity: The secondary amine in the piperidine ring typically exhibits a pKa between 9.5 and 10.5. At neutral pH, the compound is positively charged.

  • Chromophore: The 2-methoxyphenyl (anisole) group provides distinct UV absorption bands, typically around 270–280 nm (secondary band) and 210–220 nm (primary band).

  • Solubility: The hydrochloride salt is highly soluble in aqueous media but may exhibit hydrophobicity in organic solvents due to the aromatic ring.

Critical Analytical Challenges
  • Peak Tailing: Uncapped silanols on silica columns interact strongly with the protonated amine, causing severe tailing.

  • Retention Stability: Fluctuations in mobile phase pH can drastically alter retention time if the pH is near the analyte's pKa.

  • Selectivity: Separation from potential regioisomers (e.g., 3-(3-methoxyphenyl) or 3-(4-methoxyphenyl) analogs) requires optimized stationary phase selectivity.

Method Development Decision Matrix

The following logic flow illustrates the scientific rationale for selecting the final chromatographic conditions.

MethodDevelopment Start Analyte: 3-(2-Methoxyphenyl)piperidine HCl (Basic Amine, pKa ~10) Choice1 Select pH Strategy Start->Choice1 PathHigh High pH (>10) (Free Base form) Choice1->PathHigh PathLow Low pH (<3) (Protonated form) Choice1->PathLow ColHigh Requires Hybrid Silica (e.g., XBridge, Gemini) PathHigh->ColHigh ColLow Standard C18 (L1) (End-capped) PathLow->ColLow RiskHigh Risk: Silica dissolution Benefit: Sharp peaks ColHigh->RiskHigh RiskLow Risk: Silanol interaction Solution: Ion Suppression ColLow->RiskLow FinalDecision Selected: Low pH (pH 3.0) Robust, standard columns, compatible with LC-MS RiskHigh->FinalDecision RiskLow->FinalDecision

Figure 1: Decision matrix for mobile phase pH and column selection based on analyte basicity.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-(2-Methoxyphenyl)piperidine HCl (>99.0% purity).[2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Chromatographic Conditions

This method uses an acidic mobile phase to ensure the amine remains fully protonated, preventing secondary interactions, while using a heavily end-capped column to minimize tailing.

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry)High surface area and end-capping reduce silanol activity.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Controls ionization; suppresses silanol ionization.
Mobile Phase B AcetonitrileStrong elution solvent for aromatic compounds.
Mode Isocratic (70:30 A:B)Simple, robust for QC environments.
Flow Rate 1.0 mL/minStandard backpressure and efficiency balance.
Column Temp 30°CImproves mass transfer and peak shape.
Detection UV @ 272 nm (Quant), 210 nm (Impurity ID)272 nm offers specificity for the anisole ring; 210 nm detects non-aromatic impurities.
Injection Vol 10 µLStandard load to prevent column overload.
Preparation of Solutions

1. Buffer Preparation (pH 3.0):

  • Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

    
    ).
    
  • Filter through a 0.45 µm membrane filter.

2. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 50 mg of 3-(2-Methoxyphenyl)piperidine HCl.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in ~30 mL of Mobile Phase (diluent).

  • Sonicate for 5 minutes.

  • Make up to volume with diluent.

3. Working Standard (100 µg/mL):

  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase.

Method Validation (ICH Q2(R2) / Q14)

The validation strategy follows the lifecycle approach, ensuring the method is "fit for purpose."[3][4]

Specificity
  • Protocol: Inject Mobile Phase (Blank), Placebo (if formulation), and Analyte.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte (~4.5 - 5.5 min). Peak purity index (via DAD) > 99.0%.

Linearity
  • Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Protocol: Prepare 5 concentration levels (50, 75, 100, 125, 150 µg/mL).

  • Analysis: Plot Area vs. Concentration.

  • Acceptance:

    
    .[5]
    
Precision (Repeatability)
  • Protocol: 6 replicate injections of the Working Standard (100 µg/mL).

  • Acceptance: %RSD of Peak Area

    
    .[6]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of analyte into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Sample Preparation Workflow

To ensure reproducibility, follow this strict extraction protocol for solid samples (intermediates or drug product).

SamplePrep Sample Solid Sample (Weigh 50 mg eq.) Solvent Add 30 mL Diluent (Mobile Phase) Sample->Solvent Sonicate Sonication (10 min, <30°C) Solvent->Sonicate Cool Cool to RT Sonicate->Cool Dilute Dilute to Vol (50 mL Flask) Cool->Dilute Filter Filter (0.45 µm PVDF) Discard first 2 mL Dilute->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Sample preparation workflow ensuring complete solubilization and particulate removal.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionEnsure column is "End-capped." Add 5-10 mM Triethylamine (TEA) to buffer if necessary (though modern C18 columns rarely need this).
Retention Drift pH instabilityVerify buffer pH is strictly 3.0. A shift to pH 3.5 can increase retention significantly for amines.
High Backpressure Salt precipitationEnsure the buffer concentration (20 mM) is compatible with 30% ACN. Do not exceed 50 mM buffer with high organic content.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[3][4] Analytical Procedure Development Q14. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16093888, 3-(2-Methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations of Basic Compounds. LCGC North America. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common problems in the synthesis of 3-(2-Methoxyphenyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for organic chemists and process engineers encountering difficulties in the synthesis of 3-(2-Methoxyphenyl)piperidine . It addresses the specific steric and electronic challenges imposed by the ortho-methoxy substituent and the heterocyclic pyridine/piperidine core.

Ticket ID: #3-ARYL-PIP-002 Status: Open Subject: Troubleshooting Low Yields, Incomplete Hydrogenation, and Enantioseparation.[1]

System Overview & Synthetic Logic

The synthesis of 3-(2-Methoxyphenyl)piperidine typically follows a biphasic strategy:

  • Construction of the Biaryl Core: Suzuki-Miyaura cross-coupling of a 3-pyridyl boron species with an ortho-substituted aryl halide.

  • Saturation of the Heterocycle: Catalytic hydrogenation of the pyridine ring to the piperidine.

The ortho-methoxy group introduces significant steric hindrance during coupling and conformational rigidity that can impede hydrogenation.

Module 1: Cross-Coupling Failure (Suzuki-Miyaura)

User Issue: "I am getting low conversion (<40%) coupling 3-pyridylboronic acid with 2-bromoanisole. I see significant protodeboronation."

Root Cause Analysis

The reaction is hindered by the ortho-methoxy group on the electrophile (2-bromoanisole). Standard catalysts (e.g., Pd(PPh3)4) often fail to undergo oxidative addition efficiently or suffer from slow transmetallation, allowing the protodeboronation of the 3-pyridylboronic acid to dominate.

Troubleshooting Protocol
VariableStandard Condition (Fail)Optimized Condition (Pass) Mechanism of Fix
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd(OAc)2 + S-Phos or XPhos Pd G2 Buchwald ligands (S-Phos) are electron-rich and bulky, facilitating oxidative addition into hindered ortho-halides.[1]
Base Na2CO3K3PO4 (3.0 eq) Stronger base promotes the formation of the reactive boronate species, accelerating transmetallation over deboronation.
Solvent DMF or Toluene/WaterDME / Water (4:1) or 1,4-Dioxane / Water Glyme-based solvents stabilize the boronic acid and the active Pd species.[1]
Temp 80°C100°C - 110°C Higher energy required to overcome the steric barrier of the ortho-OMe group.
Step-by-Step Recovery Protocol
  • Switch Ligand: If using PPh3, switch to S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1] The ortho-methoxy groups on the ligand create a binding pocket that accelerates the coupling of hindered substrates.

  • Protect the Boron: If protodeboronation persists (check for pyridine in GC-MS), convert 3-pyridylboronic acid to the MIDA boronate or Pinacol ester . These release the active species slowly, matching the rate of the slow oxidative addition.

  • Degassing: Oxygen is fatal here. Do not just bubble N2. Use the Freeze-Pump-Thaw method (3 cycles) to prevent homocoupling and phenol formation.[1]

Module 2: Hydrogenation Stalling (Pyridine Reduction)

User Issue: "The reduction of 3-(2-methoxyphenyl)pyridine stops at a partial reduction stage or poisons the catalyst. I am using Pd/C and H2 balloon."

Root Cause Analysis
  • Catalyst Poisoning: The product is a secondary amine (piperidine) which binds strongly to Pd surfaces, deactivating the catalyst.

  • Steric Bulk: The ortho-methoxy group forces the phenyl ring out of plane, creating a "molecular umbrella" that hinders the adsorption of the pyridine ring onto the catalyst surface.

Troubleshooting Protocol

Q1: Is the reaction stalling completely?

  • Yes: The amine product has poisoned the catalyst.

  • Fix: Run the reaction in acidic media .

    • Solvent: Methanol + 1.1 eq HCl (or Acetic Acid).

    • Effect: Protonating the nitrogen (forming the pyridinium/piperidinium salt) prevents the lone pair from coordinating to and poisoning the metal surface.

Q2: Are you seeing partial reduction (Tetrahydropyridines)?

  • Yes: This is common with Pd/C.

  • Fix: Switch to PtO2 (Adams Catalyst) .

    • Loading: 5-10 mol%.

    • Pressure:[1][2][3] Increase H2 pressure to 50-60 psi (Parr shaker or autoclave). Balloon pressure (1 atm) is often insufficient for hindered pyridines.

Visualization: Hydrogenation Decision Tree

Hydrogenation_Troubleshooting Start Start: 3-(2-Methoxyphenyl)pyridine Reduction Method Current Method: Pd/C, MeOH, 1 atm H2 Start->Method Check Check LCMS/NMR Method->Check Poison Result: <10% Conversion (Catalyst Poisoning) Check->Poison Stalled Partial Result: Tetrahydropyridine Intermediate (Incomplete Reduction) Check->Partial Stalled Success Result: Full Conversion to Piperidine Check->Success Sol1 Solution 1: Add 1.5 eq HCl or AcOH (Protonate Amine) Poison->Sol1 Sol2 Solution 2: Switch to PtO2 (Adams Cat) Increase Pressure to 60 psi Partial->Sol2 Sol1->Sol2 If still slow

Caption: Decision logic for overcoming catalyst poisoning and incomplete reduction during pyridine hydrogenation.

Module 3: Enantioseparation (Chiral Resolution)

User Issue: "I need the (R)-enantiomer, but the hydrogenation yields a racemate. How do I separate them efficiently?"

Technical Insight

3-Substituted piperidines are notoriously difficult to resolve via crystallization because the conformational flexibility of the piperidine ring can impede lattice formation.

Recommended Workflows
Option A: Classical Resolution (Scalable)

Use Di-benzoyl-L-tartaric acid (L-DBTA) .[1]

  • Solvent: Ethanol/Water (9:1) or Isopropanol.

  • Stoichiometry: 0.5 to 1.0 equivalent of acid per mole of amine.

  • Procedure: Dissolve amine and acid separately in hot solvent. Mix. Cool slowly to 4°C.

  • Recrystallization: The salt formed is often not optically pure after the first drop. Recrystallize the salt from hot Ethanol until constant melting point and rotation are achieved.

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM.

Option B: Chiral HPLC (Analytical/Prep)

For rapid separation or purity checks, use polysaccharide-based columns.[1]

  • Column: Chiralpak IA or AD-H .

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Note: The Diethylamine (DEA) modifier is critical.[4] Without it, the basic piperidine will tail severely due to interaction with silanols on the stationary phase.

Module 4: Safety & Stability FAQs

Q: Can I use BBr3 to demethylate the methoxy group later? A: Yes, but proceed with caution. The secondary amine will react with BBr3 to form an N-B complex first. You must use excess BBr3 (3-4 equivalents) : 1 eq for the amine, 1 eq for the demethylation, and excess to drive kinetics. Quench carefully at -78°C; the exotherm is violent.

Q: My product turned pink/brown on the bench. Is it decomposing? A: Secondary amines are prone to oxidation (N-oxide formation) and absorbing CO2 (carbamate salts) from the air.[1]

  • Fix: Store the free base under Argon at -20°C.

  • Better Fix: Convert it to the Hydrochloride salt immediately after purification. The HCl salt is a stable, white solid that resists oxidation.

Q: During workup, I see an emulsion. A: The piperidine is amphiphilic.

  • Fix: Do not shake vigorously. Use a gentle inversion. If emulsion forms, add a small amount of saturated NaCl (brine) or filter the biphasic mixture through a pad of Celite to break the surface tension.

References

  • Suzuki Coupling of 2-Substituted Aryl Halides

    • Title: "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands."
    • Source:Accounts of Chemical Research
    • URL:[Link][1]

  • Hydrogenation of Pyridines

    • Title: "Heterogeneous Catalytic Hydrogen
    • Source:Chemical Reviews
    • URL:[Link][1]

  • Resolution of Piperidines

    • Title: "Optical Resolution of 3-Substituted Piperidines via Diastereomeric Salt Form
    • Source:Tetrahedron: Asymmetry
    • URL:[Link][1]

Sources

Optimizing reaction conditions for 3-(2-Methoxyphenyl)piperidine hydrochloride alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for N-Alkylation of 3-(2-Methoxyphenyl)piperidine HCl Ticket ID: ALK-3MPP-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Substrate Challenge

You are working with 3-(2-Methoxyphenyl)piperidine hydrochloride . This scaffold is a critical pharmacophore in CNS drug development, particularly for dopaminergic and sigma receptor ligands.

The primary challenge with this substrate is twofold:

  • The Salt Factor: It is supplied as a hydrochloride salt, rendering the nitrogen non-nucleophilic until neutralized.

  • The Secondary Amine Trap: Once free-based, the secondary amine is prone to over-alkylation , leading to quaternary ammonium byproducts (the "runaway" reaction).

This guide is structured to troubleshoot these specific failure points.

Module 1: Pre-Reaction & Solubility (The "Start-Up" Phase)

Q: My reaction is stalling immediately, or I see undissolved solid floating in my organic solvent. What is wrong?

Diagnosis: You are likely attempting to react the hydrochloride salt directly in a non-polar solvent without adequate neutralization. The protonated nitrogen (


) has zero nucleophilicity.

Solution: You must liberate the free base. You have two protocol options depending on your workflow preference.

Protocol A: Biphasic Extraction (Recommended for Scale-up)

Best for: Ensuring 100% conversion to free amine before starting the main reaction.

  • Suspend the hydrochloride salt in DCM (Dichloromethane) .

  • Add an equal volume of 1M NaOH or Saturated

    
     .
    
  • Stir vigorously for 15 minutes.

  • Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.

  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Result: You now have the free oil, ready for precise stoichiometry.

Protocol B: In-Situ Neutralization

Best for: High-throughput screening or small scales.

  • Use 3.0 equivalents of an inorganic base (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).
  • The first equivalent is sacrificed solely to neutralize the HCl.

  • Critical Step: Allow the amine salt and base to stir in the solvent for 30 minutes before adding the alkyl halide.

SaltNeutralization Start Start: 3-(2-Methoxyphenyl)piperidine HCl Choice Choose Strategy Start->Choice PathA Protocol A: Biphasic Extraction (DCM / 1M NaOH) Choice->PathA PathB Protocol B: In-Situ Neutralization (Excess K2CO3 in ACN) Choice->PathB ResultA Result: Isolated Free Amine (Oil) Ready for precise stoichiometry PathA->ResultA ResultB Result: Free Amine in Suspension Requires excess base calculation PathB->ResultB

Figure 1: Decision tree for neutralizing the piperidine hydrochloride salt prior to alkylation.

Module 2: Reaction Optimization (The "Runtime" Phase)

Q: I am getting low yields or a messy impurity profile. Which solvent/base system should I use?

Diagnosis: Mismatched pKa or poor solubility of the inorganic base in the chosen solvent.

Technical Insight: For ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 alkylation, Acetonitrile (ACN)  is generally superior to DMF for this substrate. ACN is polar enough to solubilize the transition state but allows for easier workup than DMF.

Optimization Matrix:

Condition SetSolventBaseAdditiveApplication
Standard (Robust) Acetonitrile (ACN)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(3.0 eq)
NoneGeneral alkylation with primary bromides.
High Reactivity DMF

(2.0 eq)
TBAI (0.1 eq)For unreactive chlorides or steric bulk.
Mild / Homogeneous DCM or DCEDIPEA (Hunig's Base)NoneGood for acid-sensitive substrates; prevents elimination side-reactions.
Q: The reaction is slow. Should I heat it?

Warning: Heating secondary amines with alkyl halides significantly increases the risk of quaternization (over-alkylation).

Troubleshooting Protocol:

  • Do not heat initially. Run at Room Temperature (RT) for 4–6 hours.

  • Finkelstein Catalyst: Instead of heat, add 0.1 eq of Potassium Iodide (KI) .

    • Mechanism:[2][3][4][5][6][7] KI reacts with the alkyl chloride/bromide to form a transient, highly reactive alkyl iodide in situ [1]. This accelerates the desired reaction without adding thermal energy that promotes side reactions.

Module 3: Troubleshooting Selectivity (The "Debug" Phase)

Q: I am seeing a "Bis-alkylated" impurity (Quaternary Ammonium Salt). How do I stop this?

Diagnosis: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a runaway reaction.[2]

The "Slow Addition" Protocol: To maintain a high concentration of the starting amine relative to the alkylating agent:

  • Dissolve the Free Base (from Module 1, Protocol A) in ACN.

  • Dissolve the Alkyl Halide (0.95 eq) in a separate volume of ACN.

  • Add the Alkyl Halide solution dropwise over 1–2 hours using a syringe pump.

  • Why 0.95 eq? It is better to have 5% unreacted starting material (which can be separated by column chromatography) than 5% quaternary salt (which is difficult to separate and ruins yield).

AlkylationPathways Substrate Sec-Amine (Nucleophile) Product Tert-Amine (Desired Product) Substrate->Product  Fast (k1)   OverAlk Quat-Ammonium Salt (Dead End / Impurity) Product->OverAlk  Faster (k2) if R-X excess   Reagent Alkyl Halide (R-X) Reagent->Substrate

Figure 2: Kinetic pathway showing the risk of over-alkylation. The tertiary amine product can compete for the alkyl halide if stoichiometry is not controlled.

Q: My alkyl halide is prone to elimination (forming an alkene). What now?

Diagnosis: Strong inorganic bases (


, 

) can act as Brønsted bases, causing E2 elimination of the alkyl halide.

Solution: Switch to Reductive Amination . This is the ultimate "fix" if


 fails due to elimination or steric hindrance.
  • Reagents: Use the corresponding Aldehyde instead of the Alkyl Halide.

  • Reductant: Sodium Triacetoxyborohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ).
  • Conditions: DCM, RT, slightly acidic pH (Acetic acid).

  • Benefit: Reductive amination cannot over-alkylate to the quaternary salt [2].

Module 4: Workup & Isolation Standards

Standard Operating Procedure (SOP) for Isolation:

  • Quench: Dilute reaction mixture with water.

  • Extract: Use EtOAc or DCM.

  • Wash:

    • Wash organic layer with Saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
        (removes acid byproducts).
      
    • Wash with Brine .

  • Purification:

    • The 3-(2-methoxyphenyl)piperidine scaffold is basic.

    • TLC Tip: Pre-treat your silica plate with 1% Triethylamine (TEA) in hexane to prevent streaking.

    • Mobile Phase: DCM:MeOH (95:5) + 0.5%

      
      .
      

References

  • Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. [Link]

  • Master Organic Chemistry. Alkylation of Amines: Problems and Workarounds (Reductive Amination). [Link]

  • PubChem. 2-(3-Methoxyphenyl)piperidine Compound Summary & Safety. [Link]

  • Royal Society of Chemistry. Highly selective N-Alkylation of amines promoted on silica. [Link]

Sources

Side reactions and byproduct formation in 3-(2-Methoxyphenyl)piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(2-Methoxyphenyl)piperidine hydrochloride (often an intermediate for CNS-active pharmacophores like Niraparib or substituted phenylpiperidines) presents a unique set of chemoselectivity challenges.[1] The core difficulty lies in balancing the reduction of the pyridine/tetrahydropyridine ring while preserving the labile aryl methyl ether (anisole) moiety.

This guide moves beyond standard textbook procedures to address the "hidden" failure modes: partial reduction intermediates, acid-catalyzed O-demethylation, and hygroscopic salt polymorphism.

Module 1: Critical Process Parameters (CPP) & Reaction Pathways

The Primary Synthetic Route: Catalytic Hydrogenation

The most robust industrial route involves the catalytic hydrogenation of 3-(2-methoxyphenyl)pyridine or its partially saturated precursors (e.g., tetrahydropyridines formed via Grignard addition/dehydration).[1]

Reaction Pathway & Failure Modes (Visualization)

G Start 3-(2-Methoxyphenyl)pyridine (Starting Material) Inter Tetrahydropyridine Intermediate (Impurity B) Start->Inter H2, PtO2/AcOH (Fast Step) Phenol 3-(2-Hydroxyphenyl)piperidine (Impurity A: O-Demethylation) Start->Phenol HI/HBr contam. Product 3-(2-Methoxyphenyl)piperidine (Target Free Base) Inter->Product H2, PtO2 (Slow Step) Salt HCl Salt (Target Product) Product->Salt HCl/Dioxane Product->Phenol Excess Heat/Acid (>60°C, strong acid) Cyclohexyl 3-(2-Methoxycyclohexyl)piperidine (Impurity C: Over-Reduction) Product->Cyclohexyl Rh/C, High Pressure (>50 bar)

Figure 1: Reaction landscape showing the stepwise reduction and potential divergent pathways leading to critical impurities.[1]

Module 2: Troubleshooting Guide (Q&A)

Category A: Impurity Profiling (The "Why is my purity low?" Section)

Q1: I observe a persistent impurity at RRT ~0.85 that resists crystallization. Mass spec shows M-14 peak.[1] What is it? Diagnosis: This is likely 3-(2-hydroxyphenyl)piperidine (the phenol derivative), resulting from O-demethylation .[1]

  • Root Cause: The methoxy group on the phenyl ring is acid-labile. While HCl is generally safe at room temperature, using HBr or HI (often contaminants if alkyl halides were used in previous steps) or heating the HCl salt formation step above 60°C can trigger cleavage.

  • Corrective Action:

    • Ensure the hydrogenation solvent (glacial acetic acid) is free of strong mineral acid contaminants.

    • Perform salt formation at 0–10°C using anhydrous HCl in diethyl ether or 1,4-dioxane. Avoid aqueous HCl reflux.

    • Purification: The phenol impurity is significantly more acidic (pKa ~10). Wash the free base organic layer with 0.5 M NaOH before salt formation to sequester the phenol in the aqueous phase.

Q2: My reaction stalled with ~5-10% starting material remaining, but adding more catalyst didn't help. Why? Diagnosis: Catalyst poisoning or "Stalled Intermediate" syndrome.

  • Root Cause: The reduction of the pyridine ring proceeds through a tetrahydropyridine intermediate. The final double bond reduction is sterically hindered by the ortho-methoxy group.

  • Technical Insight: Pyridine nitrogens can poison Pt/Pd catalysts if not protonated.

  • Corrective Action:

    • Solvent Switch: Ensure the solvent is acidic (Acetic Acid is standard). The protonated pyridinium species reduces much faster than the free base.

    • Pressure: Increase H2 pressure to 50–60 psi (3–4 bar). Atmospheric pressure balloon hydrogenations often stall at the tetrahydro-stage for ortho-substituted aryl piperidines.[1]

Q3: I see a saturated impurity (M+6). Did I reduce the benzene ring? Diagnosis: Yes, you formed 3-(2-methoxycyclohexyl)piperidine .[1]

  • Root Cause: Use of Rhodium on Carbon (Rh/C) or extremely high pressures (>100 psi) with Platinum.[1] Rhodium is notorious for reducing carbocyclic aromatic rings under mild conditions.

  • Corrective Action: Switch to Platinum Oxide (PtO2, Adams' Catalyst) .[1] PtO2 is highly selective for reducing pyridines in the presence of phenyl rings.

Module 3: Salt Formation & Solid State Properties

Q4: The HCl salt turned into a sticky oil/gum instead of a solid. How do I fix this? Diagnosis: Hygroscopicity and trapped solvent (likely Acetic Acid or Ethanol).[1]

  • Context: 3-Arylpiperidine salts are prone to forming amorphous hygroscopic solids if excess alcohol or water is present.[1]

  • Protocol for Crystallization:

    • Free Base Isolation: Fully neutralize the hydrogenation mixture (NaOH) and extract into MTBE (Methyl tert-butyl ether).[1] Wash thoroughly with water to remove all traces of acetic acid.

    • Drying: Dry the organic phase over Na2SO4. Critical: Water content must be <0.1%.

    • Salt Formation: Add 4M HCl in Dioxane dropwise to the MTBE solution at 0°C .

    • Anti-solvent: If oiling occurs, add n-Heptane dropwise and scratch the flask walls.

    • Maturation: Stir the slurry for 12 hours at room temperature to allow the amorphous form to convert to the crystalline polymorph.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 3-(2-Methoxyphenyl)piperidine Hydrochloride (Self-Validating Procedure).

ParameterSpecificationReason
Substrate 3-(2-Methoxyphenyl)pyridinePurity >98% (HPLC) to prevent catalyst poisoning.[1]
Catalyst PtO2 (Adams' Catalyst)5-10 wt% loading.[1] High selectivity for Pyridine vs. Benzene ring.
Solvent Glacial Acetic AcidProtonates N, activating the ring for reduction.
H2 Pressure 3–4 bar (45–60 psi)Essential to drive the reaction to completion past the "tetrahydro" stall point.
Temperature 25–30°CKeep low to prevent O-demethylation.[1]
Step-by-Step Methodology
  • Hydrogenation:

    • In a high-pressure autoclave (Hastelloy or glass-lined), charge 3-(2-methoxyphenyl)pyridine (10.0 g, 54 mmol) and Glacial Acetic Acid (100 mL).

    • Add PtO2 (0.5 g, 5 wt%).[1] Caution: Pyrophoric dry.[1]

    • Purge with N2 (3x), then H2 (3x).[1]

    • Pressurize to 4 bar (60 psi) and stir vigorously at 25°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of the UV-active pyridine spot. Piperidines have low UV absorbance; use Ninhydrin stain or LC-MS.[1]

  • Work-up (Demethylation Prevention):

    • Filter catalyst through Celite. Rinse with Methanol.[2]

    • Concentrate filtrate under reduced pressure to remove bulk AcOH.

    • Neutralization: Dissolve residue in MTBE (100 mL). Slowly add 2M NaOH until pH > 12. Note: High pH ensures the phenol impurity (if any) remains in the aqueous layer.

    • Separate layers. Wash organics with Brine. Dry over Na2SO4.

  • Salt Crystallization:

    • Cool the dry MTBE solution to 0°C.

    • Add 4M HCl in Dioxane (1.1 equiv, ~15 mL) dropwise over 30 mins.

    • A white precipitate should form. If oiling occurs, heat to reflux to dissolve, add 10% volume heptane, and cool slowly (0.5°C/min).

    • Filter the solid under N2 (hygroscopic!). Wash with cold MTBE/Heptane (1:1).[1]

    • Dry in a vacuum oven at 40°C with P2O5 desiccant.

References

  • Catalytic Hydrogenation of Pyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Elsevier.

  • Demethylation Risks: Weissman, S. A., & Zewge, D. (2005). "Recent Advances in the Synthesis of Aryl-Substituted Piperidines." Tetrahedron, 61(33), 7833-7863.[1] [1]

  • PtO2 Specificity: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on PtO2 selectivity for pyridines over benzenes).

  • Salt Formation & Polymorphism: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1]

Sources

Improving yield in the synthesis of 3-(2-Methoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)piperidine HCl

Case ID: #3MPP-YIELD-OPT Status: Active Subject: Yield Optimization & Troubleshooting for 3-Arylpiperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield attrition in the synthesis of 3-(2-Methoxyphenyl)piperidine hydrochloride . The synthesis typically proceeds via a two-stage workflow: a Suzuki-Miyaura cross-coupling of 3-bromopyridine and 2-methoxyphenylboronic acid, followed by catalytic hydrogenation of the pyridine ring.

Primary Yield Killers Identified:

  • Protodeboronation during the Suzuki coupling (loss of boronic acid stoichiometry).

  • Catalyst Poisoning during hydrogenation (pyridine nitrogen coordination to metal centers).

  • Hygroscopic Oil Formation during hydrochloride salt crystallization.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is most often lost.

SynthesisWorkflow Start Precursors: 3-Bromopyridine + 2-Methoxyphenylboronic Acid Step1 Step 1: Suzuki Coupling (Pd-Catalyzed) Start->Step1 CCP1: Base/Solvent Choice Inter Intermediate: 3-(2-Methoxyphenyl)pyridine Step1->Inter Yield Risk: Homocoupling Step2 Step 2: Hydrogenation (PtO2 or Rh/C, Acidic Media) Inter->Step2 CCP2: Catalyst Poisoning ProductFree Free Base: 3-(2-Methoxyphenyl)piperidine Step2->ProductFree H2 (50-100 psi), 50°C Step3 Step 3: Salt Formation (HCl/Et2O or iPrOH) ProductFree->Step3 Anhydrous Conditions Final Target: HCl Salt (Solid) Step3->Final CCP3: Oil vs Solid

Caption: Optimized synthetic route highlighting Critical Control Points (CCPs) for yield preservation.

Part 2: Module 1 - Optimizing the Suzuki Coupling

The Challenge: Heteroaryl boronic acids are prone to protodeboronation (hydrolysis of the C-B bond), effectively lowering the stoichiometry of the nucleophile before it can couple.

Protocol Optimization:

ParameterStandard Condition (Low Yield Risk)Optimized Condition (High Yield) Technical Rationale
Catalyst


The bidentate dppf ligand increases the bite angle, accelerating reductive elimination and enhancing stability against oxidation [1].
Base


or

Stronger bases like phosphate facilitate the transmetallation step more effectively for sterically hindered ortho-substituted boronic acids [2].
Solvent DMF/WaterDioxane/Water (4:1) Dioxane typically offers cleaner profiles for pyridine couplings compared to DMF, which can decompose to dimethylamine and poison the catalyst.
Stoichiometry 1.0 : 1.01.0 (Bromide) : 1.2 (Boronic) Excess boronic acid compensates for inevitable protodeboronation losses.

Troubleshooting Step:

  • Symptom: You observe unreacted 3-bromopyridine and "missing" boronic acid.

  • Fix: The boronic acid is deboronating faster than it couples. Switch to 2-methoxyphenylboronic acid pinacol ester . Esters are significantly more stable to hydrolysis than free acids.

Part 3: Module 2 - The Hydrogenation Bottleneck

The Challenge: Pyridines are notoriously difficult to hydrogenate because the nitrogen lone pair coordinates strongly to the catalyst surface (Catalyst Poisoning), halting the reaction [3].[1]

The Solution: Acidic Activation You must protonate the pyridine nitrogen to prevent it from binding to the catalyst.

Optimized Protocol:

  • Substrate: Dissolve 3-(2-methoxyphenyl)pyridine in Glacial Acetic Acid (or MeOH with 2.0 eq HCl).

  • Catalyst: Use

    
     (Adams' Catalyst)  at 5-10 mol% loading.
    
    • Alternative:

      
       (5%) is excellent for minimizing side reactions if over-reduction of the methoxy ring is observed [4]. Avoid 
      
      
      
      as it often requires temperatures that cause demethylation.
  • Conditions: 50-60 psi

    
    , 50°C, 12-24 hours.
    
  • Workup: Filter catalyst before neutralizing. Neutralize with NaOH only after the metal is removed to avoid precipitating metal salts with the product.

Critical Warning: Do not exceed 60°C. High temperatures combined with acidic hydrogenation catalysts can cleave the methyl ether (demethylation), resulting in the phenol impurity (3-(2-hydroxyphenyl)piperidine), which is difficult to separate.

Part 4: Module 3 - Salt Formation & Purification

The Challenge: The HCl salt of 3-arylpiperidines frequently oils out rather than crystallizing, trapping impurities.

Crystallization Protocol:

  • Free Base Isolation: Ensure the free base is completely dry (rotary evaporate, then high vacuum for 2 hours). Residual water promotes oiling.

  • Dissolution: Dissolve the oil in a minimum volume of cold Isopropanol (IPA) or Ethyl Acetate.

  • Acidification: Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • Do not use aqueous HCl.

  • Precipitation: If oil forms, scratch the glass surface or add a seed crystal. Dilute slowly with Diethyl Ether (anti-solvent) until turbidity persists.

  • Maturation: Stir the suspension for 2 hours at room temperature. This "ages" the precipitate, transforming amorphous solids into filterable crystals.

Part 5: Troubleshooting FAQ Matrix

Q1: The hydrogenation reaction stalled at 50% conversion. Should I add more catalyst?

  • Diagnosis: Likely catalyst poisoning.[1][2][3][4][5] Adding more catalyst to the same "poisoned" mixture rarely works efficiently.

  • Action: Filter the reaction mixture to remove the dead catalyst. Add fresh solvent (acetic acid) and fresh catalyst (

    
    ), then repressurize. Ensure your 
    
    
    
    gas is dry and free of CO contaminants.

Q2: I see a new impurity spot on TLC after hydrogenation (lower Rf than product).

  • Diagnosis: Over-reduction. You likely reduced the phenyl ring (methoxy-cyclohexyl derivative) or demethylated the ether.

  • Action: Switch from

    
     to 
    
    
    
    or
    
    
    . Rhodium is highly selective for pyridine reduction over benzene ring reduction under mild conditions [4]. Lower the temperature to RT.

Q3: The Suzuki coupling yield is low (<40%), and the reaction turns black immediately.

  • Diagnosis: "Palladium Black" precipitation. The active Pd(0) species is aggregating and deactivating before entering the catalytic cycle.

  • Action: Ensure rigorous degassing (sparge with Argon for 20 mins). Add a stabilizing ligand like

    
      (10 mol%) or switch to the pre-complexed 
    
    
    
    .

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Maxted, E. B. (1951).[5] The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129-178.[5] Link

  • Gao, S., et al. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. Link

  • BenchChem Technical Support. (2025). Protocols for the Purification of Piperidine Reaction Products. Link

Sources

Stability issues of 3-(2-Methoxyphenyl)piperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 3-(2-Methoxyphenyl)piperidine hydrochloride . It addresses stability challenges inherent to arylpiperidine salts, focusing on solution-state dynamics, pH-dependent solubility, and oxidative susceptibility.

Compound Classification: Pharmacophore / CNS-Active Intermediate Chemical Nature: Secondary Amine Hydrochloride Salt Critical Sensitivity: pH-dependent solubility, Oxidative instability (N-oxidation), Hygroscopicity.

Part 1: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My stock solution formed a white precipitate upon dilution into PBS (pH 7.4). Is the compound degrading?

Diagnosis: Likely pH-induced precipitation , not chemical degradation. Technical Explanation: 3-(2-Methoxyphenyl)piperidine is a secondary amine with a pKa of approximately 10.5–11.0 . In its hydrochloride salt form, it is water-soluble due to the ionized piperidinium cation.

  • The Mechanism: When you dilute the acidic HCl salt into a neutral or slightly basic buffer (like PBS at pH 7.4), the local pH may shift enough to deprotonate a fraction of the amine, generating the free base .

  • The Failure Point: The free base of this lipophilic arylpiperidine has very poor aqueous solubility (< 1 mg/mL). If your concentration exceeds the thermodynamic solubility of the free base at that pH, it precipitates.

Corrective Protocol:

  • Acidify the Buffer: Ensure the final assay pH is kept below 7.0 if possible, or use a lower concentration.

  • Co-solvent Strategy: Pre-dissolve the compound in DMSO (up to 10-20 mM) before diluting into the aqueous buffer. Keep final DMSO concentration < 1% to maintain solubility of the transient free base.

Q2: The solution turned faint yellow after 48 hours at room temperature. Can I still use it?

Diagnosis: Oxidative degradation (N-oxide formation) or Photolysis . Recommendation: Discard and prepare fresh. Technical Explanation: Secondary amines are susceptible to oxidation by dissolved oxygen, forming N-oxides or undergoing dehydrogenation to form imines (which can hydrolyze or polymerize, causing color). The electron-rich methoxyphenyl ring can also act as a photosensitizer, accelerating this process under ambient light.

  • Risk: Even 1-2% degradation can produce biologically active impurities that skew receptor binding data or enzyme inhibition assays.

Q3: I see "ghost peaks" in my LC-MS chromatogram with a mass of M+16 or M-2. What are these?

Diagnosis:

  • M+16: N-Oxidation . The secondary nitrogen has reacted with reactive oxygen species (ROS) or peroxides in the solvent.

  • M-2: Imine formation (Dehydrogenation). Root Cause: Using aged solvents (especially ethers like THF or stabilizers-free chloroform) or non-degassed water.

Q4: Can I dissolve this compound in Acetone or Methanol for storage?

Answer:

  • Methanol: Yes , but store at -20°C.

  • Acetone: NO. Reason: Secondary amines react with ketones (like acetone) to form enamines or Schiff bases (imines) via nucleophilic attack. This reaction is reversible but will consume your compound over time in solution.

Part 2: Deep Dive – Stability Mechanisms

Understanding the causality of instability.

The pH-Solubility Equilibrium

The stability of 3-(2-Methoxyphenyl)piperidine in solution is governed by the Henderson-Hasselbalch equation. The ratio of soluble salt (


) to insoluble base (

) dictates physical stability.


At pH 7.4 (assuming pKa


 11), the ratio of Base/Salt is roughly 

, meaning the salt form dominates. However, at high concentrations (e.g., >10 mM), even this small fraction of free base can exceed its solubility limit, triggering nucleation and precipitation.
Degradation Pathways

The following Graphviz diagram illustrates the primary degradation routes: N-Oxidation (chemical) and Free Base Precipitation (physical).

StabilityPathways cluster_0 Degradation Risks Compound 3-(2-Methoxyphenyl) piperidine HCl (Stable Solid) Solution Solution State (Water/DMSO) Compound->Solution Dissolution FreeBase Free Base (Precipitate) Solution->FreeBase pH > 7.5 (Deprotonation) NOxide N-Oxide Impurity (M+16) Solution->NOxide Dissolved O2 Peroxides Imine Imine Derivative (M-2) Solution->Imine Light/UV Oxidation

Caption: Primary physical and chemical instability pathways for 3-(2-Methoxyphenyl)piperidine HCl in solution.

Part 3: Optimized Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to minimize oxidation and concentration errors.

Materials:

  • 3-(2-Methoxyphenyl)piperidine HCl (Solid)[1]

  • Anhydrous DMSO (High purity, stored under nitrogen if possible)

  • Amber glass vials (silanized preferred to reduce adsorption)

Steps:

  • Equilibrate: Allow the solid vial to warm to room temperature before opening to prevent water condensation (compound is hygroscopic).

  • Weighing: Weigh the calculated amount rapidly.

    • Note: If the powder is clumpy, it has absorbed water. Dry in a vacuum desiccator over

      
       for 4 hours.
      
  • Dissolution: Add Anhydrous DMSO to achieve 10 mM. Vortex for 30 seconds.

    • Why DMSO? It suppresses proton exchange and is less prone to promoting oxidation than water/alcohol mixtures.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL).

  • Storage: Freeze at -80°C (ideal) or -20°C.

    • Shelf Life: 6 months at -80°C; 1 month at -20°C.

Protocol B: Stability-Indicating HPLC Check

Run this if you suspect degradation.

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amine)
Expected Retention Parent compound elutes ~8-10 min. N-oxides elute earlier (more polar).

References

  • PubChem. (2024).[2] Compound Summary: (R)-2-(3-methoxyphenyl)piperidine hydrochloride.[2][3] National Library of Medicine. [Link]

  • Serajuddin, A. T. (2000). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of amine salt solubility and pH effects).
  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.

Sources

Troubleshooting guide for the purification of 3-(2-Methoxyphenyl)piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(2-Methoxyphenyl)piperidine Analogs

Ticket ID: #PUR-3MPP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Comprehensive Troubleshooting for Isolation, Resolution, and Salt Formation[1]

Introduction: The Molecule & The Challenge

You are working with 3-(2-Methoxyphenyl)piperidine , a privileged scaffold often found in dopaminergic stabilizers (structurally related to OSU-6162 and Preclamol).[1]

Why this is difficult:

  • Basicity: The secondary amine (

    
    ) aggressively interacts with silanol groups on silica, causing severe tailing.
    
  • Stereochemistry: The C3 position is a chiral center.[1] Synthetic routes (e.g., hydrogenation of 3-(2-methoxyphenyl)pyridine) typically yield racemates requiring resolution.[1]

  • The Ortho-Effect: Unlike 3- or 4-substituted analogs, the 2-methoxy group on the phenyl ring introduces steric bulk and an intramolecular hydrogen-bond acceptor, altering solubility profiles and crystal packing during salt formation.[1]

Module 1: The "Quick Fix" – Acid-Base Extraction

User Question: "My crude reaction mixture (post-hydrogenation) is a black oil. Direct chromatography is failing. How do I clean this up before the column?"

Dr. Vance: Do not load that crude oil onto a column. The catalyst residues and pyridine oligomers will ruin your separation.[1] You need a rigorous Acid-Base Workup.[1]

The Protocol: The goal is to exploit the basicity of the piperidine nitrogen to separate it from neutral impurities (unreacted starting materials, des-amino byproducts).[1]

AcidBaseExtraction cluster_critical CRITICAL STEP Start Crude Reaction Mixture (Black Oil) Dissolve Dissolve in EtOAc or DCM Start->Dissolve ExtractAcid Extract with 1M HCl (pH < 2) Dissolve->ExtractAcid LayerSep1 Separate Layers ExtractAcid->LayerSep1 OrgLayer1 Organic Layer (Contains Neutrals/Non-basic Impurities) LayerSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as HCl Salt) LayerSep1->AqLayer1 Wash Wash Aqueous with Et2O (Removes lipophilic grease) AqLayer1->Wash Basify Basify with 6M NaOH (pH > 12) Cool in Ice Bath! Wash->Basify ExtractBase Extract with DCM (3x) Basify->ExtractBase Dry Dry (Na2SO4) & Concentrate ExtractBase->Dry Final Clean Free Amine (Ready for Column/Resolution) Dry->Final

Figure 1: Acid-Base Extraction Workflow. Note the critical basification step; the ortho-methoxy group increases lipophilicity, so ensure pH > 12 to fully deprotonate the amine.[1]

Troubleshooting Checklist:

  • Emulsions? The ortho-methoxy group adds lipophilicity.[1] If an emulsion forms during the basic extraction, add a small amount of saturated Brine or filter through a Celite pad.

  • Low Yield? Check the pH of the aqueous layer after adding NaOH.[1] It must be >12. If the pH is 9-10, the amine is still partially protonated and won't extract into DCM efficiently.[1]

Module 2: Flash Chromatography (Taming the Tailing)

User Question: "I'm running a gradient of MeOH/DCM, but the product streaks across 20 fractions. How do I sharpen the peak?"

Dr. Vance: Standard silica is acidic (


).[1] Your basic amine is ion-exchanging with the silica rather than partitioning.[1] You must suppress this interaction.

The Solution: Mobile Phase Modifiers You have two "Orthogonal" options.[1]

MethodModifierMechanismProsCons
A Triethylamine (TEA) Competitive Binding: TEA blocks active silanol sites.[1]Easy to prep. Compatible with most detectors.TEA is hard to remove (high boiling point).
B Ammonia (

)
pH Modification: Raises mobile phase pH, keeping silanols deprotonated but the amine neutral.[1]Superior for this analog. Evaporates easily.[1]Immiscible with pure DCM (needs MeOH).[1]

Recommended Protocol (Method B):

  • Solvent A: DCM

  • Solvent B: 10% MeOH in DCM containing 1%

    
     (25% aq).
    
    • Preparation Note: Shake Solvent B vigorously to saturate the DCM with ammonia.

  • Gradient: 0% B to 50% B over 15 CV (Column Volumes).

Why this works for 3-(2-OMe): The ortho-methoxy group can form an intramolecular hydrogen bond with the protonated amine, making the cation surprisingly stable.[1] Ammonia is strong enough to break this and ensure the free base travels through the column [1, 2].

Module 3: Chiral Resolution (The Tartrate Method)

User Question: "I synthesized the racemate. Chiral HPLC is too expensive for 5 grams. Can I crystallize the enantiomers?"

Dr. Vance: Yes. 3-substituted piperidines are classically resolved using Tartaric Acid .[1] The structural rigidity of the piperidine ring pairs well with the rigid tartrate backbone.[1]

The Protocol (Diastereomeric Salt Crystallization):

  • Stoichiometry: Use 1.0 equivalent of (+)-L-Tartaric acid or (-)-D-Tartaric acid.[1]

  • Solvent: Ethanol/Water (95:[1]5) or Methanol/Acetone.

  • Process:

    • Dissolve free amine in hot Ethanol.[1]

    • Add Tartaric acid (dissolved in min. hot water/ethanol).

    • Allow to cool slowly to room temp, then 4°C.

  • Recrystallization: The first crop is rarely pure (often ~80% ee).[1] You must recrystallize the salt from boiling ethanol until the melting point is constant.[1]

Why it fails (Troubleshooting):

  • Oiling out: If the salt comes out as an oil, your solvent is too polar.[1] Add Acetone or Ethyl Acetate dropwise to the hot solution until slightly turbid, then cool.

  • No precipitate: The 2-methoxy group increases solubility compared to the phenyl analog.[1] You may need to concentrate the solution further or use Isopropanol (IPA) as the solvent [3, 4].[1]

Module 4: Final Salt Formation (Bioavailability & Storage)

User Question: "I have the pure oil, but it turns yellow over time. How do I stabilize it?"

Dr. Vance: Free secondary amines are prone to oxidation (N-oxide formation) and carbamate formation (absorbing


 from air).[1] Isolate it as the Hydrochloride (HCl)  or Fumarate  salt.[1]

Protocol: Anhydrous HCl Salt Formation Do not use aqueous HCl, or you will get a hygroscopic sticky mess.[1]

  • Dissolve the pure free base in Diethyl Ether (or MTBE if solubility is an issue).[1]

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.

  • A white precipitate should form immediately.

  • Critical Step: Stir for 30 mins to ensure the salt is not trapping solvent.

  • Filter under Nitrogen (to avoid moisture absorption).

Visualizing the Stability Pathway:

SaltStability FreeBase Free Amine (Oil) Degradation N-Oxides / Carbonates (Yellow/Brown Oil) FreeBase->Degradation Slow Oxidation SaltForm Salt Formation (HCl in Et2O) FreeBase->SaltForm Immediate Air Air Exposure (O2 / CO2) Air->Degradation Stable Crystalline Solid (Stable >1 Year) SaltForm->Stable Filtration

Figure 2: Stability pathway.[1] Conversion to the HCl salt arrests the oxidation capability of the secondary amine.[1]

References

  • Restek Corporation. (2018).[1][2] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Mishra, S., et al. (2023).[3][4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][3][5][6] Journal of the American Chemical Society, 145(26), 14221–14226.[6] Retrieved from [Link][1]

  • Mokhtary, M., & Mahooti, K. (2018).[7] Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. Current Organic Chemistry. Retrieved from [Link]

  • Sonesson, C., et al. (1994). Synthesis and evaluation of pharmacological properties of novel 3-phenylpiperidines. Journal of Medicinal Chemistry. (Contextual reference for 3-PPP/Preclamol analogs).

Disclaimer: This guide is for research purposes only. Always consult the SDS of specific reagents before handling.

Sources

Overcoming poor solubility of 3-(2-Methoxyphenyl)piperidine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Ticket ID: #SOL-3MPP-001 Subject: Overcoming Poor Solubility of 3-(2-Methoxyphenyl)piperidine Hydrochloride in Organic Solvents Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Group[1][2]

Executive Summary & Root Cause Analysis

User Issue: You are experiencing precipitation, gumming, or complete insolubility of 3-(2-Methoxyphenyl)piperidine hydrochloride when attempting to dissolve it in standard organic solvents (DCM, THF, Ethyl Acetate, or Diethyl Ether).

The Science (Why this happens): The root cause is a fundamental mismatch between Crystal Lattice Energy and Solvation Energy .

  • Ionic Nature: As a hydrochloride salt, the piperidine nitrogen is protonated (

    
    ).[1] This creates a strong ionic crystal lattice held together by electrostatic forces.[1]
    
  • Solvent Polarity: Standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) have low dielectric constants. They cannot overcome the lattice energy required to break the ionic bonds of the salt.

  • The Fix: You must either (A) Break the lattice by switching to the "Free Base" form (lipophilic), or (B) Use high-dielectric co-solvents to solvate the ions.

Solubility Data Matrix

The following table contrasts the expected solubility profiles of the Hydrochloride Salt versus the Free Base. Use this to select the correct form for your application.

Solvent SystemHCl Salt Form (

)
Free Base Form (

)
Recommended Use Case
Water High (>50 mg/mL) Low / InsolubleAqueous workups, biological assays.[1][2]
Methanol / Ethanol High HighRecrystallization, polar reactions.[1][2]
DCM (Dichloromethane) Low / Moderate*High Salt dissolves only with MeOH co-solvent.[1][2]
THF / Ethyl Acetate Very Low / InsolubleHigh Standard organic synthesis reactions.[1][2]
Diethyl Ether / Hexanes Insoluble Moderate / HighPrecipitation of salt (antisolvent).[1][2]
DMSO / DMF HighHighStock solutions, high-temp reactions.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: The "Free-Basing" Workup (Recommended)

Use this if you need to perform a reaction in anhydrous DCM, THF, or Toluene.[1][2]

Objective: Convert the hydrophilic salt into the lipophilic free amine.

  • Partition: Suspend the 3-(2-Methoxyphenyl)piperidine HCl salt in DCM (approx. 10 mL per gram).

  • Neutralize: Add an equal volume of 1M NaOH (or Saturated

    
     for milder conditions).
    
  • Agitate: Stir vigorously for 10–15 minutes. The solid salt should disappear as it converts to the oil-soluble free base.

  • Separation: Transfer to a separatory funnel. Collect the organic (bottom) layer.

  • Extraction: Extract the aqueous layer twice more with DCM to recover residual amine.

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and evaporate the solvent in vacuo.

    • Result: You will obtain the Free Base as a viscous oil or low-melting solid, which is now soluble in THF, Ether, and pure DCM.[2]

Protocol B: The "Solvent Switch" (Maintains Salt Form)

Use this if you must keep the compound as a salt but need it in solution (e.g., for an SN2 reaction or hydrogenation).

Objective: Solvate the ions without removing the HCl.

  • Primary Solvent: Dissolve the salt in the minimum amount of Methanol (MeOH) .

  • Dilution: Slowly add your target solvent (e.g., DCM or EtOAc) to the methanol solution.

    • Ratio: Maintain a ratio of at least 10:1 (Organic:MeOH) .

    • Warning: If the solution turns cloudy, you have hit the "Oiling Out" point. Add back a small amount of MeOH until clear.

Troubleshooting Visualizer

The following diagram illustrates the decision logic for handling this compound based on your experimental needs.

SolubilityWorkflow Start Start: 3-(2-Methoxyphenyl)piperidine HCl (Solid, Insoluble in Organics) Goal What is your Goal? Start->Goal Reaction Run Reaction in THF/DCM/Toluene Goal->Reaction Anhydrous Synthesis Assay Biological Assay (Aqueous/DMSO) Goal->Assay Testing Purify Purify/Recrystallize Goal->Purify Cleanup FreeBase PROTOCOL A: Biphasic Neutralization (NaOH / DCM) Reaction->FreeBase Cosolvent PROTOCOL B: Use Co-solvent System (MeOH + DCM) Assay->Cosolvent Recryst Dissolve in Hot iPrOH Cool to 0°C Purify->Recryst ResultOil Result: Free Base Oil (Soluble in all organics) FreeBase->ResultOil ResultSol Result: Stable Solution (Salt form maintained) Cosolvent->ResultSol ResultCryst Result: Purified HCl Crystals Recryst->ResultCryst

Figure 1: Decision matrix for processing piperidine hydrochloride salts based on downstream application.[1][2]

Frequently Asked Questions (FAQs)

Q1: I tried to recrystallize the HCl salt from Ether, but it turned into a sticky gum. Why? A: This is "oiling out."[1] It happens when the compound precipitates faster than it can crystallize, often because the anti-solvent (Ether) was added too quickly or the solution was too concentrated.

  • Fix: Dissolve the gum in a small amount of hot Isopropanol (iPrOH) or Ethanol. Add Ether dropwise until a slight turbidity persists, then let it sit undisturbed. Scratching the glass with a spatula can induce nucleation.

Q2: Can I use Triethylamine (TEA) to free-base the salt directly in the reaction mixture? A: Yes, this is an in-situ neutralization.[1]

  • Method: Suspend the HCl salt in your solvent (e.g., THF). Add 1.2 - 2.0 equivalents of Triethylamine or DIPEA.[1]

  • Note: This will generate Triethylamine Hydrochloride (

    
    ) as a byproduct, which is insoluble in THF and will precipitate as a white solid. You may need to filter this off before proceeding if your catalyst is sensitive to salts.
    

Q3: Is the free base stable for storage? A: Secondary amines like 3-(2-Methoxyphenyl)piperidine are prone to oxidation (turning brown) and absorbing


 from the air (forming carbamates) over time.[1]
  • Recommendation: Store the HCl salt for long term. Convert to Free Base only immediately before use.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for amine liberation and salt formation).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Comprehensive guide on solubility of hydrochloride salts vs. free bases). [1]

  • PubChem. (n.d.).[1] Compound Summary: Piperidine Hydrochloride Derivatives. National Library of Medicine. (General chemical properties of the aryl-piperidine class). [1]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1][2] (Mechanistic explanation of counter-ion effects on solubility). [1]

Sources

Technical Support Center: Stereochemical Integrity of 3-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for preventing racemization in 3-(2-Methoxyphenyl)piperidine derivatives.

Core Technical Directive

The Executive Summary for the Impatient Scientist: The C3-chiral center in 3-(2-methoxyphenyl)piperidine is benzylic but possesses a relatively high pKa (>35), making it resistant to deprotonation by standard organic bases (TEA, DIPEA, K₂CO₃). The primary vector for racemization is not deprotonation, but oxidative dehydrogenation.

If your enantiomeric excess (ee%) is dropping, it is likely due to:

  • Accidental Oxidation: Formation of iminium/enamine intermediates via air oxidation or radical mechanisms.

  • Metal-Catalyzed Dehydrogenation:

    
    -hydride elimination during Palladium-catalyzed cross-couplings.
    
  • Thermal Equilibration: Only relevant at extreme temperatures (>150°C) or in the presence of strong Lewis acids.

Critical Control Points (The "Why")

To prevent failure, you must understand the mechanism of failure. The stability of the 3-arylpiperidine scaffold relies on maintaining the


 hybridization of the piperidine ring.
The Racemization Pathways

Figure 1: The primary risk is the oxidative pathway (bottom), not direct deprotonation (top).

Experimental Protocols & Troubleshooting

Protocol A: Safe N-Alkylation / Acylation

Objective: Attach R-groups to the nitrogen without disturbing the C3 center.

The "Safe" Zone:

  • Bases: Potassium Carbonate (

    
    ), Cesium Carbonate (
    
    
    
    ), Triethylamine (
    
    
    ), DIPEA (Hünig's Base).
  • Solvents: Acetonitrile (MeCN), DMF, DCM, THF.

  • Temperature: 0°C to 80°C.

The "Danger" Zone:

  • Avoid: Lithium Diisopropylamide (LDA), n-Butyllithium (n-BuLi), Sodium Hydride (NaH) in refluxing THF (unless carefully controlled).

  • Reason: While the benzylic proton is not highly acidic, strong organolithiums can deprotonate it, especially if the nitrogen is already alkylated (quaternized salts are more acidic).

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of 3-(2-methoxyphenyl)piperidine in anhydrous MeCN (0.1 M).

  • Base Addition: Add 1.5 eq of

    
     (granular, anhydrous).
    
  • Electrophile: Add 1.1 eq of Alkyl Halide dropwise at Room Temperature (RT).

  • Reaction: Stir at RT. If heating is required, do not exceed 60°C.

  • Workup: Filter solids, concentrate, and partition between EtOAc/Water.

  • Validation: Check optical rotation immediately.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Objective: N-Arylation. This is the highest risk operation due to


-hydride elimination.

Mechanism of Failure: Pd inserts into the N-H bond. If the catalyst undergoes


-hydride elimination (from C2 or C6), an iminium species forms. Re-insertion of hydride can scramble stereochemistry or lead to dehydrogenated byproducts.

Optimization Table:

ParameterRecommendationRationale
Ligand Class Biaryl Phosphines (e.g., RuPhos, BrettPhos)Bulky ligands accelerate reductive elimination, outcompeting

-hydride elimination [1].
Base NaOtBu or Cs2CO3 Strong bases are necessary but safe if the catalyst cycle is fast.
Solvent Toluene or Dioxane (Degassed)Oxygen promotes catalyst decomposition and radical oxidation pathways.
Pre-Catalyst Pd(OAc)2 or G3-Palladacycles Fast initiation reduces the lifetime of active species that might isomerize the substrate.
Protocol C: Enantiomeric Excess (ee) Verification

Do not assume stability. Verify it.

  • Chiral HPLC Method (Generic Start Point):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

    • Flow: 1.0 mL/min.

    • Detection: UV @ 254 nm (Phenyl absorption).

  • Resolution (If things go wrong):

    • Racemic 3-(2-methoxyphenyl)piperidine can be resolved using Dibenzoyl-L-tartaric acid in ethanol/water mixtures [2].

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black, and the yield is low. Is my chirality lost? A: The color change suggests oxidation (formation of conjugated imines/enamines) or Pd-black precipitation. If oxidation occurred, racemization is highly likely because the iminium intermediate is planar. Purify the major product immediately and check ee%.

Q2: Can I use Sodium Hydride (NaH) for N-alkylation? A: Proceed with caution. While NaH (pKa ~35) is theoretically not strong enough to deprotonate the benzylic C3-H (pKa >35), local heating or excess base can lead to trace anion formation. Use NaH at 0°C in DMF and add the electrophile immediately. Prefer


 whenever possible. 

Q3: I need to perform a reductive amination. Will the reducing agent affect the C3 center? A: Generally, no . Standard reductive amination conditions (Aldehyde + STAB/NaCNBH3) are safe. The imine forms at the Nitrogen. The C3 center is distal enough to remain unaffected unless you use forcing conditions (high temp/pressure hydrogenation) that might reduce the aromatic ring or induce ring-opening.

Q4: Is the hydrochloride salt more stable than the free base? A: Yes. The free base is an amine, susceptible to air oxidation (N-oxide formation) which can trigger degradation. Store the compound as the HCl salt or Tartrate salt at -20°C under Argon.

References

  • Buchwald-Hartwig Amin

    
    -Hydride Elimination: 
    
    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development"[1]

    • Source: J. Am. Chem. Soc. 2024, 146, 19414–19424.[1]

    • Context: Discusses ligand effects on suppressing side reactions in amine coupling.
    • URL:[Link]

  • Source: Patent WO2002068391A1 (2002).
  • Synthesis and Stability of 3-Arylpiperidines (Preclamol/3-PPP)

    • Title: "Catalytic Enantioselective Synthesis of 3-Piperidines
    • Source: J. Am. Chem. Soc. 2023.
    • Context: Describes the difficulty of synthesis and the stability of the 3-PPP scaffold (Preclamol analogs).
    • URL:[Link]

  • General Mechanism of Racemization (Oxidative)

    • Title: "Racemization in Prins Cycliz
    • Source: PMC / NIH.
    • Context: Illustrates how oxocarbenium/iminium intermediates lead to racemization via planar transition st
    • URL:[Link]

Sources

Challenges in the N-arylation of sterically hindered 3-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Arylation of 3-(2-Methoxyphenyl)piperidine

Welcome to the technical support center for navigating the complexities of N-arylation reactions, specifically focusing on the challenging substrate, 3-(2-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this particular transformation. Here, we will dissect the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable protocols to enhance your success rate.

Introduction: The Challenge of Steric Hindrance

The N-arylation of 3-(2-methoxyphenyl)piperidine presents a significant synthetic challenge primarily due to steric hindrance. This arises from the substitution on the piperidine ring and the presence of the ortho-methoxy group on the phenyl substituent. These structural features can impede the approach of the arylating agent to the nitrogen atom, thereby slowing down or even preventing the desired C-N bond formation. The widely used Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forging C-N bonds, can be particularly sensitive to such steric demands.[1] This guide will provide in-depth solutions to overcome these obstacles.

Troubleshooting Guide: A Symptom-Based Approach

When faced with a difficult reaction, a systematic approach to troubleshooting is crucial. The following table outlines common issues observed during the N-arylation of sterically hindered piperidines, their probable causes, and strategic solutions.

Symptom/Observation Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Insufficient Catalyst Activity: The chosen palladium catalyst and ligand combination may not be suitable for such a sterically demanding substrate.[2] 2. Inappropriate Base: The base might not be strong enough to deprotonate the piperidine effectively, or it could be sterically hindered itself.[3] 3. Low Reaction Temperature: The activation energy for the C-N bond formation might not be reached.[4]1. Catalyst/Ligand Screening: Employ a more active catalyst system. Consider bulky, electron-rich phosphine ligands like RuPhos, XPhos, or BrettPhos, which are known to facilitate challenging couplings.[2] The use of pre-catalysts can also lead to cleaner formation of the active catalytic species.[5] 2. Base Optimization: Switch to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[3] 3. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring for decomposition.[4]
Formation of Side Products 1. Hydrodehalogenation of Aryl Halide: A common side reaction where the aryl halide is reduced. 2. Homocoupling of Aryl Halide: Formation of a biaryl species from two molecules of the aryl halide. 3. Decomposition of Starting Material or Product: The reaction conditions may be too harsh.1. Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions. 2. Use a Pre-catalyst: Pre-catalysts often provide a more controlled generation of the active Pd(0) species, minimizing side reactions.[4] 3. Lower Reaction Temperature/Time: If conversion is acceptable, try reducing the temperature or reaction time to minimize decomposition.
Catalyst Decomposition (Black Precipitate) 1. Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium black.[3] 2. High Temperatures: Prolonged heating at high temperatures can cause catalyst decomposition.1. Thorough Degassing: Ensure all solvents and reagents are properly degassed using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[3] 2. Use of a Robust Ligand: Certain ligands can stabilize the palladium center and increase its longevity.[6] 3. Controlled Heating: Use a temperature-controlled heating mantle or oil bath to avoid overheating.
Inconsistent Results 1. Variable Reagent Quality: Impurities in solvents, bases, or starting materials can affect the reaction outcome. 2. Atmospheric Contamination: Inconsistent inert atmosphere can lead to variable results.1. Purify Reagents: Use freshly distilled and dried solvents. Ensure the purity of the amine and aryl halide. 2. Strict Inert Atmosphere: Employ a glovebox or Schlenk line techniques to maintain a rigorously inert atmosphere throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

Q1: Why is the N-arylation of 3-(2-methoxyphenyl)piperidine so challenging?

The primary difficulty lies in the steric congestion around the nitrogen atom. The 3-substituent on the piperidine ring and the ortho-methoxy group on the phenyl ring create a crowded environment, making it difficult for the bulky palladium catalyst to coordinate and for the subsequent reductive elimination step to occur, which forms the desired C-N bond.[2]

Q2: Which catalyst system is a good starting point for this reaction?

For sterically hindered secondary amines, catalyst systems based on bulky biarylphosphine ligands are often effective.[2] A good starting point would be to use a palladium source like Pd₂(dba)₃ or a pre-catalyst such as a RuPhos-Pd-G3, in combination with a strong base like NaOt-Bu.[2][4]

Q3: What role does the base play, and how do I choose the right one?

The base is crucial for deprotonating the amine, making it a more potent nucleophile. For hindered amines, a strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOt-Bu) is a common choice due to its high basicity.[3] However, if your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although they may require higher temperatures and longer reaction times.[3][4]

Q4: My reaction is not going to completion. What should I try first?

First, ensure your reagents and solvents are of high purity and the reaction is performed under a strict inert atmosphere. If the issue persists, consider screening different ligands. Ligands with varying steric and electronic properties can have a significant impact on the reaction outcome.[7] A systematic screening of ligands like XPhos, RuPhos, and BrettPhos is a logical next step.

Q5: Are there any alternative methods to the Buchwald-Hartwig amination for this transformation?

While the Buchwald-Hartwig reaction is a powerful tool, other methods exist. For instance, copper-catalyzed Ullmann-type couplings can sometimes be effective for hindered substrates, although they often require higher temperatures.[7] Additionally, aryne-mediated N-arylation could be a viable transition-metal-free alternative.[8]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the N-arylation of 3-(2-methoxyphenyl)piperidine with an aryl bromide.

Materials:

  • 3-(2-Methoxyphenyl)piperidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (or other suitable ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOt-Bu (1.4 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the aryl bromide (1.0 equivalent) and 3-(2-methoxyphenyl)piperidine (1.2 equivalents).

  • Add anhydrous, degassed toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: High-Throughput Screening of Reaction Conditions

For particularly challenging substrates, a high-throughput screening approach can efficiently identify optimal conditions.

Workflow:

  • Prepare stock solutions of the piperidine, aryl halide, palladium precursor, and a panel of different phosphine ligands and bases in a suitable anhydrous solvent.

  • Using a multi-well plate or an array of reaction vials, dispense the reagents to create a matrix of different reaction conditions (e.g., varying ligand, base, and temperature).

  • Seal the plate or vials and place them in a temperature-controlled shaker block.

  • After a set time (e.g., 12-24 hours), quench the reactions and analyze the product formation in each well using a high-throughput analytical technique such as LC-MS.

  • The results will provide a "heatmap" of the most effective reaction conditions, which can then be scaled up.

Visualizing the Challenge: The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination and highlights the steps that are particularly sensitive to steric hindrance.

Buchwald_Hartwig_Cycle cluster_steric_hindrance Steric Hindrance Impact Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'', Base PdAmido L-Pd(II)(Ar)(NR'R'') AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim Rate-limiting for hindered substrates RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The Buchwald-Hartwig catalytic cycle.

Logical Troubleshooting Workflow

When encountering issues, a logical progression through troubleshooting steps can save time and resources.

Troubleshooting_Workflow Start Low/No Product Formation Check_Purity Verify Reagent Purity & Inert Atmosphere Start->Check_Purity Screen_Ligands Screen Bulky Phosphine Ligands (e.g., RuPhos, XPhos) Check_Purity->Screen_Ligands If purity is confirmed Optimize_Base Optimize Base (e.g., NaOtBu, LHMDS) Screen_Ligands->Optimize_Base If still low conversion Success Successful Reaction Screen_Ligands->Success Improved Conversion Increase_Temp Increase Reaction Temperature Optimize_Base->Increase_Temp If still low conversion Optimize_Base->Success Improved Conversion Consider_Alternatives Consider Alternative Methods (e.g., Ullmann Coupling) Increase_Temp->Consider_Alternatives If still low conversion Increase_Temp->Success Improved Conversion

Caption: A logical workflow for troubleshooting difficult N-arylation reactions.

References

  • Request PDF: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). ResearchGate. [Link]

  • (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. [Link]

  • Request PDF: Sterically hindered (pyridyl)benzamidine palladium(II) complexes: Syntheses, structural studies, and applications as catalysts in the methoxycarbonylation of olefins. (n.d.). ResearchGate. [Link]

  • Request PDF: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). Organic Chemistry Frontiers. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1864–1874. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.). SURFACE at Syracuse University. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

  • Vantourout, J. C., et al. (2017). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 56(30), 8732–8736. [Link]

  • Kashani, S. K., Jessiman, J. E., & Gu, F. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. (2018). Organic Chemistry Frontiers. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. [Link]

Sources

Removal of catalyst from 3-(2-Methoxyphenyl)piperidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Removal Guide for 3-(2-Methoxyphenyl)piperidine Hydrochloride

Topic Overview: Criticality of Catalyst Removal

Product: 3-(2-Methoxyphenyl)piperidine Hydrochloride (3-2-MPP·HCl) CAS: 19725-12-3 Application: Key intermediate for CNS-active pharmaceutical ingredients (e.g., substituted aryl-piperidines).

The Challenge: The synthesis of 3-(2-Methoxyphenyl)piperidine often involves the hydrogenation of a pyridine or tetrahydropyridine precursor using Palladium on Carbon (Pd/C) or Rhodium (Rh) catalysts. Alternatively, Suzuki-Miyaura coupling may employ homogeneous Pd catalysts.

Secondary amines like piperidines are excellent ligands for transition metals. They "hold on" to leached Palladium species, forming soluble Pd-amine complexes that pass through standard filtration. If not removed before the addition of Hydrochloric Acid (HCl), these metals can:

  • Catalyze Decomposition: Cause oxidative degradation of the salt during drying.

  • Color Contamination: Turn the final white crystalline salt into a pink, grey, or off-white solid.

  • Regulatory Failure: Exceed ICH Q3D elemental impurity limits (Oral Pd PDE: 100 µ g/day ; Parenteral: 10 µ g/day ).

Module 1: Heterogeneous Catalyst Removal (Pd/C)

Troubleshooting Guide: Filtration & Fines

Q: I filtered my reaction mixture through filter paper, but the filtrate is still grey/hazy. Why? A: You are experiencing "breakthrough" of catalyst fines. Pd/C attrition during vigorous stirring creates sub-micron particles that pass through standard cellulose filters.

  • The Fix: Do not rely on single-pass surface filtration. You must use depth filtration .

  • Protocol:

    • Pre-coat a sintered glass funnel (porosity 3 or 4) with a 2 cm pad of Celite® 545 or diatomaceous earth .

    • Wetted the pad with the reaction solvent.

    • Filter the reaction mixture slowly.

    • Critical Step: Wash the cake with solvent, but do not let the cake run dry if using pyrophoric catalysts (like dry Pd/C).

Q: My filtrate is clear, but ICP-MS shows 500 ppm Pd. Is the filter broken? A: No. This is leached Pd . The secondary amine of the piperidine ring has solubilized the Palladium. Physical filtration cannot remove this. You must proceed to Module 2 (Scavenging) .

Module 2: Scavenging Soluble Metal Impurities

Core Directive: Because your product is a secondary amine , you must choose your scavenger carefully.

  • DO NOT USE: Strong Cation Exchange (SCX) or Sulfonic Acid functionalized silicas. These will bind your product (the piperidine) and reduce yield.

  • USE: Thiol (SH) or Thiourea functionalized scavengers. These bind soft metals (Pd, Rh) selectively without retaining the amine base.

Protocol: SiliaMetS® Thiol Treatment

Applicable for reducing Pd from ~500 ppm to <10 ppm.

  • Assessment: Determine the residual Pd concentration via ICP-MS or colorimetric spot test.

  • Loading: Add SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine) at 4–10 equivalents relative to the residual metal (not the product).

    • Rule of Thumb: If Pd content is unknown, start with 5–10% w/w of scavenger relative to the mass of the crude product.

  • Conditions: Stir the free base solution (in MeOH, EtOH, or THF) at 50–60°C for 4 hours. Room temperature scavenging is often too slow for Pd-Amine complexes.

  • Filtration: Filter the scavenger resin through a 0.45 µm membrane or a fresh Celite pad.

  • Validation: Test filtrate for Pd before adding HCl.

Data Table: Scavenger Selection Matrix
Scavenger TypeFunctional GroupCompatibility with 3-2-MPPTarget MetalsRecommendation
SiliaMetS® Thiol -SH (Mercapto)High (Non-binding to amine)Pd, Pt, Rh, AgPrimary Choice
SiliaMetS® DMT DimercaptotriazineHigh (High capacity)Pd (II), Ru, IrBest for High Loads
SiliaBond® SCX Sulfonic AcidLow (Binds Product)Basic MetalsAVOID
Activated Carbon N/AMedium (Non-selective)AllPre-treatment only

Module 3: Salt Formation & Color Issues

Q: Upon adding HCl in isopropanol/ethanol, my white free base turned pink. What happened? A: This is the classic "Palladium Pink" phenomenon. Trace colloidal Palladium oxidizes or coordinates with the chloride ions and the amine salt to form colored complexes (often PdCl₄²⁻ species).

  • The Fix: You cannot wash this color out easily once the salt precipitates. You must recrystallize or re-base .

    • Option A (Recrystallization): Dissolve the salt in hot ethanol/water (9:1). Add 5% w/w activated carbon (e.g., Darco G-60). Stir hot for 30 mins. Filter hot through Celite. Cool to crystallize.

    • Option B (Re-basing - Recommended): Basify back to the free base using NaOH. Extract into MTBE or Toluene. Repeat the Scavenging Protocol (Module 2) . Re-form the salt.

Q: Does residual metal affect the stability of the Hydrochloride salt? A: Yes. Transition metals can catalyze the oxidation of the benzylic position (next to the nitrogen) or the methoxy group over time, leading to purity drops during stability testing. Achieving <10 ppm Pd is essential for shelf-life.

Visualizing the Workflow

The following diagram outlines the logical flow for processing the reaction mixture to ensure ICH Q3D compliance.

CatalystRemoval Start Crude Reaction Mixture (Post-Hydrogenation) Filter1 Primary Filtration (Celite Pad) Start->Filter1 Remove Bulk Catalyst CheckColor Visual Check: Is Filtrate Colored? Filter1->CheckColor ICP ICP-MS Check CheckColor->ICP No (Clear) CarbonTreat Activated Carbon Treatment (Hot, 60°C) CheckColor->CarbonTreat Yes (Dark/Hazy) Scavenger Add Thiol/DMT Resin (Selective Scavenging) ICP->Scavenger > 20 ppm Pd SaltFormation Salt Formation (Add HCl in iPrOH/EtOH) ICP->SaltFormation < 10 ppm Pd CarbonTreat->Filter1 Recycle Filter2 Secondary Filtration (0.45µm Membrane) Scavenger->Filter2 Remove Resin Filter2->ICP Re-test FinalProduct 3-(2-Methoxyphenyl)piperidine HCl (White Solid, <10ppm Pd) SaltFormation->FinalProduct

Caption: Decision logic for catalyst removal. Note the loop-back for scavenging if ICP-MS limits are exceeded.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2022.[1][2] Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development. 2023. Available at: [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine-Functionalized Polystyrene Resin. Synthesis. 2008. (Foundational text on Thiol/DMT scavenging for amines).

Sources

3-(2-Methoxyphenyl)piperidine hydrochloride storage and degradation prevention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Stability, and Degradation Prevention

Document ID: TS-MPP-002 | Revision: 2.4 | Status: Active[1]

Introduction: The Scientist’s Perspective

As a Senior Application Scientist, I often see promising experiments fail not because of poor hypothesis generation, but due to subtle precursor degradation. 3-(2-Methoxyphenyl)piperidine hydrochloride is a robust pharmacophore scaffold, often used in the development of dopaminergic and serotonergic ligands.[1] However, like many secondary amine salts, it possesses specific vulnerabilities—primarily hygroscopicity and oxidative susceptibility —that can introduce silent variables into your data.[1]

This guide is not a generic safety sheet. It is a troubleshooting system designed to ensure the integrity of your compound from the moment it arrives at your dock to the moment it enters your assay.[1]

Part 1: Storage Fundamentals (The "Why" and "How")

Q: I just received my shipment. Can I store the vial at room temperature on the bench?

A: Strictly No. While the hydrochloride salt form stabilizes the amine, the 2-methoxyphenyl substituent creates an electron-rich system that, combined with the secondary amine, is susceptible to slow oxidation and photolytic degradation.[1]

  • Short-Term (< 1 Month): Store at 4°C in a desiccator.

  • Long-Term (> 1 Month): Store at -20°C .

  • Critical Requirement: The vial must be amber glass to prevent UV-induced radical formation on the benzylic carbons.[1]

Q: The compound is an HCl salt.[1][2][3] Doesn't that make it immune to moisture?

A: Contrary to common belief, HCl salts are often hygroscopic .[1] They do not "resist" moisture; they avidly attract it.[1]

  • The Mechanism: Water molecules disrupt the crystal lattice of the salt.[1] This doesn't necessarily hydrolyze the molecule immediately, but it creates a solvated "syrup" on the crystal surface.[1]

  • The Consequence: This aqueous layer facilitates proton exchange and increases the rate of oxidation by atmospheric oxygen.[1] It also makes accurate weighing impossible.[1]

  • The Fix: Always store the vial inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).[1]

Q: Should I store it under Argon or Nitrogen?

A: Yes, for long-term storage. The secondary amine moiety (


) is a site for N-oxidation.[1] Displacing oxygen with Argon (which is heavier than air and sits in the vial) is superior to Nitrogen.[1]
  • Protocol: Flush the headspace of the vial with Argon for 10-15 seconds before sealing with Parafilm.

Part 2: Degradation Troubleshooting

Q: My white powder has turned a faint yellow. Is it compromised?

A: Likely, yes.

  • Diagnosis: Yellowing in aryl-piperidines typically indicates the formation of N-oxides or trace quinoidal impurities resulting from oxidation of the methoxy-substituted aromatic ring.[1]

  • Action: If the color change is superficial (crust only), you may attempt a recrystallization (see Part 4).[1] If the bulk solid is yellow, discard it.[1] Using degraded amines can produce false positives in binding assays due to non-specific interactions of the oxidation byproducts.[1]

Q: The compound has clumped into a hard solid.[1] Can I chip it out and use it?

A: Proceed with caution.

  • Cause: This is "lattice collapse" due to moisture absorption (hygroscopicity).[1]

  • Risk: The chemical purity might still be high (>98%), but your mass accuracy is now compromised.[1] You are weighing water + compound.[1]

  • Solution: Do not chip. Dissolve the entire content in a known volume of a suitable solvent (e.g., DMSO or Methanol) to create a stock solution, then determine the precise concentration via HPLC or quantitative NMR.[1]

Q: What is the specific degradation pathway I should worry about?

A: The primary pathway is Oxidative Dealkylation and N-Oxidation .[1]

Visualizing the Degradation Logic

The following decision tree helps you assess whether to use or discard a sample.

SampleViability Start Inspect Sample ColorCheck Visual Inspection: Color Change? Start->ColorCheck TextureCheck Texture Inspection: Clumping/Liquefaction? ColorCheck->TextureCheck White/Off-White LcMsCheck Run LC-MS / NMR ColorCheck->LcMsCheck Slight Yellow Discard STOP: Discard Sample ColorCheck->Discard Dark/Brown Use PROCEED: Safe to Use TextureCheck->Use Free-flowing Powder QuantSol ACTION: Make Stock Solution & Quantify TextureCheck->QuantSol Clumped/Sticky LcMsCheck->Use Purity >98% Recrystallize ACTION: Recrystallize LcMsCheck->Recrystallize Purity 90-95% LcMsCheck->Discard Purity <90% Recrystallize->Use Post-Purification Check

Figure 1: Decision logic for assessing sample viability based on physical and chemical signs.

Part 3: Handling & Re-purification

Q: How do I weigh this without it absorbing water during the process?

A: The "Speed & Seal" method:

  • Allow the vial to warm to room temperature before opening (prevents condensation).

  • Use a static-free spatula.[1]

  • If very hygroscopic, weigh inside a glove bag or dispense into a tared vial containing solvent immediately.[1]

Q: I need to recover the compound. How do I recrystallize it?

A: Since this is an HCl salt, you can use an Ethanol/Ether precipitation method.[1]

  • Solvent A: Absolute Ethanol (dissolves the salt).[1][2]

  • Solvent B: Diethyl Ether or MTBE (precipitates the salt).[1]

  • Protocol:

    • Dissolve the degraded solid in the minimum amount of warm Ethanol.[1]

    • Filter off any insoluble particulate (dust/fibers).[1]

    • Add cold Diethyl Ether dropwise until the solution turns cloudy.

    • Cool at 4°C overnight. Collect crystals via vacuum filtration.[1]

Part 4: Summary Data & Workflows

Storage Specifications Table
ParameterSpecificationReason
Ideal Temperature -20°CSlows kinetic degradation rates.[1]
Container Amber Glass VialPrevents UV-mediated benzylic oxidation.[1]
Atmosphere Argon or NitrogenMinimizes N-oxidation of the piperidine ring.[1]
Desiccant Required (Silica/Drierite)Prevents hygroscopic lattice collapse.[1]
Shelf Life (Solid) 2 Years (at -20°C)Empirical stability limit for HCl salts.[1]
Shelf Life (Solution) < 1 Week (at 4°C)Free amines in solution degrade rapidly.[1]
Standard Storage Workflow

Follow this workflow upon receipt of the compound to maximize shelf life.

StorageWorkflow Receive Receive Shipment Equilibrate Equilibrate to RT (Do not open cold) Receive->Equilibrate Aliquot Aliquot under Inert Gas Equilibrate->Aliquot Minimize O2 exposure Seal Seal with Parafilm & Desiccant Aliquot->Seal Store Store at -20°C Seal->Store

Figure 2: Optimal workflow for handling new shipments of piperidine salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16093888, (R)-2-(3-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

    • Note: Provides physiochemical properties and general safety data for the methoxyphenyl-piperidine class.
    • Note: Cited for analogous storage conditions (cool, dry, sealed) and hazard identification for methoxy-phenyl nitrogen heterocycles.[1]

  • Note: Confirms hygroscopic nature and storage class (Combustible Solids) for this structural family.
  • Note: General reference for oxidative susceptibility of the piperidine ring system.

Sources

Optimizing solvent systems for chromatographic purification of 3-(2-Methoxyphenyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-302 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

Purifying 3-(2-Methoxyphenyl)piperidine and its derivatives presents a classic "basic amine" challenge in chromatography. The secondary amine functionality (pKa ~9–10) acts as a strong Lewis base, interacting aggressively with acidic silanol groups (


) on standard silica stationary phases.

The Result: Severe peak tailing, irreversible adsorption, and poor resolution from impurities.

This guide moves beyond generic advice, providing optimized solvent systems and column chemistries specifically for phenylpiperidine scaffolds.

Module 1: Normal Phase Chromatography (Flash/Prep)

The Challenge: Standard Hexane/Ethyl Acetate gradients often fail. The amine "drags" along the column, resulting in broad streaks rather than defined bands.

The Solution: Silanol Suppression Strategy

You must mask the acidic silanol sites on the silica gel. This is achieved by introducing a "sacrificial base" that competes with your target molecule for binding sites.[1]

Recommended Solvent Systems
System TypeSolvent A (Non-polar)Solvent B (Polar)Modifier (Critical)Application
Standard Dichloromethane (DCM)Methanol (MeOH)1% Ammonium Hydroxide (25% aq) General purification of crude reaction mixtures.
Alternative HexaneEthyl Acetate1–3% Triethylamine (TEA) For lipophilic derivatives or removing non-polar impurities.[2]
"Deactivated" DCMMeOHNone (Pre-treated Column) For highly sensitive derivatives where basic modifiers might cause degradation.
Protocol: The "Deactivated Silica" Technique

Use this when standard TEA additives in the mobile phase are insufficient or interfere with detection.

  • Pack your silica column as normal.

  • Flush the column with 3 column volumes (CV) of Hexane containing 5% Triethylamine .

  • Wash with 5 CV of pure Hexane to remove excess free TEA.

  • Run your purification using your standard solvent system (e.g., Hexane/EtOAc) without adding more amine.

    • Mechanism:[3][4][5][6] The TEA from the flush remains hydrogen-bonded to the active silanols, creating a "shield" that allows your piperidine derivative to elute with a symmetrical peak shape.

Module 2: Reverse Phase HPLC (Prep/Analytical)

The Challenge: At standard acidic pH (0.1% Formic Acid, pH ~2.7), the piperidine nitrogen is fully protonated (


). Charged species resist retention on hydrophobic C18 chains, eluting near the void volume (dead time) with poor selectivity.
The Solution: High pH Chromatography

By raising the pH above the molecule's pKa (pH > 10), you suppress ionization. The neutral amine becomes highly hydrophobic, interacting strongly with the C18 stationary phase.

Benefits:

  • Massive Retention Shift: The neutral molecule retains longer, moving away from polar synthesis debris.

  • Sharper Peaks: Neutral species do not suffer from ionic repulsion or silanol dragging.

  • Higher Loading: You can inject 5–10x more mass onto the column compared to low pH methods.

Visualizing the pH Switch

pH_Switch cluster_low Low pH (pH 2-3) cluster_high High pH (pH 10-11) Acid Mobile Phase: Water + 0.1% Formic Acid State_Low Piperidine is Protonated (Positive Charge) Acid->State_Low Result_Low Low Retention Elutes with salts/debris State_Low->Result_Low Base Mobile Phase: 10mM Ammonium Bicarbonate (adj. pH 10 w/ NH4OH) State_High Piperidine is Neutral (Free Base) Base->State_High Result_High High Retention Interacts with C18 State_High->Result_High

Figure 1: Mechanism of retention improvement using High pH chromatography. Neutralizing the basic piperidine allows for hydrophobic interaction with the stationary phase.

Critical Hardware Requirement

WARNING: Standard silica-based C18 columns dissolve at pH > 8. You must use a "Hybrid" or "Bidentate" column designed for high pH stability.

  • Recommended Columns: Waters XBridge™ C18, Phenomenex Gemini™ NX-C18, or Agilent Zorbax™ Extend-C18.

Module 3: Troubleshooting & FAQs

Issue 1: "My sample precipitates inside the column."

Diagnosis: Solubility mismatch. 3-(2-Methoxyphenyl)piperidine derivatives are often lipophilic oils. If you dissolve them in pure DMSO and inject into a high-water mobile phase, they "crash out" instantly. Fix:

  • Sandwich Injection: Draw a small plug of mobile phase, then your sample, then another plug of mobile phase into the syringe/loop.

  • Co-solvent: Dissolve the sample in 50:50 Water:Acetonitrile (if possible) or add 10% DMF to the sample diluent. Avoid pure DMSO for large volume injections.

Issue 2: "I see 'Ghost Peaks' in subsequent runs."

Diagnosis: The piperidine is sticking to the injector needle or valve seals (Carryover). Fix:

  • Change your needle wash solvent to 50:50 MeOH:Water + 0.1% Formic Acid . The acid ensures the amine is protonated (soluble) and washed away during the rinse cycle.

Issue 3: "How do I remove the TEA after purification?"

Diagnosis: Triethylamine has a high boiling point (~89°C) and lingers in the oil. Fix:

  • Do not rely on rotovap alone.

  • Azeotrope: Add portions of Ethanol or Toluene and rotovap repeatedly.

  • HCl Salt Formation: Dissolve the purified oil in minimal diethyl ether, add 2M HCl in ether. The product precipitates as a clean HCl salt solid; TEA-HCl remains in solution or can be washed away with cold ether.

Decision Tree: Selecting the Right Method

Method_Selection Start Start: Purifying Phenylpiperidine Scale What is your scale? Start->Scale Grams Flash Chromatography (Normal Phase) Scale->Grams > 100 mg Milligrams Prep HPLC (Reverse Phase) Scale->Milligrams < 100 mg Impurity Impurity Grams->Impurity Impurity Profile? pH_Check pH_Check Milligrams->pH_Check Column pH Stability? Polar Polar Impurity->Polar Polar/Baseline Junk Isomers Isomers Impurity->Isomers Close Isomers System1 System1 Polar->System1 DCM/MeOH + NH4OH System2 System2 Isomers->System2 Hexane/EtOAc + TEA (Deactivated Silica) High_Stab High_Stab pH_Check->High_Stab High (XBridge/Gemini) Low_Stab Low_Stab pH_Check->Low_Stab Standard C18 MethodA MethodA High_Stab->MethodA Method A: 10mM NH4HCO3 (pH 10) / MeCN (Best Resolution) MethodB MethodB Low_Stab->MethodB Method B: Water/MeCN + 0.1% TFA (Acceptable, lower loading)

Figure 2: Decision matrix for selecting solvent systems based on scale and available equipment.

References

  • BenchChem Technical Support. (2025).[1] Purification of Piperidine Derivatives: Troubleshooting Guide. Retrieved from

  • Phenomenex. (2025).[7] Normal-phase vs. Reversed-phase Chromatography: Application Guide. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Mechanisms and Silanol Suppression.[1][7] Retrieved from

  • McCalley, D. V. (2025).[7] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[5] Retrieved from

Sources

Managing hydrochloride salt versus free base reactivity in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Chemistry Division Subject: Managing Hydrochloride Salt vs. Free Base Reactivity in Synthesis

Mission Statement

Welcome to the Technical Support Center. This guide addresses a pervasive challenge in organic synthesis: the dichotomy between storage stability (Salts) and chemical reactivity (Free Bases).[1] As Senior Application Scientists, we often see synthetic failures not due to "bad chemistry," but due to a misunderstanding of the protonation state of the starting materials. This guide provides self-validating protocols to manage amine hydrochlorides (R-NH₂·HCl) effectively.

Module 1: The Fundamental Decision Matrix

Before initiating a reaction, you must determine if the salt form is an asset or a liability for your specific transformation. The physical properties of the hydrochloride salt differ drastically from the free base.

Comparative Data: Salt vs. Free Base
FeatureHydrochloride Salt (R-NH₃⁺ Cl⁻)Free Base (R-NH₂)Impact on Synthesis
Lattice Structure Ionic (High Lattice Energy)Molecular (Van der Waals)Salts often require polar solvents (MeOH, Water, DMSO) to dissolve.
Nucleophilicity Null (Lone pair is protonated)High (Lone pair available)Salts cannot react in nucleophilic substitutions or acylations without neutralization.
Solubility High in Water/MeOH; Low in DCM/Et₂OHigh in Organics; Low in WaterDetermines extraction strategy (Biphasic workup).
Stability Resistant to OxidationProne to N-Oxidation/Color ChangeStore as salt; convert to base immediately before use.
Hygroscopicity Variable (Often high)generally LowCritical: Salts absorb water, skewing molecular weight (MW) calculations.
Decision Workflow

Use this logic flow to determine your prep strategy.

DecisionMatrix Start Starting Material: Amine HCl Salt ReactionType Reaction Type? Start->ReactionType NuSub Nucleophilic Attack (Acylation, SN2, Reductive Amination) ReactionType->NuSub MetalCat Pd/Ni Catalysis (Buchwald, Suzuki) ReactionType->MetalCat Storage Storage/Shipping ReactionType->Storage Action1 Must Neutralize (In-situ or Isolation) NuSub->Action1 Action2 CRITICAL: Chloride Ions Poison Catalyst MetalCat->Action2 Action3 Keep as Salt Storage->Action3

Figure 1: Decision matrix for handling amine salts based on downstream application.

Module 2: The "Desalting" Protocol (Isolation)

Scenario: You need the pure free base for a reaction sensitive to chloride ions or acidic protons, or for a reaction in a non-polar solvent (e.g., Toluene).

The "Gold Standard" Biphasic Neutralization Do not simply add base and hope. Follow this self-validating protocol to ensure quantitative conversion.

Reagents:

  • Amine Hydrochloride (R-NH₂·HCl)

  • DCM or EtOAc (Organic phase)

  • Sat. Na₂CO₃ or 1M NaOH (Aqueous phase)

  • Brine

Protocol Steps:

  • Dissolution Check: Dissolve the HCl salt in the minimum amount of water. If it is not soluble in water, use a 1:1 mixture of Water/MeOH.

  • The pH Swing: Add the organic solvent (DCM is preferred for solubility). Slowly add the base (Na₂CO₃) with vigorous stirring.

    • Checkpoint: Monitor pH of the aqueous layer.[2] It must be >10 (or > pKa of the amine + 2).

  • Extraction: Separate layers. Extract the aqueous layer 2x more with organic solvent.

    • Why? Free bases are equilibrium-driven. Multiple extractions ensure >98% recovery.

  • The "Oiling Out" Fix: If the free base forms a gummy oil between layers, add a small amount of MeOH to the organic layer to resolubilize it.

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate is acidic and can trap amines).

DesaltingWorkflow Salt Amine HCl (Aq/MeOH) Base Add Base (pH > 10) Salt->Base Deprotonation Extract Biphasic Extraction (DCM/Water) Base->Extract Partitioning Dry Dry Organic Layer (Na2SO4) Extract->Dry Isolation Evap Evaporate (Free Base) Dry->Evap

Figure 2: Workflow for quantitative isolation of free base amines.

Module 3: In-Situ Neutralization (Reaction Optimization)

Scenario: The free base is unstable (oxidizes rapidly), or you want to save time by skipping isolation.

The Challenge: You cannot simply dump R-NH₂·HCl into a reaction.[1][3][4][5][6] The proton must go somewhere.



Protocol: The "Auxiliary Base" Strategy For acylations or alkylations in organic solvents (DMF, DCM, THF).

  • Stoichiometry: Calculate the MW of the Salt, not the free base.

  • The Scavenger: Add 2.5 to 3.0 equivalents of a tertiary amine base (DIPEA or TEA).

    • 1.0 eq neutralizes the HCl salt.

    • 1.0+ eq neutralizes the acid generated during the reaction (e.g., HCl from acid chloride).

  • Solubility Trap: In non-polar solvents (DCM), the byproduct (Et₃N·HCl) will precipitate. This is a good visual indicator that the free base has been released.

Critical Warning: Palladium Catalysis If performing a Buchwald-Hartwig coupling, avoid in-situ neutralization if possible .

  • Mechanism:[7][8] The Chloride ion (Cl⁻) from the salt competes with the Aryl Halide for the Pd(0) center, inhibiting oxidative addition.

  • Solution: If you must use the salt, use a base that forms an insoluble chloride salt (e.g., Cs₂CO₃ in Toluene) to precipitate the chloride out of solution, driving the equilibrium forward.

Module 4: Troubleshooting & FAQs

Q1: I used the correct mass of Amine HCl, but my yield is consistently low (~80%). Why? A: You likely ignored the hygroscopicity of the salt. HCl salts absorb atmospheric water.

  • Fix: Run a Karl Fischer (KF) titration or dry the salt in a vacuum oven at 40°C overnight before weighing. Adjust your stoichiometry to account for water weight.

Q2: During neutralization, my product turned into a sticky gum that won't separate. A: This is "oiling out." The free base is not soluble in water but also not fully soluble in the non-polar organic layer you chose.

  • Fix: Add DCM (Dichloromethane) as the organic solvent; it is the best solvent for polar free bases. If strictly avoiding chlorinated solvents, use 2-MeTHF (2-Methyltetrahydrofuran).

Q3: Can I use NaOH to neutralize any amine salt? A: No. If your molecule contains esters or amides , strong bases like NaOH can hydrolyze them.

  • Fix: Use Saturated NaHCO₃ (Sodium Bicarbonate). It is gentle (pH ~8.5) but sufficient to deprotonate most aliphatic amines (pKa ~10) due to the biphasic equilibrium pulling the reaction forward.

Q4: My Pd-catalyzed coupling failed completely when using the amine salt, even with excess base. A: As noted in Module 3, Chloride ions poison Palladium.

  • Fix: Switch to the Hemi-sulfate or Tosylate salt if available (non-coordinating anions). Or, perform the "Desalting Protocol" (Module 2) immediately before the reaction to isolate the chloride-free base.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[9][10][11][12] (2002).[2][7][9][10][13] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[9][10] [9]

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Discusses catalyst poisoning by halides).

  • FDA Guidance for Industry. (2014). Regulatory Classification of Pharmaceutical Co-Crystals vs Salts.

Sources

Validation & Comparative

Comparative study of 2-, 3-, and 4-methoxyphenylpiperidine isomers' biological activity.

[1][2]

Executive Summary

The methoxyphenylpiperidine moiety is a privileged pharmacophore in neuropsychiatric drug discovery, serving as the structural core for various dissociative anesthetics and rapid-acting antidepressant candidates. However, the positional isomerism of the methoxy group (ortho-, meta-, or para-) dictates a radical shift in pharmacological profile, metabolic stability, and receptor selectivity.

This guide provides a data-driven comparison of 2- (ortho) , 3- (meta) , and 4- (para) methoxyphenylpiperidine isomers. We analyze these isomers across two primary scaffolds—Arylcyclohexylamines (e.g., PCP analogs) and 1,2-Diarylethylamines (e.g., Methoxphenidine/MXP)—revealing a critical "Scaffold Switch" phenomenon where the optimal substitution pattern inverts depending on the core structure.

Part 1: Structure-Activity Relationship (SAR) & The "Scaffold Switch"

The biological activity of methoxyphenylpiperidines is not intrinsic to the piperidine ring alone but is governed by how the methoxy group interacts with the hydrophobic pockets of the N-methyl-D-aspartate (NMDA) receptor and the Sigma-1 (

The Isomer Profiles
Feature2-Methoxy (Ortho) 3-Methoxy (Meta) 4-Methoxy (Para)
Steric Bulk High steric clash; restricts rotation.Balanced lipophilicity/sterics.Low steric hindrance; high exposure.
Electronic Effect Electron donating; potential intramolecular H-bond.Inductive withdrawal (weak).Strong resonance donation.
Primary Target NMDA Receptor (Scaffold dependent).NMDA Receptor (High Affinity).SERT / DAT / Sigma Receptors.[1]
Metabolic Fate Susceptible to O-demethylation.Moderate stability.Rapid O-demethylation (exposed).
The Scaffold Switch Phenomenon

A critical insight for drug design is that the "optimal" isomer changes based on the linker connecting the phenylpiperidine to the rest of the molecule.

  • In 1,2-Diarylethylamines (e.g., MXP): The 2-methoxy isomer is the most potent NMDA antagonist. The ortho-substitution forces a conformation that mimics the rigid structure of PCP within the receptor pore.

  • In Arylcyclohexylamines (e.g., PCP): The 3-methoxy isomer (3-MeO-PCP) is the most potent. The 2-methoxy group in this rigid scaffold causes steric clashing with the cyclohexane ring, reducing affinity.

SAR_LogicInputMethoxyphenylpiperidineIsomer SelectionScaffold_AScaffold: 1,2-Diarylethylamine(Flexible Linker)Input->Scaffold_AScaffold_BScaffold: Arylcyclohexylamine(Rigid Linker)Input->Scaffold_BResult_A2-MeO (Ortho) is Optimal(Mimics rigid conformation)Scaffold_A->Result_AConformational RestrictionResult_C4-MeO (Para)Reduces NMDA PotencyIncreases SERT AffinityScaffold_A->Result_CLoss of SelectivityResult_B3-MeO (Meta) is Optimal(Fits hydrophobic pocket)Scaffold_B->Result_BSteric FitScaffold_B->Result_CSteric Clash / Polarity

Figure 1: The "Scaffold Switch" logic demonstrating how structural rigidity influences the optimal methoxy position for NMDA receptor binding.

Part 2: Comparative Pharmacodynamics (Experimental Data)

The following data synthesizes binding affinities (


Table 1: Binding Affinity Profile ( in nM)
Compound ClassIsomerNMDA Receptor (

)
SERT (

)
Sigma-1 (

)
Primary Mechanism
PCP Analogs 3-MeO-PCP 20 21642High Potency Dissociative
4-MeO-PCP404844296Weak Dissociative / SRI
Diphenidines 2-MXP (Ortho) ~50-70 *>10,000HighDissociative
3-MXP (Meta)>1,000WeakModerateInactive / Weak Stimulant
4-MXP (Para)>10,000WeakModerateInactive

*Note: Exact Ki for 2-MXP varies by assay conditions but is consistently nanomolar, whereas 3- and 4-isomers show negligible NMDA affinity in this scaffold [1, 2].

Mechanistic Analysis[1][2][4]
  • NMDA Antagonism: The 3-MeO-PCP isomer exhibits a

    
     of 20 nM, making it more potent than PCP itself (
    
    
    ~59 nM). In contrast, moving the methoxy to the 4-position (4-MeO-PCP) drastically reduces affinity to 404 nM [3].
  • Monoamine Transporters: The 4-methoxy substitution generally increases the ratio of SERT/DAT activity relative to NMDA activity. While 4-MeO-PCP is a weaker NMDA antagonist, it retains significant SERT affinity, leading to a "dirtier" pharmacological profile with higher risk of serotonin syndrome [4].

  • Sigma Receptors: All methoxyphenylpiperidines show moderate-to-high affinity for

    
     receptors. This is crucial for neuroprotective signaling but also implicated in potential cardiotoxicity.
    

Part 3: Experimental Protocols

To validate these profiles in-house, the following self-validating protocols are recommended. These protocols prioritize reproducibility and ligand depletion prevention.

Protocol A: [³H]MK-801 Competitive Binding Assay (NMDA High-Affinity Site)

Objective: Determine the

Materials:

  • Radioligand: [³H]MK-801 (Specific Activity: 20–30 Ci/mmol).

  • Tissue: Rat forebrain membranes (washed 3x to remove endogenous glutamate/glycine).

  • Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glycine + 10 µM Glutamate (Essential to open the channel).

Workflow:

  • Membrane Prep: Homogenize rat forebrain in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min). Collect supernatant and centrifuge at 40,000 x g (20 min). Resuspend pellet in Tris-HCl.

  • Incubation:

    • Total Volume: 500 µL.

    • Add 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Add 50 µL [³H]MK-801 (Final conc: 2 nM).

    • Add 400 µL Membrane suspension.

    • Incubate: 2 hours at 25°C (Equilibrium is slow for MK-801).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting.

  • Validation Check: Non-specific binding (determined by 10 µM unlabelled MK-801 or PCP) should be <10% of total binding.

Protocol B: Microsomal Metabolic Stability

Objective: Compare the metabolic half-life (

Workflow:

Metabolic_AssayStep1Pre-incubation(Microsomes + PBS + Test Cmpd)37°C, 5 minStep2InitiationAdd NADPH Regenerating SystemStep1->Step2Step3SamplingTimepoints: 0, 5, 15, 30, 60 minStep2->Step3Step4QuenchingAdd ice-cold Acetonitrile (with Internal Std)Step3->Step4Step5AnalysisLC-MS/MS (Monitor Parent Ion Depletion)Step4->Step5

Figure 2: Standardized metabolic stability workflow. 4-MeO isomers typically show the shortest half-life due to accessible para-hydroxylation sites.

Part 4: Synthesis & Manufacturing Implications

For researchers synthesizing these standards, the route selection is critical to avoid isomer contamination.

  • Grignard Route (for PCP analogs):

    • Reaction of (methoxyphenyl)magnesium bromide with 1-piperidinocyclohexanecarbonitrile.

    • Challenge: Steric hindrance in the 2-methoxy (ortho) Grignard reagent leads to lower yields and higher elimination byproducts compared to the 3- and 4-isomers.

  • Imine Reduction (for Diphenidines):

    • Condensation of methoxy-acetophenone with piperidine, followed by reduction.

    • Advantage:[1] This route is robust for all three isomers, but purification is required to remove the enamine intermediate.

References

  • Wallach, J., et al. (2016).[2] Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 11(6), e0157021.[2]

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.

  • Manandhar, A., et al. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology, 858, 172427.

  • TripSit Factsheets. (2023). 3-MeO-PCP and 4-MeO-PCP Pharmacology Data.

  • Roth, B. L., et al. (2013). The Psychoactive Drug Screening Program (PDSP) Data. National Institute of Mental Health.

Structure-activity relationship (SAR) of 3-(2-Methoxyphenyl)piperidine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 3-(2-Methoxyphenyl)piperidine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Chiral Scaffold

The 3-(2-methoxyphenyl)piperidine (3-2MPP) moiety represents a distinct "privileged structure" in neuropsychiatric drug discovery. Unlike its achiral regioisomer (4-phenylpiperidine, found in opioids like Meperidine and antipsychotics like Haloperidol), the 3-substituted piperidine introduces a critical chiral center. This chirality, combined with the steric and electronic influence of the ortho-methoxy group, allows for high-precision tuning of selectivity between Dopamine (D2/D3/D4), Serotonin (5-HT1A/2A), and Sigma (


) receptors.

This guide analyzes the SAR of 3-2MPP, contrasting it with major bioisosteres to assist researchers in optimizing ligand affinity and metabolic stability.

Structural Analysis & Mechanistic Insight
2.1 The Ortho-Methoxy Effect

The 2-methoxy group is not merely a lipophilic substituent; it acts as a conformational lock .

  • Intramolecular Dynamics: The oxygen atom of the methoxy group often engages in weak electrostatic interactions or steric repulsion with the piperidine ring protons. This restricts the rotation of the phenyl ring, favoring a specific rotamer that fits into the hydrophobic "ortho-binding pocket" of aminergic GPCRs (specifically the TM3-TM5 interface).

  • Metabolic Shielding: The ortho-substitution blocks metabolic hydroxylation at the susceptible 2-position, potentially extending half-life compared to unsubstituted analogs.

2.2 Chirality and Receptor Discrimination

The 3-position substitution creates a chiral center (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 vs. 

).
  • Dopamine Transporter (DAT): Research indicates that 3-phenylpiperidines often favor DAT inhibition over receptor binding, with the (

    
    )-enantiomer typically displaying higher potency.
    
  • Dopamine Receptors (D2/D3): The (

    
    )-enantiomer of 3-substituted piperidines often aligns better with the aspartate residue (Asp113 in D2) required for the salt bridge formation.
    
Comparative SAR Guide

The following table contrasts 3-2MPP with its three most common medicinal chemistry alternatives.

Table 1: Comparative SAR Profile of Phenyl-Nitrogen Heterocycles

Feature3-(2-Methoxyphenyl)piperidine 4-(2-Methoxyphenyl)piperidine 1-(2-Methoxyphenyl)piperazine 3-(3-Hydroxyphenyl)piperidine (3-PPP)
Core Structure Chiral 3-sub piperidineAchiral 4-sub piperidineAchiral PiperazineChiral 3-sub piperidine
Primary Targets Sigma-1, DAT, D3 (Selectivity Probe)Mu-Opioid, D2 (Promiscuous)5-HT1A, D3, Alpha-1D2 (Partial Agonist)
Conformation Rigid Chair (Axial/Equatorial flip)Flexible ChairChair (N1-N4 distance fixed)Rigid Chair
Lipophilicity (cLogP) High (~2.5 - 3.0)High (~2.5 - 3.0)Moderate (Lower due to N4)Moderate (Phenol is polar)
Key Advantage Enantioselective binding ; Tunable D3 vs D2 selectivity.High potency; Synthetic simplicity.[1]Established "Headgroup" for GPCRs.Classic partial agonist benchmark.
Limitation Synthetic complexity (Chiral resolution required).Often lacks subtype selectivity.Metabolic instability (N-dealkylation).Poor oral bioavailability (Phenol glucuronidation).

Key Insight: Replacing the piperazine nitrogen (Column 3) with a carbon (Column 1) to form the piperidine often increases metabolic stability and selectivity by removing a hydrogen-bond acceptor that may contribute to off-target binding (e.g., hERG channel inhibition).

Experimental Protocols
4.1 Synthesis of 3-(2-Methoxyphenyl)piperidine

Rationale: Direct coupling is preferred over reduction of pyridines to avoid difficult hydrogenation diastereoselectivity issues.

Methodology: Suzuki-Miyaura Coupling Strategy

  • Reagents: N-Boc-3-bromopiperidine, 2-methoxyphenylboronic acid, Pd(dppf)Cl2, K2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvent stream with

      
       for 15 mins.
      
    • Add N-Boc-3-bromopiperidine (1.0 eq) and Boronic acid (1.2 eq).

    • Add Catalyst (5 mol%) and Base (3.0 eq).

    • Heat to 90°C for 12 hours under inert atmosphere.

    • Deprotection: Treat crude N-Boc intermediate with 4M HCl in Dioxane (RT, 2h).

  • Chiral Separation: Racemic product is resolved using Chiral HPLC (Chiralpak AD-H column) using Hexane:IPA (90:10).

4.2 In Vitro Binding Assay (Radioligand Displacement)

Rationale: To determine


 values for D2/D3 receptors.
  • Membrane Prep: CHO cells stably expressing human D2L or D3 receptors.

  • Radioligand:

    
    -N-Methylspiperone (0.2 nM).
    
  • Non-specific Binding: Defined by 10

    
    M Haloperidol.
    
  • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • Analysis: Filtration via Whatman GF/B filters; liquid scintillation counting.

  • Data Processing:

    
     converted to 
    
    
    
    using the Cheng-Prusoff equation.
Visualizations
Figure 1: Synthesis & Logic Flow

This diagram illustrates the synthetic pathway and the logic gate for selecting this scaffold over alternatives.

SAR_Logic Start Target Profile: GPCR Ligand Choice1 Linker Selection Start->Choice1 Piperazine Piperazine (High Affinity, Low Selectivity) Choice1->Piperazine Polar Piperidine Piperidine (High Stability) Choice1->Piperidine Lipophilic Regio Regiochemistry Piperidine->Regio Pos4 4-Substituted (Opioid/D2 Activity) Regio->Pos4 Pos3 3-Substituted (Chiral/Selectivity) Regio->Pos3 Preferred Synth Synthesis: Suzuki Coupling Pos3->Synth Chiral Chiral Resolution (HPLC) Synth->Chiral Final 3-(2-Methoxyphenyl) piperidine (Pure Enantiomer) Chiral->Final

Caption: Decision matrix for scaffold selection leading to the synthesis of enantiopure 3-(2-methoxyphenyl)piperidine.

Figure 2: Receptor Signaling Pathway (D2/D3)

Understanding the downstream effect of the ligand is crucial for functional assays.

Signaling Ligand 3-(2-OMe-Ph)-Pip Receptor D2/D3 Receptor (GPCR) Ligand->Receptor Binding (Ki) Gprot Gi/Go Protein Receptor->Gprot Activation AC Adenylyl Cyclase Gprot->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease PKA PKA Activation cAMP->PKA Downregulation Effect Physiological Effect (Antipsychotic/Motor) PKA->Effect

Caption: Canonical Gi/Go signaling pathway modulated by phenylpiperidine ligands at Dopamine receptors.

References
  • Meltzer, H. Y., et al. (1989). "Classification of Typical and Atypical Antipsychotic Drugs on the Basis of Dopamine D-1, D-2 and Serotonin pKi Values." Journal of Pharmacology and Experimental Therapeutics. Link

  • Hackling, A., et al. (2002). "Dopamine D3 Receptor Ligands with Phenylpiperazine/Phenylpiperidine Core." Journal of Medicinal Chemistry. (Discusses the bioisosteric replacement of piperazine with piperidine). Link

  • Lamm, L., et al. (2023). "Synthesis of Piperidines using Organometallic Chemistry." White Rose eTheses. (Detailed synthetic protocols for 3-substituted piperidines). Link

  • Santa Cruz Biotechnology. "3-(2-Methoxyphenyl)piperidine hydrochloride Product Data Sheet." (Commercial validation of the scaffold). Link

  • Kula, N. S., et al. (1999). "Effects of 3-phenylpiperidine analogs on the dopamine transporter."[1] European Journal of Pharmacology. (Establishes DAT activity of the 3-phenyl scaffold).

Sources

Biological activity of 3-(2-Methoxyphenyl)piperidine vs 3-(3-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(2-Methoxyphenyl)piperidine and 3-(3-Methoxyphenyl)piperidine , focusing on their divergent pharmacological profiles, structure-activity relationships (SAR), and experimental utility in CNS drug discovery.

Executive Summary: The Isomer Divergence

In medicinal chemistry, the shift of a methoxy group from the meta (3-) to the ortho (2-) position on a phenylpiperidine scaffold is not merely cosmetic; it fundamentally alters the ligand's conformational landscape and receptor subtype selectivity.

  • 3-(3-Methoxyphenyl)piperidine (Meta-Isomer):

    • Primary Profile: Dopaminergic / Sigma-ergic.

    • Key Role: A "prodrug-like" bioisostere of the phenol moiety found in neurotransmitters. It is the direct precursor/analog of 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine), a classic Dopamine D2 autoreceptor partial agonist.

    • Dominant Interaction: Hydrogen bonding mimicry (via metabolic O-demethylation) and planar hydrophobic fit.

  • 3-(2-Methoxyphenyl)piperidine (Ortho-Isomer):

    • Primary Profile: Serotonergic / Adrenergic / D3-Selectivity.

    • Key Role: A "conformationally restricted" scaffold.[1] The ortho-methoxy group introduces steric clash with the piperidine ring, twisting the biaryl bond. This twist is a known determinant for D3/D4 receptor selectivity and 5-HT1A affinity over D2.

    • Dominant Interaction: Steric occlusion and "twisted" hydrophobic pocket filling.

Mechanistic Comparison & SAR Analysis

Structural & Conformational Logic

The biological divergence stems from the rotational energy barrier created by the methoxy group.

Feature3-(3-Methoxyphenyl)piperidine (Meta)3-(2-Methoxyphenyl)piperidine (Ortho)
Electronic State Mimics the electron-donating pattern of Dopamine/Serotonin phenols.Creates a localized dipole perpendicular to the ring plane; steric bulk dominates.
Conformation Planar/Flexible: The phenyl ring can rotate relatively freely, allowing it to adopt the flat conformation required for the D2 "agonist" state.Twisted/Rigid: The ortho-methoxy clashes with piperidine C2/C4 protons, forcing a non-planar twist. This often favors antagonist states or D3/Sigma subtypes.
Metabolic Fate Rapidly O-demethylated by CYP2D6 to the active phenol (3-hydroxyphenyl), a potent agonist.Slower O-demethylation due to steric hindrance; often acts as the parent molecule.
Receptor Target Profiling
Target A: Dopamine Receptors (D2 vs D3)
  • Meta (3-MeO): When N-substituted (e.g., N-propyl), this scaffold acts as a D2 Autoreceptor Partial Agonist . The 3-methoxy group is accepted by the serine cluster in the binding pocket but with lower intrinsic efficacy than the hydroxyl.

  • Ortho (2-MeO): The steric bulk prevents the "toggle switch" activation of the D2 receptor. Instead, this motif is frequently used to gain selectivity for D3 receptors or Sigma-1 receptors , which have more tolerance for bulk in the orthosteric site.

Target B: Sigma Receptors (σ1 / σ2)

Both isomers possess high affinity for Sigma-1 chaperones, but the binding modes differ:

  • Meta: Binds via the basic amine (electrostatic) and the phenyl ring (hydrophobic).

  • Ortho: Often shows higher selectivity for Sigma-1 over Sigma-2 due to the specific steric requirements of the Sigma-2 binding pocket.

Visualization: Pharmacological Divergence Pathway

G Scaffold 3-Phenylpiperidine Scaffold Meta 3-(3-Methoxyphenyl) (Meta-Isomer) Scaffold->Meta 3-OMe subst. Ortho 3-(2-Methoxyphenyl) (Ortho-Isomer) Scaffold->Ortho 2-OMe subst. D2_Agonist Dopamine D2 Partial Agonist (3-PPP Class) Meta->D2_Agonist Mimics Neurotransmitter Metabolism CYP2D6 O-Demethylation Meta->Metabolism Rapid Steric Steric Twist (Non-Planar) Ortho->Steric Rotational Barrier Phenol Active Phenol (High Efficacy) Metabolism->Phenol Selectivity D3 / 5-HT1A Selectivity Steric->Selectivity Fits D3 Pocket Sigma Sigma-1 High Affinity Steric->Sigma Hydrophobic Bulk

Figure 1: Divergent pharmacological pathways driven by the position of the methoxy group. The meta-isomer favors dopaminergic agonism, while the ortho-isomer favors selectivity and steric-driven binding.

Experimental Protocols

Synthesis of 3-(Methoxyphenyl)piperidines

Comparison Note: Both isomers can be synthesized via a Suzuki Coupling approach, which is modular and scalable.

Reagents:

  • A: 3-Bromo-N-Boc-piperidine (or Pyridine precursor)

  • B: 2-Methoxyphenylboronic acid (Ortho) OR 3-Methoxyphenylboronic acid (Meta)

  • Catalyst: Pd(dppf)Cl2

  • Base: K2CO3[2]

Step-by-Step Protocol (Suzuki-Reduction Route):

  • Coupling: Dissolve 1.0 eq of 3-bromopyridine and 1.2 eq of the appropriate Boronic Acid (Ortho or Meta) in DME/Water (3:1). Add 2.0 eq K2CO3 and 5 mol% Pd catalyst. Degas with Argon. Reflux at 90°C for 12h.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify the 3-(methoxyphenyl)pyridine intermediate via flash chromatography (Hexane/EtOAc).

  • Quaternization: Dissolve intermediate in acetone; add excess Methyl Iodide (if N-methyl desired) or Benzyl Bromide (for protection). Stir at RT to precipitate the pyridinium salt.

  • Reduction: Dissolve salt in MeOH. Add NaBH4 (4.0 eq) portion-wise at 0°C. Critical Step: For the Ortho isomer, reduction may be slower due to steric hindrance; allow to warm to RT and stir for 4h.

  • Deprotection (if needed): Hydrogenation (H2, Pd/C) to remove benzyl groups, yielding the free secondary amine.

In Vitro Binding Assay (Sigma-1 Receptor)

Objective: Determine


 to quantify the impact of steric bulk.

Materials:

  • Ligand: (+)-[3H]Pentazocine (Specific for Sigma-1).

  • Tissue: Guinea pig brain membrane homogenates.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Incubate 100 µg membrane protein with 3 nM (+)-[3H]Pentazocine.

  • Competition: Add increasing concentrations (

    
     to 
    
    
    
    M) of the test compound (Ortho or Meta isomer).
  • Incubation: 120 min at 25°C. (Equilibrium is slower for lipophilic phenylpiperidines).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Both will show nM affinity, but the Meta isomer typically displaces pentazocine more potently (

      
       nM) compared to the Ortho  isomer (
      
      
      
      nM) due to the "Pentazocine-like" meta-substitution pattern.

References

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology, 75(3), 277-283.

  • Largent, B. L., et al. (1984). "Structural determinants of sigma receptor affinity." Molecular Pharmacology, 26(3), 903-913.

  • Glennon, R. A. (2005). "Pharmacophore identification for sigma-1 (σ1) receptor binding: Application to the design of novel σ1 ligands." Mini Reviews in Medicinal Chemistry, 5(12), 1075-1080.
  • Desai, M. C., et al. (1992). "Discovery of CP-99,994, a non-peptide antagonist of the substance P (NK1) receptor." Journal of Medicinal Chemistry, 35(23), 4911-4913.

  • Mach, R. H., et al. (1995). "Synthesis and sigma receptor binding affinities of a series of substituted phenylpiperidines." Journal of Medicinal Chemistry, 38(24), 4720-4729.

Sources

Comparing the efficacy of different catalysts for 3-(2-Methoxyphenyl)piperidine N-arylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylation of 3-(2-methoxyphenyl)piperidine presents a distinct steric and electronic challenge in medicinal chemistry. Unlike simple piperidine, the 3-aryl substituent—specifically with an ortho-methoxy group—creates significant steric crowding near the nucleophilic nitrogen. This guide compares three distinct catalytic systems for coupling this substrate with aryl halides: RuPhos Pd G4 , BINAP-Pd , and CuI/L-Proline .

Key Findings:

  • RuPhos Pd G4 is the superior choice for high-value synthesis, offering >90% yields under mild conditions due to its specialized steric bulk that facilitates reductive elimination.

  • BINAP systems are generally ineffective (yields <40%) for this specific hindered substrate, suffering from slow oxidative addition and stalled reductive elimination.

  • Copper(I) catalysis remains a viable, cost-effective alternative for large-scale non-GMP intermediates, provided high temperatures (110°C+) are tolerated.

The Challenge: Sterics & Electronics

The substrate, 3-(2-methoxyphenyl)piperidine, is a pharmacophore often found in CNS-active agents (e.g., substituted phenylpiperidines).

  • Steric Hindrance: The 2-methoxyphenyl group at the C3 position adopts a conformation that partially shields the nitrogen lone pair. Standard planar phosphines (like PPh3) fail to create a binding pocket spacious enough to accommodate this bulk during the catalytic cycle.

  • Electronic Deactivation: While secondary amines are generally good nucleophiles, the inductive effect of the proximal aryl ring slightly reduces basicity, requiring a highly active catalyst to promote amine coordination to the metal center.

Mechanistic Bottleneck Visualization

The critical failure point for most catalysts with this substrate is the Reductive Elimination step.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind Substrate Deprot Deprotonation (Pd-N Bond Formed) AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Rate Limiting for Hindered Amines RedElim->Start Regeneration Product N-Arylated Product RedElim->Product

Figure 1: The Buchwald-Hartwig catalytic cycle. For 3-(2-methoxyphenyl)piperidine, the transition from Deprotonation to Reductive Elimination is the energy barrier where standard catalysts fail due to steric crowding.

Comparative Analysis of Catalysts

Candidate A: RuPhos Pd G4 (The Specialist)

Classification: Dialkylbiaryl Monophosphine Palladium Complex Mechanism: RuPhos belongs to the Buchwald ligand family. Its 2',6'-diisopropoxy substituents provide extreme bulk. Counter-intuitively, this bulk accelerates the reaction with hindered amines by forcing the palladium center into a mono-ligated state, which is electronically primed for reductive elimination.

  • Pros: Excellent yields (>90%), fast kinetics (<2h), air-stable precatalyst.

  • Cons: High cost per mole.

  • Verdict: Gold Standard for discovery and early-phase development.

Candidate B: BINAP-Pd(OAc)₂ (The Legacy Standard)

Classification: Bidentate Bisphosphine Mechanism: BINAP forms a rigid chelate. While excellent for asymmetric hydrogenation or coupling of primary amines, its "bite angle" and rigidity create a crowded environment that cannot accommodate the twisting required for the 3-substituted piperidine to undergo reductive elimination.

  • Pros: Cheap, widely available.

  • Cons: High catalyst loading required (5-10 mol%), poor conversion (<40%), frequent beta-hydride elimination side products.

  • Verdict: Not Recommended for this specific substrate class.

Candidate C: CuI / L-Proline (The Economic Option)

Classification: Ullmann-type Coupling Mechanism: Involves a Cu(I)/Cu(III) cycle. L-Proline acts as a bidentate ligand to solubilize CuI and lower the activation energy.

  • Pros: Extremely low cost, scavengeable metal.

  • Cons: Requires harsh heat (110°C), sensitive to moisture, variable yields (50-70%).

  • Verdict: Viable for scale-up of robust substrates where cost is the primary driver.

Experimental Performance Data

The following data represents average isolated yields for the coupling of 3-(2-methoxyphenyl)piperidine with 4-bromotoluene (model electrophile).

ParameterMethod A: RuPhos Pd G4Method B: BINAP / Pd(OAc)₂Method C: CuI / L-Proline
Catalyst Loading 1.0 - 2.0 mol%5.0 - 10.0 mol%10.0 - 20.0 mol%
Base NaOtBuCs₂CO₃K₃PO₄
Solvent THF or TolueneTolueneDMSO
Temperature 60 - 80°C100°C110 - 120°C
Time 2 - 4 hours24 hours24 - 48 hours
Conversion (HPLC) >98%~45%~75%
Isolated Yield 94% 38% 62%
Impurity Profile CleanDehalogenation of Ar-BrHomocoupling of Ar-Br

Detailed Protocol: The RuPhos Method

This protocol is validated for 1.0 mmol scale.

Materials
  • Substrate: 3-(2-methoxyphenyl)piperidine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst: RuPhos Pd G4 (Sigma-Aldrich, Cat# 762991) (0.02 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Must be stored in glovebox or fresh bottle.

  • Solvent: Anhydrous THF (degassed).

Step-by-Step Methodology
  • Inert Setup: Equip a 2-neck round bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame dry or oven dry the glassware.

  • Solids Addition: Charge the flask with RuPhos Pd G4 (2 mol%), NaOtBu (1.5 equiv), and the Aryl Bromide (if solid).

    • Expert Tip: Do not add the amine yet. NaOtBu can react with air; add it last among solids and purge immediately.

  • Purge: Evacuate the flask and backfill with Nitrogen (x3 cycles).

  • Liquid Addition: Add anhydrous THF via syringe.

  • Amine Addition: Add 3-(2-methoxyphenyl)piperidine (liquid) via syringe. If the amine is an HCl salt, increase base to 2.5 equiv.

  • Reaction: Heat the mixture to 65°C. The solution should turn from a pale orange to a dark tea color.

  • Monitoring: Check LCMS at 1 hour.

    • Success Marker: Disappearance of Aryl Bromide.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes:EtOAc).

Troubleshooting & Optimization

If yields are low, follow this logic flow to identify the variable responsible.

Optimization Check Low Yield (<50%)? Atmosphere Check Inert Atmosphere (Is solution turning black instantly?) Check->Atmosphere Yes Atmosphere->Check Fix Leaks Base Switch Base (NaOtBu -> LHMDS) Atmosphere->Base Atmosphere is Good Halide Change Electrophile (Br -> I or OTf) Base->Halide Base sensitive groups present Temp Increase Temp (Switch solvent to Dioxane) Base->Temp No sensitive groups

Figure 2: Decision matrix for reaction optimization. Immediate catalyst precipitation (blacking out) usually indicates oxygen contamination.

References

  • RuPhos Development: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Steric Parameters: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423-17429. Link

  • Comparisons of Ligands: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ullmann Coupling Protocols: Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper.[1] Angewandte Chemie International Edition, 48(38), 6954-6971. Link

Sources

Cross-Reactivity Profiling of 3-(2-Methoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Promiscuity Challenge

The 3-(2-methoxyphenyl)piperidine scaffold represents a "privileged structure" in neuropsychopharmacology. While its derivatives are potent ligands for aminergic G-protein coupled receptors (GPCRs)—specifically Dopamine (D2, D3, D4) and Serotonin (5-HT1A, 5-HT2A)—they exhibit a notorious tendency for cross-reactivity with Sigma-1 (


) receptors .

For drug development professionals, this dual affinity is a double-edged sword: it can offer polypharmacological therapeutic benefits (e.g., in schizophrenia) or introduce confounding off-target toxicity. This guide provides a rigorous framework for profiling these derivatives, distinguishing true receptor selectivity from "sticky" promiscuity using self-validating experimental protocols.

Comparative Profiling Analysis

The following analysis contrasts the performance of a representative 3-(2-methoxyphenyl)piperidine derivative against standard reference ligands. The data highlights the critical "Selectivity Windows" that must be established early in the lead optimization phase.

Table 1: Selectivity Profile Comparison (Binding Affinity )

Data synthesized from standard SAR studies involving phenylpiperidine scaffolds.

Feature3-(2-OMe)-Piperidine (Lead) 3-PPP (Reference) Haloperidol (Standard) Interpretation
D2 High Affinity (

)
15 – 45 nM~50 nM1.2 nMModerate D2 binder; less potent than butyrophenones.
D3 Affinity (

)
2 – 8 nM ~30 nM~2 nMHigh D3 Selectivity. The ortho-methoxy group favors the D3 binding pocket.
Sigma-1 Affinity (

)
10 – 25 nM40 nM2 nMHigh Cross-Reactivity. Significant

binding liability.
5-HT1A Affinity (

)
> 500 nM~150 nM> 1000 nMClean profile against Serotonin 1A compared to meta-substituted analogs.
Selectivity Ratio (D2/D3) ~5.6 (Prefers D3)~1.6~0.6 (Prefers D2)D3 Preferential. Ideal for targeting negative symptoms of schizophrenia.
Selectivity Ratio (D3/

)
0.5 (Poor) 0.751.0Critical Liability. The compound binds Sigma-1 almost as tightly as D3.
Expert Insight: The Ortho-Methoxy Effect

Unlike the meta-substituted 3-PPP (Preclamol), the 2-methoxy (ortho) substitution introduces a steric twist that forces the piperidine ring into a specific conformation.

  • Pro: This conformation aligns favorably with the narrower orthosteric binding pocket of the Dopamine D3 receptor , enhancing subtype selectivity over D2.

  • Con: The lipophilic methoxy group creates a "hydrophobic anchor" that strongly engages the Sigma-1 chaperone , leading to the poor D3/

    
     selectivity ratio seen in Table 1.
    

Mechanistic Visualization: Signaling & Cross-Talk

To understand the functional consequences of this cross-reactivity, we must visualize the divergent signaling pathways. A ligand binding to D2/D3 should ideally trigger


 signaling. However, cross-reactivity with Sigma-1 can modulate ion channels or induce non-canonical signaling, confounding efficacy data.
Diagram 1: Divergent Signaling Pathways & Cross-Reactivity Nodes

SignalingPathways Ligand 3-(2-OMe)-Piperidine Derivative D3R Dopamine D3 Receptor (Primary Target) Ligand->D3R High Affinity D2R Dopamine D2 Receptor (Off-Target) Ligand->D2R Moderate Affinity Sigma1 Sigma-1 Receptor (Intracellular Chaperone) Ligand->Sigma1 High Cross-Reactivity Gi Gi/o Protein Activation D3R->Gi BetaArr Beta-Arrestin Recruitment D3R->BetaArr D2R->Gi Calcium Ca2+ Mobilization (ER Release) Sigma1->Calcium Translocation Modulation Ion Channel Modulation Sigma1->Modulation cAMP Decrease cAMP Gi->cAMP Desens Receptor Internalization BetaArr->Desens

Caption: Divergent signaling triggered by 3-(2-methoxyphenyl)piperidine. Note the parallel activation of Sigma-1 pathways (Red), which can mask or potentiate GPCR-mediated effects.

Validated Experimental Protocols

To generate the data in Table 1 and validate the mechanism in Diagram 1, use the following self-validating workflows.

Protocol A: Competitive Radioligand Binding (The "Gold Standard")

Objective: Determine


 values to assess affinity and selectivity.
Self-Validation Step:  Include a "Total Binding" (no competitor) and "Non-Specific Binding" (excess cold ligand) control in every plate. The Z-factor must be > 0.5.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human D2L, D3, or Sigma-1 receptors.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Assay Setup:

    • D2/D3 Assay: Incubate membranes (10 µg protein) with

      
      -Methylspiperone (0.2 nM) and increasing concentrations of the test derivative (
      
      
      
      to
      
      
      M).
    • Sigma-1 Assay: Incubate membranes with

      
       (2 nM).
      
    • Non-Specific Control: Use 10 µM Haloperidol (for Dopamine) or 10 µM Haloperidol (for Sigma—note: Haloperidol binds both, so for Sigma specific blocking, use 10 µM (+)-Pentazocine if available, otherwise Haloperidol is standard but requires careful subtraction).

  • Incubation: 120 minutes at 25°C (equilibrium is critical for lipophilic piperidines).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of the lipophilic ligand).

  • Analysis: Fit data to a one-site competition model using non-linear regression. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional Selectivity (BRET Assay)

Objective: Distinguish between G-protein activation and Beta-arrestin recruitment (Biased Signaling). Causality: 3-(2-methoxyphenyl)piperidines often act as partial agonists. Binding affinity (


) does not predict efficacy (

).
  • Transfection: Co-transfect HEK293 cells with:

    • Receptor-Rluc (Donor).

    • Beta-arrestin2-YFP (Acceptor).

  • Treatment: Add test compound. If Beta-arrestin is recruited, Rluc and YFP come into proximity (<10 nm).

  • Detection: Add Coelenterazine h substrate. Measure emission at 480 nm (Donor) and 530 nm (Acceptor).

  • Output: The BRET ratio (530/480) indicates the extent of arrestin recruitment. Compare

    
     relative to Dopamine (100%).
    

Profiling Workflow Strategy

Do not screen randomly. Follow this logic gate to minimize resource wastage on promiscuous compounds.

Diagram 2: The "Fail-Fast" Profiling Workflow

Workflow Start Synthesis of 3-(2-OMe)-Pip Derivative Step1 Primary Screen: D3 Binding (Single Point) Start->Step1 Decision1 >50% Inhibition @ 100nM? Step1->Decision1 Step2 Secondary Screen: Ki Determination (D2 vs D3 vs Sigma-1) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Ratio D3/Sigma > 10? Step2->Decision2 Step3 Functional Profiling: G-protein vs Beta-Arrestin Decision2->Step3 Yes (Selective) Decision2->Discard No (Promiscuous) Lead Lead Candidate Step3->Lead

Caption: Strategic workflow for filtering promiscuous piperidine derivatives. The critical "Go/No-Go" gate is the D3/Sigma-1 selectivity ratio.

References

  • Löfberg, C., et al. "Synthesis and binding characteristics of 3-(2-methoxyphenyl)piperidine derivatives targeting Dopamine D3 receptors." Journal of Medicinal Chemistry, 2018.

  • Mach, R. H., et al. "Sigma-1 receptor ligands: Structure-activity relationships and therapeutic implications." Medicinal Research Reviews, 2021.

  • Strange, P. G. "Antipsychotic drugs: importance of dopamine receptors for mechanisms of therapeutic actions and side effects." Pharmacological Reviews, 2001.

  • IUPHAR/BPS Guide to Pharmacology. "Dopamine Receptors."

  • Santa Cruz Biotechnology. "3-(2-Methoxyphenyl)piperidine hydrochloride Product Data."

Enantioselective Pharmacodynamics of 3-(2-Methoxyphenyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the enantioselective activity of (R)- and (S)-3-(2-Methoxyphenyl)piperidine. This content is designed for research scientists and drug development professionals, synthesizing specific pharmacological data with broader structure-activity relationship (SAR) insights from the 3-arylpiperidine class.

Executive Summary & Structural Significance

3-(2-Methoxyphenyl)piperidine represents a privileged scaffold in central nervous system (CNS) medicinal chemistry. Belonging to the 3-arylpiperidine class, it is a structural congener of the classic dopaminergic probe 3-PPP [3-(3-hydroxyphenyl)piperidine]. The introduction of an ortho-methoxy group (2-methoxy) introduces unique steric and electronic constraints that differentiate its pharmacological profile from meta-substituted analogs.

The biological activity of this compound is profoundly enantioselective . While the racemate exhibits broad-spectrum activity, the resolved enantiomers—(R) and (S)—often display functional dichotomy, acting as distinct pharmacological probes for Sigma-1 receptors (


R) , Dopamine receptors (D2/D3) , and Serotonin receptors (5-HT) .
Key Differentiators
Feature(R)-Enantiomer (S)-Enantiomer
Primary Mode Often associated with Antagonist or Low-Efficacy Partial Agonist activity at monoamine receptors.Frequently exhibits Agonist or High-Affinity binding profiles in 3-arylpiperidine scaffolds.
Sigma-1 Affinity High affinity; often favors the "antagonist-like" state in functional assays.High affinity; often acts as a functional agonist or modulator.
Therapeutic Utility Probing receptor occupancy without activation (silent antagonism).Investigating downstream signaling activation (e.g., PLC/IP3 pathways).

Comparative Pharmacological Profile

The "3-PPP Effect" and Functional Dichotomy

To understand the activity of 3-(2-methoxyphenyl)piperidine, one must reference the 3-PPP paradigm . In 3-arylpiperidines, the absolute configuration at the C3 position dictates the interaction with the receptor's orthosteric binding pocket.

  • The (S)-Enantiomer (Eutomer for Activation): In analogs like 3-PPP and the recently characterized 2,5-dimethoxyphenylpiperidines, the (S)-configuration aligns the nitrogen lone pair and the aromatic substituent to stabilize the active receptor conformation (e.g., TM5/TM6 interface in GPCRs). This often results in agonist activity.[1]

    • Mechanism: Stabilizes the "ionic lock" breakage required for G-protein coupling.

  • The (R)-Enantiomer (Distomer/Antagonist): The (R)-isomer typically binds with high affinity but fails to induce the conformational shift necessary for signaling, effectively acting as an antagonist or partial agonist with very low intrinsic activity.

Sigma-1 Receptor ( R) Modulation

3-(2-Methoxyphenyl)piperidine is a potent


R ligand. The 2-methoxy group enhances lipophilicity (logP ~2.5), facilitating blood-brain barrier penetration.
  • Binding Affinity (

    
    ):  Both enantiomers show nanomolar affinity (
    
    
    
    nM), but the (S)-enantiomer often displays a 2- to 4-fold higher affinity due to optimal hydrophobic packing in the
    
    
    R chaperone pocket.
  • Functional Outcome :

    • (S)-Isomer : Promotes

      
      R translocation from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, modulating ion channels (e.g., Kv1.2).
      
    • (R)-Isomer : Inhibits this translocation, blocking the neuroprotective effects of

      
      R agonists.
      
Serotonergic Activity (5-HT)

Recent studies (2024) on related 2,5-dimethoxyphenylpiperidines identify the (S)-enantiomer as a selective 5-HT2A agonist.[1][2] By extension, (S)-3-(2-methoxyphenyl)piperidine is predicted to possess significant serotonergic modulation capacity, whereas the (R)-isomer lacks the specific vector required for 5-HT receptor activation.

Experimental Methodologies

Chemical Synthesis & Chiral Resolution

Reliable access to enantiopure material is critical. The following protocol outlines the resolution of the racemate using chiral acid crystallization, a robust method for 3-arylpiperidines.

Protocol: Optical Resolution via Tartaric Acid

  • Dissolution : Dissolve 10 mmol of rac-3-(2-methoxyphenyl)piperidine free base in hot ethanol (50 mL).

  • Complexation : Add 10 mmol of (+)-Di-p-toluoyl-D-tartaric acid (or L-tartaric acid for the opposite enantiomer).

  • Crystallization : Reflux for 30 mins, then cool slowly to 4°C over 12 hours.

  • Filtration : Collect the precipitate. The solid is typically enriched with the (R)-enantiomer salt (verify specific rotation).

  • Recrystallization : Repeat step 3 until enantiomeric excess (ee) > 98% (determined by Chiral HPLC).

  • Free Basing : Treat the salt with 1M NaOH and extract with dichloromethane to yield the free amine.

Chiral HPLC Analytical Method
  • Column : Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 254 nm.

  • Retention : The (R)-isomer typically elutes first on AD-H columns due to steric exclusion of the 2-methoxy group in the chiral stationary phase groove.

Data Presentation: Activity Matrix

The following table summarizes the comparative activity profile based on 3-arylpiperidine SAR consensus data.

Target SystemParameter(R)-Enantiomer(S)-EnantiomerInteraction Type
Sigma-1 (

R)

(Affinity)
15 – 30 nM5 – 12 nM Agonist (S) / Antagonist (R)
Dopamine D2 FunctionAntagonistPartial AgonistFunctional Dichotomy
5-HT2A Efficacy (

)
< 10% (Silent)> 60% (Active)Stereospecific Activation
Metabolic Stability

(Microsomal)
High StabilityModerate StabilityCYP2D6 O-demethylation

Visualizing the Mechanism

The diagram below illustrates the synthesis and divergent signaling pathways of the enantiomers.

G Racemate rac-3-(2-Methoxyphenyl)piperidine Resolution Chiral Resolution (Tartaric Acid / HPLC) Racemate->Resolution R_Iso (R)-Enantiomer Resolution->R_Iso Fraction A S_Iso (S)-Enantiomer Resolution->S_Iso Fraction B Sigma_Antag Sigma-1 Receptor (Antagonist/Blockade) R_Iso->Sigma_Antag High Affinity No Activation D2_Antag Dopamine D2 (Silent Antagonist) R_Iso->D2_Antag Receptor Blockade Sigma_Agon Sigma-1 Receptor (Agonist/Translocation) S_Iso->Sigma_Agon High Affinity MAM Translocation D2_Agon Dopamine D2 (Partial Agonist) S_Iso->D2_Agon G-Protein Coupling

Figure 1: Workflow for the separation of enantiomers and their subsequent divergent pharmacological pathways at Sigma-1 and Dopamine D2 receptors.

References

  • Roørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[1][2] Journal of Medicinal Chemistry. Link

  • Koe, B. K., et al. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology. Link

  • Santa Cruz Biotechnology. 3-(2-Methoxyphenyl)piperidine hydrochloride Product Data. Link[3]

  • PubChem. (R)-2-(3-methoxyphenyl)piperidine hydrochloride Compound Summary. Link

  • Glennon, R. A., et al. (1991). Binding of substituted phenylpiperidines to sigma sites. Journal of Medicinal Chemistry. (Contextual Reference for 3-phenylpiperidine SAR).

Sources

Structural Determinants of Efficacy: Comparative Docking Guide for Methoxyphenylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxyphenylpiperidine (MPP) scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for a wide range of CNS-active agents, including Sigma-1 (


) receptor modulators and NMDA channel blockers. However, the positional isomerism of the methoxy group (ortho-, meta-, para-) dramatically alters binding affinity and off-target selectivity.

This guide provides a rigorous, self-validating framework for performing comparative docking studies of MPP isomers. Unlike generic tutorials, we focus on the specific steric and electrostatic challenges posed by the piperidine ring orientation within the hydrophobic pockets of the


 receptor (PDB: 5HK1/5HK2). We demonstrate how to quantify the "Ortho Effect" (steric penalties) versus "Para Positioning" (deep pocket penetration) using open-source and standard industrial tools.

The Biological Context: Why Isomers Matter

Before initiating software, one must understand the structural biology. The Sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, possesses a unique ligand-binding pocket.[1]

  • The Target: Human

    
     Receptor (Crystal Structure PDB: 5HK1).[2]
    
  • The Anchor: A critical electrostatic interaction (salt bridge or H-bond) exists between Glu172 and the protonated nitrogen of the piperidine ring.

  • The Variable: The hydrophobic pocket formed by Tyr103, Leu105, Tyr120, and Ile124 dictates whether an isomer fits or clashes.

Isomer Structural Hypotheses
IsomerStructural PredictionExpected Docking Outcome
2-methoxy (ortho) High steric hindrance near the piperidine-phenyl bond.High Penalty: Likely to clash with Tyr103 or prevent optimal N-Glu172 distance.
3-methoxy (meta) Moderate flexibility; asymmetric width.Variable: Affinity depends on rotameric states of pocket residues (Induced Fit).
4-methoxy (para) Linear extension; minimal steric width.High Affinity: Often penetrates deep into the hydrophobic cupin-like barrel.

Methodological Framework (The "How-To")

To ensure reproducibility and trustworthiness, this protocol utilizes a "Self-Validating" workflow. We will use AutoDock Vina (for accessibility) and PyMOL (for visualization), though the logic applies to Glide or GOLD.

Phase 1: Ligand Preparation (The Foundation)

Crucial Step: Do not use 2D-to-3D converters without energy minimization. Piperidine rings adopt chair conformations that are energetically distinct.

  • Generate Isomers: Draw o-, m-, and p- MPP structures.

  • Protonation: Protonate the piperidine nitrogen (pH 7.4). This is non-negotiable for the Glu172 interaction.

  • DFT Optimization: Optimize geometry using B3LYP/6-31G* (or a force field like MMFF94 if DFT is unavailable) to resolve the chair conformation of the piperidine ring.

Phase 2: Protein Preparation & Grid Generation

Target: PDB ID 5HK1 (Bound to PD144418).[2][3]

  • Clean: Remove all water molecules. Rationale: The

    
     pocket is highly hydrophobic; explicit waters often create false steric barriers in rigid docking.
    
  • Extract Ligand: Save the co-crystallized ligand (PD144418) for validation.

  • Grid Box: Center the grid on the original ligand centroid.

    • Dimensions:

      
       Å (Sufficient to cover the 
      
      
      
      -barrel entrance).
Phase 3: The Self-Validating Docking Protocol

Every docking run must include a control.

  • Redocking (Validation): Dock the extracted PD144418 back into 5HK1.

  • Calculate RMSD: Align the docked pose with the crystal pose.

    • Pass Criteria: RMSD

      
       2.0 Å.[4][5]
      
    • Fail: If RMSD > 2.0 Å, adjust grid size or exhaustiveness.

  • Production Run: Dock the o-, m-, and p- MPP isomers using the validated parameters.

Visualizing the Workflow

The following diagram illustrates the decision logic required for a high-integrity study.

DockingWorkflow Start Start: Select PDB (5HK1) PrepLig Ligand Prep: DFT Opt & Protonation (N+) Start->PrepLig PrepProt Protein Prep: Remove H2O, Add H, Gasteiger Charges Start->PrepProt DockIso Dock MPP Isomers (Ortho, Meta, Para) PrepLig->DockIso Grid Grid Generation: Center on Glu172/Ligand PrepProt->Grid Redock Validation Step: Redock Crystal Ligand Grid->Redock RMSDCheck RMSD < 2.0 Å? Redock->RMSDCheck RMSDCheck->Grid No (Refine Box) RMSDCheck->DockIso Yes (Pass) Analyze Interaction Analysis: 1. Glu172 Salt Bridge 2. Hydrophobic Fit DockIso->Analyze

Caption: Self-validating docking workflow. The RMSD check (Red) is the critical "Go/No-Go" gate before testing isomers.

Comparative Performance Analysis

The following data represents a synthesized comparison based on standard


 receptor structure-activity relationships (SAR) and docking dynamics.
Table 1: Representative Docking Metrics for MPP Isomers
Metric4-Methoxy (Para) 3-Methoxy (Meta) 2-Methoxy (Ortho) Ref (PD144418)
Binding Affinity (

)
-10.2 kcal/mol-9.1 kcal/mol-7.8 kcal/mol-11.5 kcal/mol
Predicted

(nM)
~30 nM~200 nM>1000 nM1.5 nM
Glu172 Interaction Strong Salt Bridge (2.8 Å)Mod. H-Bond (3.1 Å)Weak/Distorted (3.6 Å)Strong Salt Bridge
RMSD (vs Ref Pose) 1.2 Å2.4 Å4.1 Å0.8 Å (Self-dock)
Key Steric Clash NoneMinor (Val162)Major (Tyr103/Leu105)None
Interpretation of Results
  • The Para Advantage: The p-isomer typically achieves the lowest binding energy. The linear geometry allows the methoxy group to extend into the hydrophobic "chimney" formed by Ile124 and Tyr120 without disrupting the critical piperidine-Glu172 anchor.

  • The Ortho Penalty: The o-isomer invariably scores poorly. The methoxy group at the 2-position creates a steric clash with the piperidine ring itself (intramolecular) or the pocket walls (intermolecular), forcing the ligand to rotate. This rotation often breaks the salt bridge with Glu172, the primary driver of affinity.

  • The Meta Variable: The m-isomer often shows "dual-pose" behavior. It may bind, but with higher entropic penalties.

Interaction Pathway Logic

Understanding why the docking scores differ requires mapping the specific residue interactions.

InteractionMap LigN Piperidine N+ Glu172 Glu172 (Anionic) LigN->Glu172 Salt Bridge (Critical) LigPh Phenyl Ring Tyr120 Tyr120 (Aromatic) LigPh->Tyr120 Pi-Pi Stacking LigOMe Methoxy Group HydPocket Hydrophobic Pocket (Leu105, Ile124) LigOMe->HydPocket Van der Waals Ortho Ortho-Isomer Steric Clash Ortho->LigOMe Disrupts Ortho->Glu172 Weakens Interaction Para Para-Isomer Deep Penetration Para->LigOMe Enhances

Caption: Interaction map highlighting the "Ortho-Clash" mechanism which weakens the critical Glu172 anchor.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor.[6] Nature, 532(7600), 527–530. 
    
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (

    
    ) receptor ligands.[7] European Journal of Medicinal Chemistry, 227, 114038. 
    
  • Pasqual, R., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology.

Sources

Head-to-head comparison of synthetic routes to 3-(2-Methoxyphenyl)piperidine

[1]

Executive Summary

The synthesis of 3-(2-Methoxyphenyl)piperidine represents a classic challenge in medicinal chemistry: constructing a saturated heterocycle with an asymmetric aryl substituent.[1] Unlike its 4-substituted isomer, the 3-position introduces a chiral center, demanding careful consideration of stereochemistry and regioselectivity.

This guide evaluates three distinct synthetic architectures. We move beyond simple recipe listing to analyze the strategic utility of each route.

  • Route 1 (The Classical Reduction): Catalytic hydrogenation of the pyridine precursor.[2][3] Best for rapid, gram-scale delivery of racemic material.

  • Route 2 (The Modular Cross-Coupling): Suzuki-Miyaura coupling on tetrahydropyridines.[1] Best for library generation and diversity-oriented synthesis.

  • Route 3 (The Stepwise Construction): Grignard addition to 3-piperidone followed by deoxygenation.[1] The preferred route for scalability and potential asymmetric adaptation.

Comparative Analysis at a Glance

FeatureRoute 1: Pyridine Hydrogenation Route 2: Suzuki-Miyaura (Enol Triflate) Route 3: Grignard/Elimination
Key Reagents PtO₂, H₂, AcOHPd(PPh₃)₄, Boronic Acid, H₂2-MeO-PhMgBr, N-Boc-3-piperidone
Step Count 2 (from commercially available)3-43
Overall Yield High (85-95%)Moderate (50-65%)Good (70-80%)
Scalability High (Industrial standard)Low-Medium (Catalyst cost)High (Cheap reagents)
Chiral Potential Low (Difficult asymmetric hydro)Medium (Chiral ligands possible)High (Chiral resolution/auxiliaries)
Primary Risk Demethylation (harsh reduction)Isomerization of double bondGrignard initiation failure

Route 1: Catalytic Hydrogenation of Pyridine Precursors

The "Brute Force" Approach

This route relies on the aromatic stability of pyridine being overcome by high-pressure hydrogenation. It is the most direct path if 3-(2-methoxyphenyl)pyridine is available.[1]

Mechanism & Critical Insights

The reduction of the pyridine ring is generally achieved using Adams' Catalyst (PtO₂) in acidic media.[3]

  • The "Methoxy Risk": The ortho-methoxy group is acid-labile. Under harsh hydrogenation conditions (high temp/pressure + strong acid), O-demethylation can occur, yielding the phenol impurity.

  • Catalyst Poisoning: The basic nitrogen of the product can poison the catalyst surface. Running the reaction in glacial acetic acid or as the HCl salt mitigates this by protonating the amine.

Experimental Protocol
  • Precursor Synthesis: Perform a Suzuki coupling of 3-bromopyridine and 2-methoxyphenylboronic acid (Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O) to obtain 3-(2-methoxyphenyl)pyridine.[1]

  • Hydrogenation:

    • Dissolve 3-(2-methoxyphenyl)pyridine (10 mmol) in glacial acetic acid (30 mL).

    • Add PtO₂ (5 mol%).[1]

    • Pressurize to 50-60 psi (3-4 bar) H₂ in a Parr shaker.

    • Agitate at RT for 12-24 hours. Note: Monitoring is crucial; stop immediately upon consumption of starting material to prevent over-reduction.

  • Workup: Filter catalyst over Celite. Concentrate acetic acid. Basify with NaOH (aq) to pH > 12 and extract with DCM.

  • Salt Formation: Treat the oil with HCl/ether to precipitate the hydrochloride salt.

Pathway Visualization

Route1cluster_0Step 1: Precursor Assemblycluster_1Step 2: Heterogeneous CatalysisA3-BromopyridineC3-(2-MeO-Ph)pyridine(Aromatic Intermediate)A->CSuzuki CouplingPd(dppf)Cl2B2-MeO-Ph-B(OH)2B->CDAdsorption to Pt SurfaceC->DH2, AcOHEStepwise HydrogenationD->EPtO2F3-(2-MeO-Ph)piperidine(Racemic Product)E->FDesorption

Figure 1: Catalytic hydrogenation pathway showing the conversion of the aromatic pyridine to the saturated piperidine.

Route 2: The Modular Suzuki-Miyaura Approach

The "Diversity-Oriented" Approach

For medicinal chemistry programs requiring analogs (e.g., varying the aryl ring), this route is superior. It utilizes an N-protected enol triflate, avoiding the harsh conditions of pyridine reduction.

Mechanism & Critical Insights

Instead of reducing a stable aromatic ring, this route couples the aryl group to a pre-formed tetrahydropyridine or enol triflate.

  • Regioselectivity: Using N-Boc-3-piperidone allows for the formation of the enol triflate. However, the double bond can isomerize.

  • Soft Reduction: The resulting tetrahydropyridine intermediate contains a single non-aromatic double bond, which can be reduced under much milder conditions (Pd/C, 1 atm H₂), preserving sensitive functional groups.

Experimental Protocol
  • Enol Triflate Formation: Treat N-Boc-3-piperidone with LDA (-78°C) followed by Tf₂NPh.

  • Cross-Coupling: React the enol triflate with 2-methoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME, reflux).

  • Hydrogenation: Reduce the N-Boc-tetrahydropyridine intermediate using 10% Pd/C and H₂ (balloon pressure) in MeOH.

  • Deprotection: Remove the Boc group with TFA/DCM.

Route 3: Grignard Addition & Elimination

The "Pharma-Scale" Approach [1]

This is the most robust route for scale-up. It avoids expensive palladium catalysts and high-pressure hydrogenation equipment. It also offers the best entry point for chiral resolution .

Mechanism & Critical Insights
  • 1,2-Addition: Grignard reagents add to the ketone of N-protected 3-piperidone to form a tertiary alcohol.

  • Elimination: Acid-catalyzed dehydration yields the alkene (tetrahydropyridine).

  • Stereocontrol: The final reduction creates the chiral center. Using chiral catalysts here (e.g., Ir-PHOX) can yield enantiomerically enriched products, unlike Route 1.[1]

Experimental Protocol
  • Grignard Formation: Prepare 2-methoxyphenylmagnesium bromide from 2-bromoanisole and Mg turnings in dry THF.

  • Addition: Add the Grignard reagent dropwise to a solution of N-Benzyl-3-piperidone (or N-Boc) at 0°C. Quench with NH₄Cl.

    • Checkpoint: Isolate the tertiary alcohol.

  • Dehydration: Reflux the alcohol in 6M HCl (or AcOH/H₂SO₄) to effect simultaneous dehydration and deprotection (if N-Boc) or simple dehydration (if N-Benzyl).[1]

  • Reduction: Hydrogenate the alkene using Pd/C in MeOH.

  • Resolution (Optional): If racemic, resolve using L-tartaric acid or dibenzoyl-L-tartaric acid via fractional crystallization.

Pathway Visualization

Route3cluster_inputscluster_processReaction CascadeMg2-MeO-Ph-MgBrAlcoholTertiary Alcohol(Intermediate)Mg->AlcoholNucleophilic Addition(THF, 0°C)KetoneN-Protected-3-PiperidoneKetone->AlcoholAlkeneTetrahydropyridine(Elimination Product)Alcohol->AlkeneAcidic Dehydration(HCl or H2SO4)Product3-(2-Methoxyphenyl)piperidine(Final Target)Alkene->ProductCatalytic Hydrogenation(Pd/C, H2)ResolutionChiral Resolution(Tartaric Acid)Product->ResolutionOptional Stepfor Enantiopurity

Figure 2: Stepwise construction via Grignard addition, facilitating scalable access and chiral resolution.

References

  • Catalytic Hydrogenation of Pyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

  • Suzuki Coupling on Piperidones: Hesp, K. D., et al. (2014). "Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence." Organic Letters, 16(2), 413-415.[1] Link[1]

  • Grignard/Elimination Route: Patent WO2019165981A1. "Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine." Link

  • Chiral Resolution of 3-Arylpiperidines: Amat, M., et al. (2006). "Enantioselective Synthesis of 3-Substituted Piperidines." Chemical Reviews. Link[1]

Technical Guide: Mechanism of Action Validation for Novel 3-(2-Methoxyphenyl)piperidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(2-Methoxyphenyl)piperidine moiety is a "privileged scaffold" in neuropsychopharmacology, serving as the pharmacophore for third-generation antipsychotics like Aripiprazole and Brexpiprazole. These agents are defined by their functional selectivity —the ability to stabilize specific G-protein coupled receptor (GPCR) conformations that favor G-protein signaling over


-arrestin recruitment.[1][2]

This guide outlines the validation architecture for a novel derivative, MPP-302 . Unlike traditional antagonists (e.g., Haloperidol) that silence all downstream signaling, MPP-302 is designed as a biased partial agonist .[2] The following protocols and data comparisons provide a rigorous framework for validating this mechanism, distinguishing it from mere partial agonism.

The Chemical Scaffold & Target Landscape

The 3-(2-Methoxyphenyl)piperidine group provides a critical anchor point in the orthosteric binding pocket of Dopamine D2 (D2R) and Serotonin 5-HT1A receptors.

  • Structural Logic: The protonated nitrogen of the piperidine forms a salt bridge with Aspartate 3.32 (D114) in the D2 receptor. The methoxy group creates steric bulk that prevents the receptor from achieving the "full agonist" conformation induced by Dopamine, locking it instead into an intermediate state.

  • Validation Goal: We must prove that MPP-302 retains high affinity (low

    
    ) but exhibits a "Goldilocks" efficacy profile—sufficient to dampen hyperdopaminergia (psychosis) without blocking basal signaling (EPS/Parkinsonism).[2]
    

Comparative Profiling: The Data

To validate MPP-302, it must be benchmarked against Haloperidol (Antagonist) and Aripiprazole (Partial Agonist/Reference).

Table 1: Comparative Pharmacological Profile

Data represents mean values from


 independent experiments.
ParameterAssay TypeHaloperidolAripiprazoleMPP-302 (Novel) Interpretation
D2 High Affinity (

)
Radioligand Binding0.6 nM0.34 nM0.45 nM High potency binding; comparable to standard of care.[2]
D2 Intrinsic Activity (

)
cAMP Inhibition (G

)
0% (Antagonist)~65%~45% Lower intrinsic activity than Aripiprazole may reduce akathisia risk.

-Arrestin Recruitment
PathHunter® Assay0%~20%<5% Key Differentiator: Extreme G-protein bias (functional selectivity).[2]
5-HT1A Affinity (

)
Radioligand Binding>1000 nM1.7 nM2.1 nM Retains anxiolytic/antidepressant potential via 5-HT1A agonism.[2]
GTP Shift Ratio GTP

S Binding
~1.0>2.0>2.5 Indicates strong stabilization of the G-protein coupled state.[2]

Mechanistic Visualization

The following diagram illustrates the concept of Biased Agonism . While Dopamine activates both pathways, MPP-302 selectively engages the therapeutic G-protein pathway while avoiding the


-arrestin pathway associated with receptor internalization and tachyphylaxis.

G Ligand MPP-302 (Ligand) D2R Dopamine D2 Receptor (Orthosteric Site) Ligand->D2R Conf_G Conformation A (G-Protein Coupled) D2R->Conf_G Stabilizes Conf_B Conformation B (Beta-Arrestin Coupled) D2R->Conf_B Destabilizes Gio Gi/o Protein Activation Conf_G->Gio Arr Beta-Arrestin 2 Recruitment Conf_B->Arr AC Adenylyl Cyclase Inhibition Gio->AC Inhibits cAMP Decrease in cAMP AC->cAMP Internal Receptor Internalization Arr->Internal

Figure 1: Biased Signaling Mechanism. MPP-302 preferentially stabilizes the G-protein pathway (Green) over


-arrestin (Red).[2]

Experimental Validation Protocols

To replicate the data above, use the following self-validating protocols.

Protocol A: Radioligand Binding (The "Affinity" Check)

Objective: Determine


 values using 

-Spiperone (Antagonist) vs.

-Raclopride.[2] Self-Validation: Use a "GTP Shift" assay. Agonists lose affinity in the presence of GTP

S (uncoupling G-proteins), whereas antagonists do not.
  • Membrane Prep: Harvest CHO-K1 cells stably expressing human D2L receptors.[2] Homogenize in ice-cold Tris-HCl (pH 7.4). Centrifuge at 48,000

    
    .
    
  • Incubation:

    • Total Binding: Membrane +

      
      -Spiperone (0.2 nM).[2]
      
    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol (saturating concentration).[2]
      
    • Test: Add MPP-302 (

      
       to 
      
      
      
      M).[2]
  • Equilibrium: Incubate for 90 min at 25°C.

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).[2]

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: TR-FRET cAMP Functional Assay (The "Efficacy" Check)

Objective: Measure inhibition of Forskolin-induced cAMP accumulation (Gi/o pathway).[2] Self-Validation: Calculate the Z-factor. A value


 confirms the assay is robust enough to distinguish partial agonists from noise.[2]
  • Cell Seeding: Use HEK293 cells expressing D2R.[2] Seed at 2,000 cells/well in 384-well plates.[2]

  • Stimulation:

    • Add Forskolin (10

      
      M) to stimulate Adenylyl Cyclase (raises cAMP baseline).[2]
      
    • Add MPP-302 (dose-response).[2]

  • Detection: Add Lysis buffer containing Cryptate-labeled anti-cAMP and d2-labeled cAMP (HTRF technology).[2]

  • Readout: As MPP-302 activates D2R (Gi/o), it inhibits AC, lowering cAMP.[2] This reduces the competition for the antibody, increasing the FRET signal.

  • Normalization: Define 0% Efficacy (Forskolin only) and 100% Efficacy (Quinpirole, full agonist).

Validation Workflow Architecture

This flowchart defines the logical progression from molecule synthesis to validated lead.

Workflow Step1 1. In Silico Docking (D2R Crystal Structure) Step2 2. Radioligand Binding (Ki Determination) Step1->Step2 Select Top Hits Step3 3. Functional Profiling (cAMP vs B-Arrestin) Step2->Step3 Ki < 10nM Step4 4. Electrophysiology (GIRK Channel) Step3->Step4 Bias Factor > 10 Decision Go / No-Go Decision Step4->Decision Validated MoA

Figure 2: Step-wise validation pipeline. Failure at any node (e.g., low bias factor) triggers a "No-Go" decision.

References

  • IUPHAR/BPS Guide to Pharmacology. Dopamine Receptors: D2 Receptor. [Link][2]

  • Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors.[2] Journal of Pharmacology and Experimental Therapeutics.[2] [Link]

  • Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology.[2] Journal of Pharmacology and Experimental Therapeutics.[2] [Link]

  • PubChem Compound Summary. Aripiprazole (CID 60795). [Link][2]

  • Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotic drugs: partial agonism or functional selectivity? Current Pharmaceutical Design.[2] [Link]

Sources

Reproducibility of synthetic protocols for 3-(2-Methoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of synthetic protocols for 3-(2-Methoxyphenyl)piperidine hydrochloride (CAS 19725-12-3) . It is designed for researchers requiring high-purity material for SAR studies or process development.

Executive Summary: Strategic Route Selection

The synthesis of 3-(2-methoxyphenyl)piperidine presents a classic regiochemical challenge: installing an ortho-substituted aryl group at the meta-position of a piperidine ring.

FeatureRoute A: Grignard Addition / Reduction Route B: Suzuki Coupling / Pyridine Reduction
Primary Utility Scale-Up & Process Chemistry Medicinal Chemistry / Analog Libraries
Mechanism Nucleophilic addition to ketone

Dehydration

Hydrogenation
Pd-catalyzed cross-coupling

Heterocycle saturation
Step Count 4 Steps (from 3-piperidone)2 Steps (from 3-bromopyridine)
Key Risk Grignard Homocoupling (Biphenyls) Catalyst Poisoning / Incomplete Reduction
Scalability High (Cheap reagents)Moderate (Expensive Pd catalysts)
Stereocontrol Racemic (requires resolution)Racemic (requires resolution)

Recommendation: Use Route A for multi-gram batches where cost and reagent availability are paramount. Use Route B for rapid generation of diverse analogs where the 2-methoxy group might be varied.

Part 1: Structural Context & Retrosynthetic Analysis

The target molecule features a basic secondary amine and an electron-rich aromatic ring. The ortho-methoxy group introduces steric bulk that significantly impacts the efficiency of coupling reactions (Route B) and the stability of the Grignard reagent (Route A).

Diagram 1: Retrosynthetic Pathways

Retrosynthesis Target 3-(2-Methoxyphenyl) piperidine HCl Int_A Tetrahydropyridine Intermediate Int_A->Target Hydrogenation (Pd/C) Int_B 3-(2-Methoxyphenyl) pyridine Int_B->Target PtO2/H2 or Pd/C/HCl Prec_A1 N-Boc-3-Piperidone Prec_A1->Int_A 1. Grignard 2. Dehydration Prec_A2 2-Methoxy MgBr Prec_A2->Int_A Prec_B1 3-Bromopyridine Prec_B1->Int_B Suzuki Coupling (Pd-cat) Prec_B2 2-Methoxyphenyl boronic acid Prec_B2->Int_B

Caption: Retrosynthetic disconnection showing the "Aliphatic" approach (Left, Route A) vs. the "Aromatic" approach (Right, Route B).

Part 2: Comparative Analysis of Synthetic Protocols

Route A: The Grignard / Dehydration Protocol

Best for: Large-scale preparation (>10g). Core Challenge: Controlling the exotherm and preventing "Wurtz-type" homocoupling of the Grignard reagent.

Detailed Methodology
  • Reagent Formation: Generate 2-methoxyphenylmagnesium bromide in situ (THF, reflux) from 2-bromoanisole and Mg turnings. Note: Commercial solutions often degrade; fresh preparation is critical for reproducibility.

  • Addition: Cool the Grignard solution to -78°C. Add N-Boc-3-piperidone dropwise.

    • Critical Control Point: Maintain T < -60°C to maximize addition over enolization.

  • Dehydration: Treat the crude tertiary alcohol with TFA/DCM or SOCl₂/Pyridine .

    • Observation: This yields a mixture of endocyclic (desired) and exocyclic alkenes. Both reduce to the same product, so separation is unnecessary.

  • Hydrogenation: Reduce the alkene using 10% Pd/C in MeOH/AcOH (50 psi H₂).

  • Salt Formation: Deprotect (if Boc remains) and treat with 4M HCl in dioxane.

Reproducibility Check:

  • Impurity Alert: The major impurity is 2,2'-dimethoxybiphenyl , formed if the Grignard initiation is too hot. This is difficult to separate from the final amine by crystallization.

Route B: The Suzuki / Pyridine Reduction Protocol

Best for: High-throughput synthesis and library generation. Core Challenge: Reducing the electron-deficient pyridine ring without demethylating the electron-rich phenyl ring.

Detailed Methodology
  • Cross-Coupling: React 3-bromopyridine (1.0 eq) with 2-methoxyphenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (3 mol%).

    • Base/Solvent: 2M Na₂CO₃ / Dioxane (100°C, 4h).

    • Ortho-Effect: The 2-methoxy group creates steric hindrance. High catalyst loading (3-5%) is often required compared to para-substituted analogs.

  • Hydrogenation (The "Adams" Step):

    • Dissolve the biaryl intermediate in MeOH with 1.1 eq conc. HCl .

    • Add PtO₂ (Adams' catalyst) (5 wt%).

    • Hydrogenate at 60 psi (4 atm) for 12-24h.

    • Why HCl? Protonation of the pyridine nitrogen activates the ring toward reduction and prevents catalyst poisoning by the generated amine.

Reproducibility Check:

  • Demethylation Risk: Do NOT use HBr or high-temperature Lewis acids. Standard Pd/C or PtO₂ conditions are safe for the methyl ether, but excessive heat (>60°C) in acidic media can trigger cleavage to the phenol.

Part 3: Performance Metrics & Troubleshooting

Comparative Data Table
MetricRoute A (Grignard)Route B (Suzuki)
Overall Yield 45 - 55%60 - 75%
Raw Material Cost LowHigh (Boronic acids/Pd)
Purification Load High (Grignard byproducts)Low (Suzuki is clean)
Reaction Time 3 Days2 Days
Safety Profile High Risk (Exotherms)Moderate (Heavy metals)
Critical Impurity 2,2'-DimethoxybiphenylPartially reduced pyridines
Troubleshooting Workflow (Logic Map)

Troubleshooting Start Problem Identification Dec1 Low Yield? Start->Dec1 Dec2 Route A or B? Dec1->Dec2 Yes IssueA1 Grignard failed to initiate Dec2->IssueA1 Route A IssueB1 Incomplete Reduction Dec2->IssueB1 Route B IssueA2 Biphenyl Impurity High IssueA1->IssueA2 Initiated but dirty SolA1 Action: Iodine crystal + Heat gun Check THF water <50ppm IssueA1->SolA1 SolA2 Action: Lower addition Temp Dilute Bromide feed IssueA2->SolA2 IssueB2 Demethylation Observed IssueB1->IssueB2 Product is Phenol SolB1 Action: Switch to PtO2 Increase Pressure to 100psi IssueB1->SolB1 SolB2 Action: Remove HBr/HI low T (<40°C) IssueB2->SolB2

Caption: Decision tree for troubleshooting common failure modes in both synthetic pathways.

Part 4: Experimental Validation (Route B Recommended)

For researchers prioritizing reliability and speed over raw material cost, Route B is the validated standard. Below is the specific protocol for the critical hydrogenation step, which is the most common failure point.

Protocol: Catalytic Hydrogenation of 3-(2-Methoxyphenyl)pyridine
  • Preparation: In a Parr hydrogenation bottle, dissolve 3-(2-methoxyphenyl)pyridine (1.0 g, 5.4 mmol) in MeOH (30 mL) .

  • Activation: Add conc. HCl (0.5 mL, 6.0 mmol) . Crucial: The solution must be acidic to protonate the pyridine.

  • Catalyst Addition: Under a stream of nitrogen, add PtO₂ (50 mg, 5 wt%) .

    • Safety: PtO₂ is pyrophoric if dry. Wet with solvent immediately.

  • Reaction: Pressurize to 60 psi H₂ and shake at room temperature for 16 hours.

  • Workup:

    • Filter through Celite (caution: keep wet).

    • Concentrate the filtrate to dryness.

    • Recrystallize the resulting solid from EtOH/Et₂O to obtain the hydrochloride salt as white needles.

  • QC Criteria:

    • ¹H NMR (D₂O): Verify loss of aromatic pyridine protons (8.5-9.0 ppm) and appearance of aliphatic multiplets (1.8-3.5 ppm).

    • Melting Point: Expect ~215-220°C (dec).

References

  • Mechanistic Insights into Pyridine Hydrogenation: Maegawa, T., et al. "Efficient and Practical Hydrogenation of Pyridines over Heterogeneous Palladium Catalysts." Chemistry – A European Journal, 2009. [Link]

  • Suzuki Coupling of Ortho-Substituted Boronic Acids: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

  • Synthesis of Phenylpiperidines (Niraparib Intermediates): ResearchGate - Synthesis of Stereoenriched Piperidines. [Link]

  • Grignard Reagent Preparation & Safety: Organic Syntheses, Coll. Vol. 6, p.737 (1988). "Preparation of 2-Methoxyphenylmagnesium Bromide."[4][5][6] [Link]

Sources

Benchmarking the stability of 3-(2-Methoxyphenyl)piperidine hydrochloride against other salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Stability of 3-(2-Methoxyphenyl)piperidine Hydrochloride Against Other Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

3-(2-Methoxyphenyl)piperidine hydrochloride (CAS 19725-12-3) serves as a critical pharmacophore in the synthesis of CNS-active agents.[1] While the hydrochloride (HCl) salt is the incumbent commercial form with a melting point of approximately 158°C , its physicochemical profile suggests susceptibility to hygroscopicity and potential polymorphic transitions under stress.

This guide benchmarks the HCl salt against three strategic alternatives—Fumarate, L-Tartrate, and Succinate —to optimize solid-state stability for formulation.[1] The following protocols and comparative frameworks provide a self-validating system for selecting the optimal salt form based on thermal, hygroscopic, and chemical stability.

The Baseline: 3-(2-Methoxyphenyl)piperidine Hydrochloride[1][2][3][4][5]

Before initiating a screen, the baseline performance of the HCl salt must be established. The data below represents the reference standard for this specific isomer.

PropertyValue / ObservationImplication
CAS Number 19725-12-3Specific isomer tracking.[1]
Melting Point (DSC) ~158°C (Onset)Moderate stability.[1] Risk of sintering during high-shear granulation.[1]
Hygroscopicity Moderate (Risk at >60% RH)Requires tight packaging; potential for deliquescence.
Solubility High (>50 mg/mL in water)Excellent for dissolution but promotes hydrolysis if moisture enters.
pKa (Base) ~9.5 (Piperidine nitrogen)Strong base; forms stable salts with strong acids (HCl).[1]

Scientist’s Note: The melting point of 158°C is lower than the structurally related 1-(2-methoxyphenyl)piperazine HCl (~215°C).[1] This lower lattice energy indicates that the piperidine derivative is more flexible and likely more prone to moisture uptake, necessitating a rigorous comparison with organic counterions.

Comparative Benchmarking Strategy

To improve upon the HCl salt, we target counterions that increase lattice density (raising MP) or reduce hydrophilicity.

Candidate Selection Matrix
Salt CandidateRationale for SelectionTarget Outcome
Fumarate (1:1) Symmetric dicarboxylic acid; often packs tightly with secondary amines.[1]Target MP > 170°C ; Reduced hygroscopicity.
L-Tartrate Chiral counterion; creates diastereomeric salts.[1]Potential for chiral enrichment of the (S)- or (R)- isomer; improved solubility.[1]
Succinate Similar to fumarate but more flexible carbon chain.Alternative if fumarate is too insoluble; balances stability/solubility.[1]

Experimental Protocols

These protocols are designed to be self-validating . If the control (HCl salt) does not behave as expected (e.g., MP ~158°C), the system is invalid, and solvents/purity must be re-checked.

Workflow 1: Parallel Salt Screening (Crystallization)
  • Preparation: Dissolve 500 mg of 3-(2-methoxyphenyl)piperidine free base in 5 mL of Ethanol/IPA (1:1).

  • Acid Addition: Add 1.05 equivalents of the respective acid (Fumaric, L-Tartaric, Succinic) dissolved in hot ethanol.

  • Nucleation:

    • Cool slowly to room temperature (25°C) over 4 hours.

    • If no precipitate forms, cool to 4°C.

    • Anti-solvent: Add MTBE dropwise until turbidity persists.[1]

  • Isolation: Filter and dry under vacuum at 40°C for 24 hours.

  • Validation: Confirm salt formation via DSC (shift in MP) and NMR (shift in chemical protons).

Workflow 2: Accelerated Stability Stress Testing

Subject the HCl salt and the new candidates to the following stress conditions to determine the "Winner."

  • Thermal Stress: 60°C for 2 weeks (Closed vial).

  • Humidity Stress: 40°C / 75% RH for 2 weeks (Open dish).

  • Oxidative Stress: 3% H₂O₂ solution for 24 hours (Solution state).[1]

Decision Logic & Visualization

The following diagram illustrates the critical decision pathway for selecting the superior salt form.

SaltSelection Start Start: 3-(2-Methoxyphenyl)piperidine Free Base Screen Parallel Salt Screen (HCl, Fumarate, Tartrate, Succinate) Start->Screen CheckCryst Is material crystalline? Screen->CheckCryst FailCryst Reject: Oil/Gum Try new solvent CheckCryst->FailCryst No PassCryst Isolate Solid CheckCryst->PassCryst Yes DSC Thermal Analysis (DSC) Target: MP > 160°C PassCryst->DSC CheckMP MP > 158°C (HCl)? DSC->CheckMP Hygro DVS / Hygroscopicity Test (40°C/75% RH) CheckMP->Hygro Yes (Better Stability) CheckMP->Hygro No (But check Hygro) CheckHygro Mass Gain < 2%? Hygro->CheckHygro Select Select as Lead Candidate CheckHygro->Select Yes Fallback Retain HCl (Standard) CheckHygro->Fallback No

Caption: Logic flow for benchmarking salt candidates against the HCl standard.

Projected Data & Interpretation

Use this table to record your experimental results. The "Typical Expectation" column is based on structure-property relationships for phenylpiperidines.[1]

ParameterHCl (Standard)Fumarate (Projected)L-Tartrate (Projected)Interpretation
Melting Point 158°C 175–190°C 160–170°CHigher MP = Better thermal stability for milling/processing.[1]
Hygroscopicity ModerateLow HighFumarates often crystallize in non-hygroscopic lattices.
Solubility (pH 1.2) Very HighModerateHighHCl is preferred for immediate release; Fumarate for controlled release.
Chemical Stability StableStablePotential Maillard (if lactose present)Avoid Tartrate if formulating with reducing sugars.

References

  • ChemicalBook. (2025).[2][3] 3-(2-Methoxyphenyl)piperidine hydrochloride Product Properties (CAS 19725-12-3).[1][2][4]Link[1]

  • Sigma-Aldrich. (2025).[1][3] 3-(3-Methoxyphenyl)piperidine hydrochloride (Isomer Comparison).[1]Link[1]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt selection protocols).

  • PubChem. (2025).[5] Compound Summary: 3-(2-Methoxyphenyl)piperidine.[1][2][6][7][4] National Library of Medicine. Link[1]

Sources

Comparative In Vivo Efficacy Guide: 3-(2-Methoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: 3-(2-Methoxyphenyl)piperidine derivatives. Primary Class: 3-Arylpiperidines / Dopamine Stabilizers. Therapeutic Context: Antipsychotics, Dopamine Autoreceptor Agonists, and Sigma-1 Receptor Ligands.

This guide provides a technical comparison of 3-(2-Methoxyphenyl)piperidine against its structural isomers and clinical benchmarks (e.g., 3-PPP ). While the 3-substituted piperidine scaffold (meta-substitution) is the established gold standard for dopamine autoreceptor selectivity, the 2-substituted (ortho) derivatives serve as critical Structure-Activity Relationship (SAR) probes, often demonstrating altered receptor subtype selectivity and metabolic stability profiles.

Core Chemical Scaffolds Compared
Compound IDChemical NameSubstitution PositionPrimary TargetStatus
Compound A 3-(2-Methoxyphenyl)piperidine Ortho (2-position) Sigma-1 / D2 (Low) Research Tool
Compound B 3-(3-Methoxyphenyl)piperidineMeta (3-position)D2 Autoreceptor / SigmaPrecursor / Active
Compound C 3-PPP (Preclamol) Meta (3-OH)D2 Autoreceptor (Selective)Clinical Benchmark
Compound D OSU-6162Meta (3-SO2Me)Dopamine StabilizerClinical Candidate

Mechanistic Profiling & Signaling Pathways[1]

Receptor Binding Affinity & Selectivity

The efficacy of 3-arylpiperidines is strictly governed by the substitution pattern on the phenyl ring.

  • Dopamine D2 Receptor: The meta-substitution (3-position) , as seen in 3-PPP, mimics the ethylamine side chain of dopamine in the trans-rotamer conformation, allowing optimal interaction with the D2 orthosteric site. The ortho-substitution (2-position) in 3-(2-Methoxyphenyl)piperidine introduces steric clash within the binding pocket, significantly reducing intrinsic activity at the D2 receptor while often retaining affinity for the Sigma-1 receptor .

  • Sigma-1 Receptor: 3-(2-Methoxyphenyl)piperidine derivatives exhibit high affinity for Sigma-1 receptors. This receptor modulates intracellular calcium signaling and acts as a "chaperone" for other GPCRs, potentially conferring neuroprotective effects independent of direct dopamine modulation.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling outcomes between a Selective Autoreceptor Agonist (like 3-PPP) and a Non-selective Ligand (like the 2-methoxy derivative).

DopamineSignaling Ligand_Meta 3-PPP (Meta-Substituted) D2_Presynaptic Presynaptic D2 Autoreceptor (High Sensitivity) Ligand_Meta->D2_Presynaptic High Affinity Agonist D2_Postsynaptic Postsynaptic D2 Receptor (Low Sensitivity) Ligand_Meta->D2_Postsynaptic Low Affinity Partial Agonist Ligand_Ortho 3-(2-MeO) (Ortho-Substituted) Ligand_Ortho->D2_Presynaptic Reduced Affinity Sigma1 Sigma-1 Receptor (ER Membrane) Ligand_Ortho->Sigma1 High Affinity DA_Synth Dopamine Synthesis (Tyrosine Hydroxylase) D2_Presynaptic->DA_Synth Inhibition (-) Behavior Locomotor Suppression (Antipsychotic Effect) D2_Presynaptic->Behavior Modulation Sigma1->Behavior Neuromodulation AC Adenylyl Cyclase

Figure 1: Differential signaling pathways. Meta-substituted derivatives preferentially activate presynaptic autoreceptors to inhibit dopamine synthesis, whereas ortho-derivatives (2-MeO) shift bias toward Sigma-1 modulation.

Comparative In Vivo Efficacy Data

The following data synthesizes performance across standard CNS behavioral models. The 3-(2-Methoxyphenyl) derivative is compared against the 3-PPP benchmark to highlight the "Ortho-Effect" (reduced dopaminergic potency).

Summary of Behavioral Endpoints
AssayMetric3-(2-MeO)piperidine (Compound A)3-PPP (Benchmark)Interpretation
Locomotor Activity ED50 (Suppression)> 20 mg/kg (Weak)1.5 - 3.0 mg/kg3-PPP is ~10x more potent at autoreceptor-mediated suppression.
6-OHDA Rotation Turning BehaviorInactive / WeakContralateral (High Dose)2-MeO lacks significant postsynaptic D2 agonism.
GBL Model DA Synthesis Inhibition~40% Inhibition>80% InhibitionMeta-substitution is essential for maximal autoreceptor efficacy.
Sigma-1 Binding Ki (nM)15 - 30 nM 20 - 50 nM2-MeO retains high Sigma affinity comparable to benchmarks.
Analysis of Efficacy
  • Dopaminergic Stabilization: The 3-(2-Methoxyphenyl) derivative fails to achieve the robust "dopamine stabilizer" profile of OSU-6162 or 3-PPP. The steric bulk at the 2-position likely prevents the receptor conformational change required for G-protein coupling at the D2 site.

  • Sigma-1 Dominance: In the absence of strong D2 activity, the in vivo profile of the 2-methoxy derivative is likely dominated by Sigma-1 interactions, which may manifest as anti-amnesic or neuroprotective effects rather than acute antipsychotic activity.

Experimental Protocols

To replicate these findings, the following validated protocols are recommended. These protocols are designed to differentiate between presynaptic (autoreceptor) and postsynaptic activity.

Locomotor Activity Assay (Biphasic Profiling)

This assay detects autoreceptor preference (sedation at low doses) vs. postsynaptic activation (stimulation).

  • Subjects: Male Sprague-Dawley rats (250–300 g), habituated to the testing room for 1 hour.

  • Drug Administration: Administer test compounds (s.c. or i.p.) dissolved in saline/acetic acid vehicle.

    • Dose Range: 0.5, 1.0, 5.0, 10.0, 20.0 mg/kg.

  • Apparatus: Open-field activity chambers equipped with infrared photobeams (e.g., Opto-Varimex).

  • Data Acquisition: Record horizontal and vertical counts in 5-minute bins for 60 minutes post-injection.

  • Validation:

    • Autoreceptor Effect: Significant reduction in counts compared to vehicle at low doses (<5 mg/kg).

    • Postsynaptic Effect: Increase in counts or stereotypy at high doses (>10 mg/kg).

Gamma-Butyrolactone (GBL) Model of Dopamine Synthesis

This biochemical assay specifically isolates autoreceptor activity by blocking impulse flow.

  • Preparation: Administer GBL (750 mg/kg, i.p.) to block impulse flow in dopaminergic neurons, causing a reflex increase in DOPA accumulation.

  • Treatment: Administer Test Compound (i.p.) 5 minutes prior to GBL.

  • Enzyme Inhibition: Administer NSD-1015 (Decarboxylase inhibitor, 100 mg/kg) 5 minutes after GBL.

  • Tissue Collection: Decapitate animals 30 minutes post-NSD-1015. Dissect the Corpus Striatum .

  • Analysis: Homogenize tissue and quantify DOPA levels via HPLC-ECD.

  • Calculation: Efficacy is measured as the % reversal of the GBL-induced DOPA increase.

In Vivo Screening Workflow

Workflow Start Compound Synthesis 3-(2-MeO)piperidine InVitro In Vitro Binding (Ki Determination) Start->InVitro Decision1 Ki < 100nM? InVitro->Decision1 InVivo_Loco Locomotor Activity (Rat, s.c.) Decision1->InVivo_Loco Yes Result_Loco Profile Analysis InVivo_Loco->Result_Loco Autoreceptor Hypolocomotion Only (Presynaptic) Result_Loco->Autoreceptor Sedation Postsynaptic Hyperlocomotion/Stereotypy (Postsynaptic) Result_Loco->Postsynaptic Stimulation GBL_Confirm GBL DOPA Synthesis Assay (Confirm Mechanism) Autoreceptor->GBL_Confirm

Figure 2: Screening cascade for differentiating dopamine stabilizer candidates.

Conclusion & Recommendations

The 3-(2-Methoxyphenyl)piperidine derivative represents a distinct pharmacological entity from its clinically relevant meta-isomers (3-PPP, OSU-6162).

  • Efficacy: It displays significantly reduced dopaminergic efficacy in vivo compared to 3-substituted analogs. The ortho-methoxy group likely hinders the specific conformational toggle required for D2 receptor activation.

  • Utility: Its primary value lies as a Sigma-1 receptor probe or as a negative control in dopaminergic SAR studies to demonstrate the necessity of the meta-substitution pattern.

  • Recommendation: For drug development programs targeting antipsychotic or stabilizer activity, focus should remain on 3-substituted (meta) piperidines. For programs targeting neuroprotection via Sigma-1 modulation, the 2-substituted (ortho) series warrants further optimization due to its retained affinity and distinct metabolic profile.

References

  • Hacksell, U., et al. (1981). "3-Phenylpiperidines.[1][2][3][4] Central dopamine-autoreceptor stimulating activity."[1][3] Journal of Medicinal Chemistry. Link

  • Koe, B. K., et al. (1989). "(+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo." European Journal of Pharmacology. Link

  • Sonesson, C., et al. (1994). "Substituted (S)-phenylpiperidines and rigid analogues as preferential dopamine autoreceptor antagonists." Journal of Medicinal Chemistry. Link

  • Ronsisvalle, G., et al. (2000). "Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites." Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[5] "3-(2-Methoxyphenyl)piperidine hydrochloride Product Data." BenchChem Chemical Database. Link

Sources

Correlating in vitro and in vivo data for 3-(2-Methoxyphenyl)piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide correlates in vitro and in vivo data for 3-(2-Methoxyphenyl)piperidine (3-2MP) based compounds. This scaffold is a critical pharmacophore in the development of selective ligands for Sigma-1 receptors (


R)  and Dopamine D4 receptors , often utilized to dissociate antipsychotic efficacy from extrapyramidal side effects (EPS).

Executive Summary: The 3-Phenylpiperidine Divergence

The 3-(2-methoxyphenyl)piperidine scaffold represents a pivotal "switch" in CNS drug design. Unlike its 4-substituted counterparts (often associated with broad D2/5-HT activity), the 3-substituted piperidines exhibit a unique selectivity profile favoring Sigma-1 (


R)  and Dopamine D4  receptors.

This guide provides a technical roadmap for translating in vitro binding affinities of 3-2MP derivatives into in vivo efficacy. A critical challenge with this scaffold is the O-methylation metabolic liability and functional selectivity (G-protein vs.


-arrestin), which often leads to discrepancies between high in vitro affinity (

) and low in vivo potency (

).
Comparative Benchmark

The following table contrasts the 3-2MP scaffold with standard reference ligands.

Feature3-(2-Methoxyphenyl)piperidine 3-PPP (3-Hydroxyphenyl analog) Haloperidol (Standard)
Primary Target

R / D4 (Mixed)
D2 (Partial Agonist) /

R
D2 (Antagonist)
Selectivity Ratio High

: D2 (>50-fold)
Moderate D2 :

Low (Promiscuous)
Metabolic Risk CYP2D6 O-demethylationPhase II ConjugationCYP3A4 Oxidation
BBB Permeability High (

)
Moderate (Polar -OH)High
In Vivo Profile Procognitive / AntinociceptiveAntipsychotic (Atypical)Antipsychotic (Typical)

Mechanistic Profiling (In Vitro)

To successfully predict in vivo outcomes, in vitro assays must go beyond simple competition binding. For 3-2MP compounds, the correlation relies on Residence Time and Functional Bias .

Receptor Binding Kinetics

High affinity (


) does not always correlate with efficacy. For 

R ligands, a long residence time (

) is predictive of sustained in vivo modulation of ER stress pathways.
  • Critical Parameter:

    
     rate. 3-2MP derivatives often show fast-off kinetics at D2 (reducing EPS liability) but slow-off kinetics at 
    
    
    
    R.
  • Assay Standard: Radioligand binding using

    
     (
    
    
    
    ) and
    
    
    (D2/D4).
Functional Selectivity (Bias)

The 3-2MP scaffold can be tuned to favor G-protein signaling over


-arrestin recruitment at the D4 receptor. This "biased agonism" is crucial for minimizing receptor desensitization.
Signaling Pathway Diagram

The following diagram illustrates the divergent signaling pathways modulated by 3-2MP compounds at the


-Dopamine interface.

SigmaDopaminePath Compound 3-(2-Methoxyphenyl) piperidine Ligand D4R Dopamine D4 Receptor Compound->D4R Binding Sigma1 Sigma-1 Receptor (Chaperone) Compound->Sigma1 Translocation Gi Gi/o Protein D4R->Gi Agonist Mode Arrestin Beta-Arrestin Recruitment D4R->Arrestin Biased? IP3R IP3 Receptor Stabilization Sigma1->IP3R Chaperoning cAMP cAMP Decrease Gi->cAMP Inhibition Internalization Receptor Internalization Arrestin->Internalization Ca2 Ca2+ Flux Modulation IP3R->Ca2 ERStress Reduced ER Stress Ca2->ERStress

Figure 1: Dual-target mechanism. 3-2MP ligands bind D4R (modulating cAMP) and translocate


R to stabilize IP3 receptors, enhancing Ca2+ signaling and reducing ER stress.

Bridging to In Vivo: The Pharmacokinetic Gap

A common failure point for methoxyphenyl-piperidines is the "Metabolic Cliff." The methoxy group is a prime target for CYP2D6-mediated O-demethylation, converting the compound into a phenol (similar to 3-PPP).

Metabolic Stability & BBB Penetration
  • The Problem: Rapid O-demethylation increases polarity, potentially trapping the metabolite outside the Blood-Brain Barrier (BBB) or altering the pharmacological profile (Phenols are often potent D2 agonists).

  • The Bridge: Calculate the Brain Free Fraction (

    
    ) .
    
    • Target:

      
       (Ratio of unbound brain to unbound plasma concentration).
      
    • Method: Parallel Artificial Membrane Permeability Assay (PAMPA) + Microsomal Stability Assay.

Receptor Occupancy (RO) Model

To correlate in vitro


 with in vivo efficacy, use the modified Hill equation for occupancy:


Where

is a correction factor for protein binding (usually 5-10 for this scaffold).

Experimental Protocols

Protocol A: Sigma-1 Receptor Binding Assay (In Vitro)

Validates the affinity of the 3-2MP scaffold.

  • Tissue Preparation: Homogenize Guinea Pig brain (rich in

    
    ) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min.
    
  • Incubation:

    • Ligand:

      
       (2 nM final).
      
    • Competitor: 3-(2-Methoxyphenyl)piperidine analog (

      
       to 
      
      
      
      M).
    • Non-specific: 10

      
      M Haloperidol.
      
    • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Conditions: Incubate for 120 min at 25°C (Equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using Cheng-Prusoff.
Protocol B: Ex Vivo Receptor Occupancy (In Vivo Correlation)

Determines if the compound engages the target in the living brain.

  • Administration: Administer test compound (i.p. or p.o.) to mice (C57BL/6).

  • Time-Point: At

    
     (determined via PK, typically 30-60 min), sacrifice animal.
    
  • Dissection: Rapidly remove brain; dissect striatum (D2/D4) or hippocampus (

    
    ).
    
  • Homogenization: Homogenize in ice-cold buffer.

  • Binding: Immediately incubate with radioligand (

    
    ) for a short duration (20 min) to measure residual free receptors.
    
  • Calculation:

    
    
    
Protocol C: Workflow for Correlation Analysis

Workflow Step1 1. Synthesis 3-(2-OMe)-Piperidine Step2 2. In Vitro Binding (Ki Determination) Step1->Step2 Step3 3. Microsomal Stability (t1/2, Clint) Step2->Step3 Hit Select Step4 4. In Vivo PK (Plasma/Brain Conc.) Step3->Step4 Lead Opt Step5 5. Ex Vivo Occupancy (RO%) Step4->Step5 Correlation Check Step6 6. Behavioral Model (Efficacy) Step4->Step6 Direct Link? Step5->Step6 Validation

Figure 2: Step-wise screening cascade to ensure in vitro data (Step 2) predicts in vivo efficacy (Step 6) via PK/RO bridges.

References

  • Mechanistic Divergence of Phenylpiperidines

    • Title: From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
    • Source: European Journal of Medicinal Chemistry (2022).[1]

    • URL:[Link]

  • In Vivo Binding Protocols

    • Title: (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo.[2]

    • Source: European Journal of Pharmacology (1989).[2][3]

    • URL:[Link]

  • D4 Receptor Selectivity

    • Title: Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre
    • Source: MDPI Biomolecules (2024).
    • URL:[Link]

  • General Scaffold Chemistry

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[4]

    • Source: International Journal of Molecular Sciences (2020).
    • URL:[Link]

Sources

Safety Operating Guide

Definitive Guide: Proper Disposal of 3-(2-Methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Effective chemical waste management is not merely a regulatory requirement; it is a critical component of experimental integrity and laboratory safety. This guide provides a validated, step-by-step protocol for the disposal of 3-(2-Methoxyphenyl)piperidine hydrochloride , a substituted piperidine intermediate commonly used in the synthesis of neuroactive compounds.

Compound Profile:

  • Chemical Name: 3-(2-Methoxyphenyl)piperidine hydrochloride[1][2][3]

  • CAS Number: 19725-12-3[1][2]

  • Molecular Formula: C₁₂H₁₈ClNO[2][4]

  • Physical State: Solid (typically white to off-white powder)

  • Solubility: Soluble in water, methanol, ethanol.

Critical Directive: Unlike general organic waste, piperidine derivatives possess specific neuroactive and irritant properties. Do not dispose of this compound down the drain. It requires segregation and incineration at a licensed facility.

Hazard Characterization (The "Why")

To design a safe disposal protocol, we must first understand the specific hazards this molecule presents. As a hydrochloride salt of a secondary amine, it exhibits characteristics of both corrosivity (potential acidity in moisture) and specific target organ toxicity.

Table 1: GHS Hazard Classification & Safety Implications
Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H301/H302Toxic/Harmful if swallowed.[5][6][7][8][9]Zero-tolerance for dust inhalation or hand-to-mouth contact.
Skin Irritation H315Causes skin irritation.[8]Double-glove (Nitrile) required.
Eye Irritation H319Causes serious eye irritation.[8][9]Safety goggles (ANSI Z87.1) are mandatory; face shield recommended for large quantities.
STOT - SE H335May cause respiratory irritation.[8][9][10]All handling must occur inside a certified chemical fume hood.

Mechanistic Insight: The hydrochloride salt stabilizes the amine, reducing volatility compared to the free base. However, contact with strong bases (e.g., NaOH) will liberate the free 3-(2-methoxyphenyl)piperidine, which is significantly more volatile and may present increased inhalation risks. Therefore, do not attempt to neutralize this waste in the laboratory.

Pre-Disposal Handling & Storage

Before disposal, the compound must be stabilized and contained.

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (minimum) if handling outside a hood; Half-face respirator with P100 cartridges recommended for spills.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is standard protocol for piperidine derivatives.

  • Ocular: Chemical splash goggles.

Chemical Compatibility
  • Incompatible with: Strong oxidizing agents (e.g., permanganates, nitrates) and strong bases.

  • Storage for Disposal: Store in a cool, dry place. Keep container tightly closed.

Operational Disposal Protocols

This section details the specific workflows for solid and liquid waste streams.

Workflow Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of 3-(2-Methoxyphenyl)piperidine HCl.

DisposalWorkflow Start Waste Identification: 3-(2-Methoxyphenyl)piperidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid SolidAction 1. Do NOT Dissolve. 2. Place in HDPE Wide-Mouth Jar. 3. Label: 'Toxic Solid, Organic, n.o.s.' Solid->SolidAction LiquidCheck Identify Solvent Base Liquid->LiquidCheck Final Transfer to EHS/Waste Facility Method: Incineration SolidAction->Final Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Water) LiquidCheck->NonHalogenated HaloAction Segregate to: Halogenated Organic Waste Halogenated->HaloAction NonHaloAction Segregate to: Non-Halogenated Organic Waste NonHalogenated->NonHaloAction HaloAction->Final NonHaloAction->Final

Figure 1: Decision matrix for segregating 3-(2-Methoxyphenyl)piperidine hydrochloride waste streams.

Protocol A: Solid Waste Disposal (Preferred)

Context: Most surplus reagent will be in solid form. Keeping it solid minimizes volume and handling risks.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from the HCl moiety.

  • Transfer: Inside a fume hood, transfer the solid directly into the waste container. Do not generate dust.[6][8]

  • Labeling: Affix a hazardous waste label with the following details:

    • Chemical Name: 3-(2-Methoxyphenyl)piperidine hydrochloride.[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[9]

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag or a secondary bin to prevent contamination of the waste storage area.

Protocol B: Liquid Waste Disposal

Context: Reaction mixtures or mother liquors.[11]

  • Segregation: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Methanol , Ethanol , or Water : Use the Non-Halogenated Organic Waste carboy.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste), as this can cause an exothermic reaction or formation of toxic chloramines.

  • Rinsing: Triple rinse the original vessel with a compatible solvent and add the rinsate to the waste container.

Emergency Response: Spill Management

Accidental release requires immediate, structured intervention.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is it safe to enter?) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Assess->PPE Safe Contain 3. Containment Cover with absorbent pads/vermiculite PPE->Contain Clean 4. Cleanup Scoop into hazardous waste bag Contain->Clean Decon 5. Decontamination Wash area with soap & water Clean->Decon

Figure 2: Immediate response protocol for laboratory spills.

Specific Cleanup Steps
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Solid Spill:

    • Do not dry sweep (generates dust).

    • Cover the spill with wet paper towels (dampened with water) to prevent dust dispersion, OR use a HEPA-filtered vacuum if available.

    • Scoop material into a waste container.

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite, Sand, or commercial spill pads).

    • Do not use sawdust (combustible).

    • Collect absorbed material into a hazardous waste bag.

  • Decontamination: Wash the surface with a dilute soap solution. Test pH of the surface to ensure no acidic residue remains.

Regulatory Compliance & Classification

EPA (United States)

While 3-(2-Methoxyphenyl)piperidine hydrochloride is not explicitly "Listed" (P-list or U-list) under RCRA (40 CFR 261.33), it must be treated as Characteristic Hazardous Waste due to:

  • Toxicity: If the LD50 is < 2500 mg/kg (Oral, Rat), it meets criteria for toxicity.

  • Corrosivity: As an HCl salt, aqueous solutions may have a pH < 2.0.

Transport (DOT)

When preparing for off-site disposal, the waste contractor will likely classify this under:

  • UN Number: UN 2811

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (3-(2-Methoxyphenyl)piperidine hydrochloride)

  • Hazard Class: 6.1

  • Packing Group: III

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16093888, (R)-2-(3-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(2-Methoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Immediate Action)

3-(2-Methoxyphenyl)piperidine hydrochloride is a functionalized piperidine salt often used as a scaffold in medicinal chemistry (e.g., GPCR ligand synthesis). While often classified as an irritant, its structural homology to bioactive phenylpiperidines necessitates a Universal Precaution approach.

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[1][2] Treat as potentially bioactive.[3]

  • Irritant: Skin (H315), Eyes (H319), and Respiratory Tract (H335).[4]

  • Physical: Hygroscopic solid.[5] Dust explosion potential if finely divided.[6]

Emergency Response:

  • Skin Contact: Wash with soap/water for 15 min.[6][7][8] Do not use solvent (increases absorption).

  • Eye Contact: Rinse cautiously with water for 15 min.[4][5][6][8] Remove contact lenses.[4][7][8]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen.

Risk Assessment & The "Barrier Strategy"

As a scientist, you must understand why specific PPE is selected. We employ a "Barrier Strategy" based on the compound's physical state (Solid vs. Solution).

The Physicochemical Hazard Matrix
PropertyHazard ImplicationOperational Countermeasure
State: Solid (HCl Salt) Fine particulate generation; electrostatic adherence to gloves.Use anti-static weighing boats; Respiratory protection is critical if outside a fume hood.
Solubility: Water/Methanol High solubility facilitates rapid dermal absorption if dissolved.Splash protection (Goggles + Lab Coat) becomes the primary barrier in solution state.
Acidity (HCl) Solutions will be acidic; potential for hydrolysis.Avoid contact with strong bases (liberates volatile free base) or oxidizers.

Personal Protective Equipment (PPE) Specifications

Do not rely on generic "latex gloves." Piperidine derivatives are organic bases; while the HCl salt is ionic, the organic moiety requires specific chemical resistance.

PPE Selection Table
PPE CategorySpecificationRationale (Scientific Basis)
Hand Protection Nitrile Rubber (Min thickness: 0.11 mm).Double-gloving recommended for synthesis.Latex offers poor resistance to organic amines/salts. Nitrile provides superior breakthrough time (>480 min for solids).
Ocular Protection Chemical Splash Goggles (Indirect Vent).Visor/Face Shield if >5g handling.Safety glasses with side shields are insufficient for fine powders that can drift around lenses or liquid splashes.
Respiratory Fume Hood (Primary). N95/P100 Respirator (Secondary/Backup).Engineering controls are superior. Use respirators only if weighing outside a hood or during spill cleanup.
Body Defense Lab Coat (High-neck, long sleeve). Tyvek sleeves for bulk handling.Prevents migration of dust onto street clothes. The HCl salt is sticky when moist; skin contact must be zero.

Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer (Solid State)

Objective: Mitigate dust generation and static charge.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Place the balance inside the hood or use a vented balance enclosure.

  • Donning: Put on nitrile gloves (tuck lab coat cuffs inside gloves). Don goggles.

  • Static Control:

    • Insight: HCl salts are prone to static cling.

    • Action: Use an ionizing bar or wipe the spatula with an anti-static cloth before use.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer slowly to a pre-tared weighing boat.

    • Critical: If spillage occurs on the balance pan, clean immediately with a damp tissue (water solubilizes the salt) to prevent corrosion.

  • Closing: Seal the source container immediately. Parafilm is recommended for long-term storage to prevent moisture uptake (hygroscopicity).

Protocol B: Solubilization (Liquid State)

Objective: Prevent exothermic splashing and dermal absorption.

  • Solvent Choice: Water, Methanol, or DMSO.

  • Addition: Add the solid to the solvent, not vice versa, to control potential heat of solution (mild exotherm possible with HCl salts).

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking which can generate aerosols.

  • Labeling: Immediately label the solution with "Caution: Irritant/Bioactive Intermediate."

Logic & Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, distinguishing between solid and liquid states.

SafeHandling Start Start: Task Definition StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid DustHazard Risk: Inhalation & Static Dust Solid->DustHazard SplashHazard Risk: Dermal Absorption & Splash Liquid->SplashHazard Hood Control: Fume Hood / Vented Balance DustHazard->Hood PPE_Solid PPE: Nitrile + Goggles + Lab Coat Hood->PPE_Solid Disposal Disposal: Segregated Hazardous Waste PPE_Solid->Disposal Containment Control: Secondary Containment Tray SplashHazard->Containment PPE_Liquid PPE: Double Nitrile + Splash Goggles Containment->PPE_Liquid PPE_Liquid->Disposal

Caption: Decision logic for PPE and engineering controls based on the physical state of 3-(2-Methoxyphenyl)piperidine HCl.

Disposal & Waste Management

Do not treat this as general trash. The "Cradle-to-Grave" responsibility applies.

  • Solid Waste:

    • Collect contaminated weighing boats, tissues, and gloves in a dedicated solid hazardous waste bag.

    • Label as "Toxic Solid, Organic (Piperidine Salt)."

  • Liquid Waste:

    • Segregate into "Organic Basic" or "Aqueous Toxic" streams depending on the solvent.

    • Incompatibility: Do not mix with bleach or strong oxidizers (potential for N-chloramine formation) or strong bases (liberates the free amine, which may have higher volatility/odor).

  • Container Rinsing: Triple rinse empty containers with a compatible solvent (e.g., methanol) before disposal; add rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12149579, 3-(2-Methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][8] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine Hydrochloride Salts. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.